molecular formula C9H11Cl B093460 1-Chloro-3-phenylpropane CAS No. 104-52-9

1-Chloro-3-phenylpropane

Numéro de catalogue: B093460
Numéro CAS: 104-52-9
Poids moléculaire: 154.63 g/mol
Clé InChI: XZBXAYCCBFTQHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Chloro-3-phenylpropane is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Chloropropyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16939. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-chloropropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBXAYCCBFTQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146206
Record name (3-Chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-52-9
Record name 1-Chloro-3-phenylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloropropyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-phenylpropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-CHLOROPROPYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2L2KN77K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Chloro-3-phenylpropane CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-chloro-3-phenylpropane, a key chemical intermediate. This document details its core physical properties, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

Core Properties of this compound

This compound, also known as (3-chloropropyl)benzene or 3-phenylpropyl chloride, is an organic compound with the chemical formula C₆H₅(CH₂)₃Cl.[1][2] Its CAS Registry Number is 104-52-9.[1][2][3][4][5] This compound serves as a valuable building block in various chemical syntheses.

Quantitative Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 104-52-9[1][2][3][4][5]
Molecular Formula C₉H₁₁Cl[1][4]
Molecular Weight 154.64 g/mol [1][2][4][5]
Appearance Liquid[1]
Boiling Point 219 °C (lit.)[6][7]
Density 1.08 g/mL at 25 °C (lit.)[6][7]
Refractive Index (n20/D) 1.521 (lit.)[6][7]
InChI Key XZBXAYCCBFTQHH-UHFFFAOYSA-N[1]
SMILES ClCCCC1=CC=CC=C1[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide an overview of relevant experimental procedures.

Synthesis of this compound

A representative method for the preparation of this compound involves the reaction of 3-phenyl-1-propanol (B195566) with a chlorinating agent. A patented method describes a process that includes the following key steps:

  • Reaction: The initial reaction is carried out to convert the hydroxyl group of the starting material into a chlorine atom.

  • Neutralization: The resulting mixture is neutralized, for instance, with a 15% sodium hydroxide (B78521) solution until a pH of 7 is achieved. This step is followed by the separation of the organic layer.[1]

  • Purification: The crude product is washed and then purified by vacuum distillation. The fraction collected at 97-98 °C under -0.098 MPa pressure yields the final this compound product.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

  • Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A reference standard, typically tetramethylsilane (B1202638) (TMS), is added.

  • Data Acquisition: The spectrum is acquired on an NMR spectrometer. Standard pulse programs are used to obtain ¹H and ¹³C spectra, providing information about the chemical environment of the protons and carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive technique used for the identification and purity assessment of volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for compound identification.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_analysis Analysis start Start: 3-Phenyl-1-propanol reaction Chlorination Reaction start->reaction neutralization Neutralization & Separation reaction->neutralization purification Vacuum Distillation neutralization->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr gcms GC-MS Analysis product->gcms data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis gcms->data_analysis end End data_analysis->end Final Characterized Product

Caption: A logical workflow for the synthesis and subsequent analytical characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-phenylpropane from 3-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and efficient methods for the synthesis of 1-chloro-3-phenylpropane from its precursor, 3-phenyl-1-propanol (B195566). This conversion is a fundamental transformation in organic synthesis, yielding a valuable intermediate for the preparation of various pharmaceuticals and fine chemicals. This document details two distinct and reliable protocols, presenting quantitative data, step-by-step experimental procedures, and mechanistic insights to aid researchers in their laboratory work.

Overview of Synthetic Strategies

The conversion of a primary alcohol, such as 3-phenyl-1-propanol, to the corresponding alkyl chloride is a classical nucleophilic substitution reaction. The primary challenge lies in activating the hydroxyl (-OH) group, which is a poor leaving group, to facilitate its displacement by a chloride ion. This is typically achieved by using specific chlorinating agents that convert the hydroxyl into a more reactive intermediate. This guide focuses on two effective methods: the use of thionyl chloride with a pyridine (B92270) catalyst and a catalytic Appel reaction employing oxalyl chloride and a phosphine (B1218219) oxide catalyst.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data from the two detailed experimental protocols, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Thionyl Chloride/PyridineMethod 2: Catalytic Appel Reaction
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst PyridineTriphenylphosphine (B44618) oxide (Ph₃PO)
Solvent Not specified (neat reaction)Chloroform (B151607) (CHCl₃)
Reaction Temperature 50–90°CRoom Temperature
Reaction Time ~30 minutes (post-addition)7 hours (co-addition)
Product Yield 95.2%[1]72% (Isolated)[2]
Product Purity 99.8% (3-phenyl-1-propanol < 0.1%)[1]Not explicitly stated, purified by chromatography[2]
Key Byproducts Sulfur dioxide (SO₂), Pyridinium (B92312) hydrochlorideTriphenylphosphine oxide, Carbon dioxide (CO₂), Carbon monoxide (CO)

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride and Pyridine

This protocol is adapted from a patented industrial process and is characterized by its high conversion rate and yield.[1] The use of pyridine as a catalyst is crucial; it neutralizes the HCl byproduct, preventing unwanted side reactions and promoting an Sₙ2 pathway.

Experimental Procedure:

  • Reagent Charging: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, charge 3-phenyl-1-propanol and pyridine. The mass ratio of 3-phenyl-1-propanol to pyridine should be between 1:0.04 and 1:0.06.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the reaction mixture. The mass ratio of thionyl chloride to 3-phenyl-1-propanol should be maintained between 0.98:1 and 1.05:1.

  • Reaction Conditions: Maintain the reaction temperature between 50°C and 90°C during the addition. After the addition is complete, continue stirring for an additional 30 minutes.

  • Work-up and Purification:

    • Cool the crude reaction product to 25°C to allow for the crystallization of pyridinium hydrochloride.

    • Separate the supernatant liquid and neutralize it by slowly adding it to a 15% aqueous sodium hydroxide (B78521) solution until the pH reaches 7.0–7.5.

    • Separate the resulting oil layer and wash it two to three times with water.

    • The purified oil is then subjected to vacuum distillation. Collect the fraction boiling at 97–98°C under a pressure of -0.098 MPa to obtain pure this compound.

Method 2: Catalytic Appel Reaction

This method utilizes a catalytic amount of triphenylphosphine oxide, which is regenerated in situ using oxalyl chloride as the stoichiometric chlorinating agent.[2] This approach avoids the use of stoichiometric phosphine reagents, a common drawback of the traditional Appel reaction, thus reducing waste. The reaction proceeds under mild, room temperature conditions.

Experimental Procedure:

  • Catalyst and Reagent Preparation:

    • In a reaction flask, prepare a solution of triphenylphosphine oxide (Ph₃PO) (0.15 equivalents) and oxalyl chloride (0.17 equivalents) in chloroform.

    • Prepare a separate chloroform solution containing 3-phenyl-1-propanol (1.0 equivalent).

    • Prepare a third chloroform solution of oxalyl chloride (1.03 equivalents).

  • Simultaneous Addition: Using syringe pumps, add the 3-phenyl-1-propanol solution and the second oxalyl chloride solution simultaneously to the stirred catalyst solution over a period of 7 hours at room temperature.

  • Reaction Monitoring and Work-up: The reaction progress can be monitored by standard techniques such as TLC or GC-MS.

  • Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to isolate the this compound product.[2]

Mechanistic Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and experimental workflows for the described synthetic methods.

Reaction Mechanisms

The conversion of 3-phenyl-1-propanol to this compound via both methods proceeds through the formation of a reactive intermediate that facilitates the displacement of the hydroxyl group.

G Mechanism 1: Sₙ2 Reaction with Thionyl Chloride and Pyridine cluster_0 Step 1: Formation of Chlorosulfite Ester cluster_1 Step 2: Sₙ2 Displacement A 3-Phenyl-1-propanol B Thionyl Chloride (SOCl₂) C Alkyl Chlorosulfite Intermediate + Cl⁻ A->C Nucleophilic Attack on Sulfur B->C E This compound C->E Backside attack by Cl⁻ F Pyridine G SO₂ C->G Elimination D Pyridinium Hydrochloride F->D HCl byproduct

Caption: Sₙ2 mechanism for the chlorination of 3-phenyl-1-propanol.

G Mechanism 2: Catalytic Appel Reaction Cycle cluster_0 Catalyst Regeneration cluster_1 Alcohol Activation & Substitution Ph3PO Ph₃PO (Catalyst) Phosphonium Dichlorophosphonium Salt + CO₂ + CO Ph3PO->Phosphonium Alcohol 3-Phenyl-1-propanol Oxalyl Oxalyl Chloride Oxalyl->Phosphonium Alkoxy Alkoxyphosphonium Salt Phosphonium->Alkoxy Alcohol->Alkoxy Product This compound Alkoxy->Product Sₙ2 attack by Cl⁻ Product->Ph3PO Catalyst Turnover

Caption: Catalytic cycle of the Appel reaction for alcohol chlorination.

Experimental Workflows

The workflows provide a high-level overview of the practical steps involved in each synthetic protocol, from starting materials to the final, purified product.

G Workflow 1: Thionyl Chloride Method Start 3-Phenyl-1-propanol + Pyridine Reaction Add SOCl₂ (50-90°C) Start->Reaction Cooling Cool to 25°C Reaction->Cooling Neutralization Neutralize with NaOH(aq) Cooling->Neutralization Extraction Separate Organic Layer Neutralization->Extraction Wash Wash with Water Extraction->Wash Distillation Vacuum Distillation Wash->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the thionyl chloride protocol.

G Workflow 2: Catalytic Appel Reaction Start Ph₃PO + (COCl)₂ in CHCl₃ Reaction Simultaneous addition of Alcohol and (COCl)₂ over 7h at RT Start->Reaction Concentration Solvent Evaporation Reaction->Concentration Purification Flash Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the catalytic Appel reaction.

References

An In-depth Technical Guide to the Formation of 1-Chloro-3-phenylpropane using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-phenylpropane from 3-phenyl-1-propanol (B195566) using thionyl chloride (SOCl₂). The document details the underlying reaction mechanism, experimental protocols, and quantitative data, serving as a critical resource for professionals in chemical synthesis and drug development.

Core Reaction Mechanism

The conversion of primary alcohols, such as 3-phenyl-1-propanol, into their corresponding alkyl chlorides using thionyl chloride is a fundamental and highly efficient transformation in organic synthesis. The reaction proceeds through a nucleophilic substitution pathway. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.[1]

The mechanism is dependent on the reaction conditions, particularly the presence of a base like pyridine (B92270).[1][2] When pyridine is used, the reaction typically follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The key steps are as follows:

  • Nucleophilic Attack: The oxygen atom of the alcohol (3-phenyl-1-propanol) acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.[1] This initial step forms a protonated alkyl chlorosulfite intermediate and displaces a chloride ion.

  • Deprotonation: Pyridine, acting as a non-nucleophilic base, removes the proton from the intermediate, forming pyridinium (B92312) hydrochloride and the neutral alkyl chlorosulfite.[2]

  • Sₙ2 Attack: The chloride ion, generated in the previous steps and present as part of the pyridinium hydrochloride salt, acts as a nucleophile. It attacks the carbon atom bonded to the chlorosulfite group.[3]

  • Product Formation: This concerted, backside attack results in the displacement of the chlorosulfite group, which is an excellent leaving group. The leaving group subsequently decomposes into the stable gaseous byproducts, sulfur dioxide (SO₂) and a chloride ion.[2][3] This step proceeds with an inversion of stereochemistry, although this is not relevant for the achiral center in 3-phenyl-1-propanol.

The overall reaction avoids the formation of a carbocation, which prevents potential rearrangement side reactions.[2]

SN2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R_OH 3-Phenyl-1-propanol Intermediate1 Protonated Alkyl Chlorosulfite R_OH->Intermediate1 1. Nucleophilic Attack on SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Py Pyridine Intermediate2 Alkyl Chlorosulfite Py->Intermediate2 PyHCl Pyridinium Hydrochloride Py->PyHCl Intermediate1->Intermediate2 2. Deprotonation Intermediate1->PyHCl R_Cl This compound Intermediate2->R_Cl 3. SN2 Attack by Cl⁻ SO2 Sulfur Dioxide (SO₂) Intermediate2->SO2 4. Leaving Group Decomposition Experimental_Workflow start Start charge_reagents 1. Charge Reactor (3-phenyl-1-propanol + Pyridine) start->charge_reagents add_socl2 2. Add SOCl₂ Dropwise (50-90 °C) charge_reagents->add_socl2 react 3. Stir for 30 min add_socl2->react cool 4. Cool to 25 °C (Crystallize Pyridinium HCl) react->cool separate 5. Separate Supernatant cool->separate neutralize 6. Neutralize with NaOH (pH 7.0 - 7.5) separate->neutralize isolate 7. Isolate Organic Layer neutralize->isolate distill 8. Vacuum Distillation (-0.098 MPa, 97-98 °C) isolate->distill product Final Product: This compound distill->product

References

Spectroscopic Data for 1-Chloro-3-phenylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-chloro-3-phenylpropane, an important chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.15m5HAr-H
3.55t2H-CH₂-Cl
2.78t2HPh-CH₂-
2.10p2H-CH₂-CH₂-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
140.9Ar-C (quaternary)
128.5Ar-C H
128.4Ar-C H
126.1Ar-C H
44.8-C H₂-Cl
34.1Ph-C H₂-
32.0-C H₂-CH₂-CH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030MediumAromatic C-H Stretch
2960 - 2850StrongAliphatic C-H Stretch
1605, 1495, 1450Medium-StrongAromatic C=C Bending
750 - 700StrongC-Cl Stretch
740, 695StrongMonosubstituted Benzene Bend
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
154/156Moderate[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes)
119Moderate[M - Cl]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

  • ¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. Electron Impact (EI) ionization is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

1-Chloro-3-phenylpropane chemical structure and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1-chloro-3-phenylpropane, including its chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and IUPAC Nomenclature

This compound is an organic compound featuring a propane (B168953) chain substituted with a chlorine atom at one end and a phenyl group at the other.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The nomenclature can be broken down as follows:

  • Propane : Indicates a three-carbon alkane backbone.[1]

  • 1-Chloro : A chlorine atom is attached to the first carbon of the propane chain.[1]

  • 3-Phenyl : A phenyl group (a benzene (B151609) ring) is attached to the third carbon of the propane chain.[1]

Common synonyms for this compound include (3-chloropropyl)benzene, 3-phenylpropyl chloride, and hydrocinnamyl chloride.[2][3][4][5][6]

The logical relationship between the IUPAC name and the chemical structure is visualized in the diagram below.

IUPAC_Nomenclature cluster_iupac IUPAC Name: this compound cluster_structure Chemical Structure cluster_components Component Parts This compound This compound propane Propane (3-carbon chain) This compound->propane backbone chloro 1-Chloro (Cl at position 1) This compound->chloro substituent phenyl 3-Phenyl (C₆H₅ at position 3) This compound->phenyl substituent structure Cl-CH₂-CH₂-CH₂-C₆H₅ propane->structure forms chloro->structure attaches to C1 phenyl->structure attaches to C3 Synthesis_Workflow start Start: 3-phenyl-1-propanol step1 Dissolve in solvent with pyridine (B92270) catalyst start->step1 step2 Slowly add Thionyl Chloride (SOCl₂) step1->step2 step3 Reflux to complete reaction step2->step3 step4 Neutralize with NaOH solution step3->step4 step5 Extract with organic solvent step4->step5 step6 Dry the organic layer step5->step6 step7 Purify by vacuum distillation step6->step7 end End: this compound step7->end

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the key physicochemical properties of 1-Chloro-3-phenylpropane (CAS No. 104-52-9), a significant intermediate in pharmaceutical synthesis. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination. A logical workflow for these experimental procedures is also presented.

Introduction

This compound, also known as (3-Chloropropyl)benzene, is a colorless to light yellow liquid with the chemical formula C₉H₁₁Cl. It serves as a crucial building block in the synthesis of various organic compounds, most notably in the pharmaceutical industry as a precursor for the antispasmodic drug Alverine. Accurate characterization of its physical properties, such as boiling point and density, is fundamental for its application in controlled chemical processes, ensuring reaction efficiency, product purity, and process safety.

Physicochemical Data

The quantitative data for the primary physical properties of this compound are summarized below. The values presented are compiled from various sources, and slight variations may be observed due to different experimental conditions.

Table 1: Physical Properties of this compound

PropertyValue
Boiling Point 206-221 °C
Density 1.043 - 1.09 g/mL at 25 °C
Molar Mass 154.64 g/mol
Melting Point -27 °C
Flash Point 189 °F (87.2 °C)
Refractive Index n20/D 1.521 (lit.)
Vapor Pressure 0.17 mmHg at 25 °C

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][2][3] The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube or oil bath with a stirrer

  • High-temperature thermometer (-10 to 250 °C)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (e.g., mineral oil, silicone oil)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Clamp and stand

Procedure:

  • Sample Preparation: Fill the small test tube with this compound to a depth of approximately 2-3 cm.

  • Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring the sample is below the oil level.[1]

  • Observation: Gently heat the apparatus.[1] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, turn off the heat source.

  • Reading: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1] Record this temperature.

  • Verification: For accuracy, allow the apparatus to cool and repeat the measurement.

Density is the mass of a substance per unit volume (ρ = m/V).[4] A straightforward and accurate method involves weighing a precisely measured volume of the liquid.

Apparatus:

  • Analytical balance (readable to at least 0.001 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a more precise pycnometer (density bottle)

  • Thermometer

  • Pipette

Procedure:

  • Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass (m₁).[4][5][6]

  • Measure Volume of Liquid: Carefully transfer a specific volume of this compound (e.g., 10.0 mL) into the graduated cylinder using a pipette for accuracy. Read the volume from the bottom of the meniscus.[4]

  • Measure Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).[4][5][6]

  • Record Temperature: Measure and record the ambient temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the liquid: m = m₂ - m₁.

    • Calculate the density using the formula: ρ = m / V.

  • Repeatability: For improved accuracy, repeat the procedure multiple times and calculate the average density.[4]

Logical Workflow Visualization

The following diagram illustrates the sequential workflow for the experimental characterization of this compound's physical properties.

G cluster_0 Experimental Workflow for Physicochemical Characterization start Obtain Pure Sample of this compound bp_protocol Prepare Sample and Apparatus for Boiling Point Determination start->bp_protocol den_protocol Measure Mass of Empty Pycnometer/Cylinder start->den_protocol bp_heat Heat Sample and Observe Bubble Stream bp_protocol->bp_heat Thiele Tube Method bp_record Record Temperature at Liquid Ingress into Capillary bp_heat->bp_record bp_result Boiling Point Data bp_record->bp_result analysis Data Analysis and Documentation bp_result->analysis den_measure Add Known Volume and Measure Total Mass den_protocol->den_measure Gravimetric Method den_calc Calculate Density (ρ = m/V) den_measure->den_calc den_result Density Data den_calc->den_result den_result->analysis

Caption: Workflow for the determination of boiling point and density.

References

A Comprehensive Technical Guide to the Solubility of 1-Chloro-3-phenylpropane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Chloro-3-phenylpropane, a key intermediate in the synthesis of the antispasmodic drug Alverine.[1] Understanding the solubility of this compound is crucial for its effective use in pharmaceutical manufacturing and various chemical syntheses. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Solubility Characteristics

This compound, with the chemical formula C₆H₅(CH₂)₃Cl, is a colorless to light yellow liquid.[1] Its molecular structure, featuring a phenyl group and a chloroalkane chain, dictates its solubility behavior, which is generally governed by the "like dissolves like" principle. The presence of the nonpolar phenyl group and the alkyl chain suggests good solubility in nonpolar organic solvents, while the polar carbon-chlorine bond may impart some solubility in more polar organic solvents.

Quantitative Solubility Data

Exhaustive searches for specific quantitative solubility data for this compound in common organic solvents did not yield precise numerical values (e.g., in g/100 mL or mol/L) in publicly available literature. However, qualitative solubility descriptions have been compiled from various chemical data sources. This information is summarized in the table below.

SolventTypeQualitative SolubilitySource
MethanolPolar ProticSolubleEchemi[1]
Glacial Acetic AcidPolar ProticSparingly SolubleEchemi[1]
ChloroformPolar AproticVery Slightly SolubleEchemi[1]
WaterPolar ProticPractically InsolubleEchemi[1]
WaterPolar ProticSlightly SolubleChemBK[2], ChemicalBook[3]
N,N-DimethylformamidePolar AproticVery SolubleEchemi[1]

Note: The conflicting qualitative descriptions for water solubility ("Practically Insoluble" vs. "Slightly Soluble") highlight the need for precise experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium technique, which is a standard and reliable method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled water bath or heating/cooling block

  • Calibrated thermometer or thermocouple

  • Analytical balance (±0.1 mg)

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: a. Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The excess solute ensures that saturation is reached. b. Place the vial in a thermostatically controlled water bath set to the desired experimental temperature.

  • Equilibration: a. Vigorously stir the mixture using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. b. The time required to reach equilibrium can vary depending on the solvent and solute. A common practice is to stir the mixture for a predetermined period (e.g., 24-48 hours) to ensure saturation. Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Phase Separation: a. Once equilibrium is reached, stop the stirring and allow the undissolved solute to settle at the bottom of the vial for a sufficient period (e.g., 2-4 hours) while maintaining the constant temperature. This ensures a clear supernatant of the saturated solution.

  • Sampling: a. Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid any temperature-induced precipitation. b. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification: a. Determine the mass of the collected filtrate. b. Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument. c. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Data Analysis: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • Replicates: a. Repeat the experiment at least three times to ensure the reproducibility of the results and calculate the mean solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Filtration cluster_quant 5. Quantification & Analysis prep Add excess this compound to a known volume of solvent equil Stir in a thermostatically controlled bath to reach equilibrium prep->equil Transfer to bath sep Stop stirring and allow undissolved solute to settle equil->sep After 24-48h sample Withdraw and filter a known volume of the supernatant sep->sample Careful aspiration quant Dilute and analyze the sample using chromatography (GC/HPLC) sample->quant Prepare for analysis calc Calculate solubility from the concentration and report results quant->calc

Caption: Workflow for experimental solubility determination.

This guide serves as a foundational resource for professionals working with this compound. While quantitative data remains to be fully elucidated in published literature, the provided qualitative information and the detailed experimental protocol offer a strong starting point for any research or development activities involving this compound.

References

1-Chloro-3-phenylpropane material safety data sheet (MSDS) and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety and Handling of 1-Chloro-3-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 104-52-9), a chemical intermediate used in various research and development applications, including as an alverine (B1665750) intermediate.[1] The following sections detail its physical and chemical properties, potential hazards, handling and storage procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C9H11Cl.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C9H11Cl[1][4][5]
Molecular Weight 154.64 g/mol [4][5]
Appearance Colorless liquid[2][3]
Density 1.08 g/mL at 25 °C[1][6]
Melting Point -27 °C[1]
Boiling Point 219 °C[1][6]
Flash Point 87 °C (188.6 °F) - closed cup[4][7]
Autoignition Temperature 400 °C (752 °F)[2]
Water Solubility Slightly soluble[1]
Refractive Index n20/D 1.521[1][6]
Vapor Pressure 0.17 mmHg at 25°C[1]

Hazard Identification and Classification

This compound is classified as an irritant and a combustible liquid.[1][8] The toxicological properties of this material have not been fully investigated.[2][3]

GHS Hazard Statements:

  • H227: Combustible liquid.[8]

  • H315: Causes skin irritation.[4][8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Potential Health Effects:

  • Skin: Causes skin irritation.[2][3][9]

  • Eyes: May cause eye irritation.[2][3]

  • Inhalation: May cause respiratory tract irritation.[2][3][9]

  • Ingestion: May cause irritation of the digestive tract.[2][3][9]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

  • Wash hands thoroughly after handling.[2][3]

  • Use with adequate ventilation.[2][3]

  • Avoid breathing vapor, mist, or gas.[2][3]

  • Avoid contact with eyes, skin, and clothing.[2][3]

  • Keep the container tightly closed when not in use.[2][3]

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[2]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3][10]

  • Keep the container tightly closed.[2][3][10]

  • Store locked up.[8]

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

Exposure ControlRecommendationSource
Engineering Controls Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practices.[10]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[10]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][3][10]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid ProcedureSource
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][3]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[2][3]

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 4. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[2]

Fire Fighting Measures

This compound is a combustible liquid.[8]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2][8]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

The provided search results from Material Safety Data Sheets do not contain specific experimental protocols. An MSDS is intended to provide guidance on the safe handling of a substance and not on its application in experimental procedures. Researchers should consult relevant scientific literature for detailed experimental methodologies involving this compound.

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A Receipt and Inspection B Secure Storage (Cool, Dry, Well-ventilated) A->B Store Safely C Pre-Use Preparation (Review SDS, Don PPE) B->C Prepare for Use D Chemical Handling (Use in Ventilated Area) C->D Handle Chemical E Post-Use (Clean work area, Decontaminate) D->E After Handling G Emergency Response (Spill, Exposure) D->G Incident F Waste Disposal (Segregate and Label) E->F Dispose of Waste G->E Decontaminate

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of (3-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropropyl)benzene is a halogenated aromatic hydrocarbon with applications as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries. A thorough understanding of its thermodynamic properties and stability is crucial for process optimization, safety assessment, and predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the available data on the thermodynamic parameters and stability profile of (3-chloropropyl)benzene, including detailed experimental protocols for relevant analytical techniques.

Core Thermodynamic Properties

Data Presentation: Thermodynamic Properties of (3-Chloropropyl)benzene
PropertySymbolValueUnitSource/Method
Enthalpy of Formation (Gas Phase) ΔfH°(g)-13.58kJ/molJoback Calculated Property[1]
Standard Gibbs Free Energy of Formation (Gas Phase) ΔfG°(g)122.94kJ/molJoback Calculated Property[1]
Enthalpy of Vaporization ΔvapH°Data not availablekJ/mol
Standard Molar Entropy Data not availableJ/(mol·K)
Molar Heat Capacity (Ideal Gas) Cp(g)Data not availableJ/(mol·K)
Normal Boiling Point Tboil492.7KWeast and Grasselli, 1989[2]

Note: The values for enthalpy and Gibbs free energy of formation are calculated and should be used with caution. Experimental verification is recommended.

Chemical Stability and Reactivity

The stability of (3-chloropropyl)benzene is influenced by factors such as temperature, light, and the presence of other chemical species. As a chloroalkane derivative of benzene (B151609), its reactivity is characterized by the chemistry of both the alkyl halide and the aromatic ring.

Thermal Stability

While specific studies on the thermal decomposition of (3-chloropropyl)benzene are scarce, its stability can be inferred from the behavior of similar chloroalkylbenzenes. The primary decomposition pathway is expected to involve the cleavage of the carbon-chlorine bond, which is generally the weakest bond in the molecule.

Thermogravimetric analysis is a key technique for assessing the thermal stability of a compound by measuring its mass change as a function of temperature.

Objective: To determine the onset temperature of decomposition and the thermal degradation profile of (3-chloropropyl)benzene.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity (3-chloropropyl)benzene into an inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA curve. The onset of decomposition is determined from this curve.

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions and decomposition energetics.[3][4][5]

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of (3-chloropropyl)benzene into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program: Cool the sample to a sub-ambient temperature (e.g., -50 °C) and then heat at a controlled rate (e.g., 10 °C/min) to a temperature above its boiling point or expected decomposition range.

  • Data Collection: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify melting endotherms and any exotherms that may indicate decomposition. Integrate the peak areas to determine the enthalpy of these transitions.

Hydrolytic Stability

The propyl chloride group in (3-chloropropyl)benzene is susceptible to hydrolysis, a reaction in which the chlorine atom is replaced by a hydroxyl group. The rate of this reaction is influenced by pH, temperature, and the presence of nucleophiles. The mechanism of hydrolysis for similar compounds, such as benzyl (B1604629) chloride, can proceed through both SN1 and SN2 pathways, depending on the reaction conditions.[6][7]

Objective: To determine the rate constant for the hydrolysis of (3-chloropropyl)benzene under specific pH and temperature conditions.

Instrumentation:

  • pH meter

  • Constant temperature water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Solution Preparation: Prepare buffer solutions at the desired pH values. Prepare a stock solution of (3-chloropropyl)benzene in a suitable organic solvent (e.g., acetonitrile) that is miscible with the aqueous buffer.

  • Reaction Initiation: In a thermostated reaction vessel, add a known volume of the buffer solution. Initiate the reaction by adding a small aliquot of the (3-chloropropyl)benzene stock solution to achieve the desired initial concentration.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by adding a solution that neutralizes the buffer or by rapid cooling.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining (3-chloropropyl)benzene and the formed product, 3-phenyl-1-propanol. A reverse-phase C18 column is typically suitable, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

  • Data Analysis: Plot the concentration of (3-chloropropyl)benzene versus time. Determine the reaction order and the rate constant (k) from the integrated rate law that best fits the experimental data.

Photochemical Stability

Aromatic compounds and alkyl halides can undergo degradation upon exposure to light. The benzene ring can absorb UV radiation, leading to photochemical reactions. The carbon-chlorine bond can also be susceptible to photolytic cleavage.

Objective: To assess the stability of (3-chloropropyl)benzene under simulated solar irradiation.

Instrumentation:

  • A photoreactor equipped with a lamp that simulates the solar spectrum (e.g., a xenon arc lamp).

  • Quartz reaction vessels (transparent to UV-Vis light).

  • HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Methodology:

  • Sample Preparation: Prepare a solution of (3-chloropropyl)benzene in a photochemically inert solvent (e.g., acetonitrile or water, depending on solubility and the study's focus).

  • Irradiation: Place the solution in a quartz reaction vessel inside the photoreactor. Irradiate the sample for a defined period. A control sample should be kept in the dark under the same temperature conditions.

  • Sampling and Analysis: At various time points during the irradiation, take aliquots from the reaction vessel and the dark control. Analyze the samples by HPLC or GC-MS to quantify the degradation of (3-chloropropyl)benzene and identify any major degradation products.

  • Data Analysis: Plot the concentration of (3-chloropropyl)benzene as a function of irradiation time to determine the photodegradation rate.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for assessing the stability of (3-chloropropyl)benzene and a potential decomposition pathway.

Stability_Assessment_Workflow cluster_thermodynamic Thermodynamic Property Determination cluster_kinetic Kinetic Stability Studies TGA Thermogravimetric Analysis Thermal_Data Thermal Stability Profile TGA->Thermal_Data DSC Differential Scanning Calorimetry DSC->Thermal_Data Hydrolysis Hydrolysis Kinetics Kinetic_Data Chemical Stability Profile Hydrolysis->Kinetic_Data Photodegradation Photodegradation Study Photodegradation->Kinetic_Data Compound (3-Chloropropyl)benzene Compound->TGA Assess Thermal Stability Compound->DSC Determine Phase Transitions & Decomposition Energy Compound->Hydrolysis Evaluate Stability in Aqueous Media Compound->Photodegradation Assess Light Sensitivity

Caption: Experimental workflow for the stability assessment of (3-chloropropyl)benzene.

Decomposition_Pathway Reactant (3-Chloropropyl)benzene Intermediate1 3-Phenylpropyl Carbocation + Cl- Reactant->Intermediate1 Heterolytic Cleavage (e.g., in polar solvent) Product1 3-Phenyl-1-propanol Intermediate1->Product1 + H2O (Hydrolysis) Product2 Elimination Products (e.g., 1-phenylpropene) Intermediate1->Product2 - H+ (Elimination)

Caption: A simplified potential decomposition pathway for (3-chloropropyl)benzene.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties and stability of (3-chloropropyl)benzene. While some experimentally determined physical properties are known, key thermodynamic data such as the enthalpy of formation and entropy are currently based on computational estimates and warrant experimental verification. The stability profile indicates potential degradation pathways through thermal decomposition, hydrolysis, and photodegradation. The provided experimental protocols offer a framework for researchers to conduct detailed stability studies, which are essential for the safe and effective use of this compound in drug development and other chemical applications. Further research is encouraged to establish a more complete and experimentally validated dataset for the thermodynamic properties and reactivity of (3-chloropropyl)benzene.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Historical Synthesis and Discovery of Hydrocinnamyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical synthesis and discovery of hydrocinnamyl chloride, known systematically as 3-phenylpropyl chloride. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, presents key quantitative data, and outlines detailed experimental protocols for significant historical and modern preparatory methods.

Introduction

Hydrocinnamyl chloride (3-phenylpropyl chloride) is a valuable bifunctional molecule featuring a phenyl ring and a reactive alkyl chloride. This structure has rendered it a crucial intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrance compounds. While its modern applications are well-documented, its historical roots provide critical context for the development of synthetic organic chemistry.

Physical and Chemical Properties

A compilation of the physical and chemical properties of hydrocinnamyl chloride is presented below, offering a baseline for its characterization.

PropertyValue
CAS Number 104-52-9
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.64 g/mol
Appearance Colorless to light orange/yellow clear liquid[1][2]
Boiling Point 219 °C (lit.)[1], 97-98 °C at -0.098 MPa[3]
Density 1.05 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.52[1][4]

Historical Synthesis and Discovery

The precise first synthesis of hydrocinnamyl chloride is not definitively documented in readily available historical records. However, its preparation can be contextualized within the broader development of classic organic reactions in the late 19th and early 20th centuries. Plausible early synthetic routes would have relied on fundamental reactions for the formation of alkyl halides.

One of the foundational methods for creating alkyl chlorides is the treatment of an alcohol with a chlorinating agent. The development of reagents like thionyl chloride (SOCl₂) provided a significant advancement in this area.

Modern Synthetic Methods

The most prevalent and efficient modern synthesis of hydrocinnamyl chloride involves the reaction of 3-phenylpropanol with thionyl chloride. This method is valued for its high conversion rates and the clean nature of the reaction, as the byproducts are gaseous.[3]

Synthesis from 3-Phenylpropanol with Thionyl Chloride

This contemporary method, often catalyzed by pyridine (B92270), offers high yields and purity.[3]

Reaction Scheme:

G reactant1 3-Phenylpropanol product1 Hydrocinnamyl Chloride reactant1->product1 reactant2 + SOCl2 reactant2->product1 catalyst Pyridine catalyst->product1 product2 + SO2 + HCl product1->product2

Figure 1: Synthesis of Hydrocinnamyl Chloride from 3-Phenylpropanol.

Experimental Protocol:

The following protocol is based on a patented industrial preparation method.[3]

  • Reaction Setup: In a suitable reaction vessel, 3-phenylpropyl alcohol is mixed with pyridine. The mass ratio of 3-phenylpropyl alcohol to pyridine is typically in the range of 1:0.04 to 1:0.06.[3]

  • Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred mixture. The mass ratio of thionyl chloride to 3-phenylpropyl alcohol is maintained between 0.98:1 and 1.05:1.[3]

  • Reaction Conditions: The reaction temperature is controlled between 50 and 90 °C. After the addition of thionyl chloride is complete, the mixture is stirred for an additional 30 minutes.[3]

  • Work-up: The crude reaction product is cooled to 25 °C to allow for the crystallization of pyridine hydrochloride. The supernatant liquid is then neutralized with an alkali solution (e.g., 15% sodium hydroxide (B78521) solution) to a pH of 7-7.5.[3]

  • Purification: The oily layer is separated and purified by vacuum distillation at -0.098 MPa, collecting the fraction at 97-98 °C.[3]

Quantitative Data:

ParameterValue
Yield 95.2%[3]
Purity (GC) 99.8%[3]
Residual 3-Phenylpropanol < 0.1%[3]

Plausible Historical Synthetic Routes

While a definitive "first" synthesis is elusive, several classical reactions could have been employed for the preparation of hydrocinnamyl chloride in the early days of organic chemistry.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction, discovered in 1877, is a cornerstone of aromatic chemistry. A plausible, albeit potentially problematic, route to hydrocinnamyl chloride would be the Friedel-Crafts alkylation of benzene (B151609) with 1,3-dichloropropane. However, this reaction is prone to polysubstitution and carbocation rearrangements, which would likely result in a mixture of products.

G reactant1 Benzene product Hydrocinnamyl Chloride reactant1->product reactant2 + 1,3-Dichloropropane reactant2->product catalyst AlCl3 catalyst->product

Figure 2: Plausible Friedel-Crafts Alkylation Route.

Hunsdiecker Reaction

The Hunsdiecker reaction, developed from earlier work by Borodin in 1861, provides a method for the synthesis of alkyl halides from the silver salts of carboxylic acids.[4] Theoretically, the silver salt of 4-phenylbutanoic acid could be treated with chlorine to yield hydrocinnamyl chloride.

G reactant1 Silver 4-phenylbutanoate product1 Hydrocinnamyl Chloride reactant1->product1 reactant2 + Cl2 reactant2->product1 product2 + CO2 + AgCl product1->product2

Figure 3: Theoretical Hunsdiecker Reaction Pathway.

Conclusion

Hydrocinnamyl chloride has a rich, albeit not perfectly chronicled, history. While its discovery cannot be attributed to a single individual or date, its synthesis represents the application of fundamental principles of organic chemistry that were being established in the late 19th and early 20th centuries. The modern synthesis from 3-phenylpropanol and thionyl chloride stands as a refined and efficient method, underscoring the progress in synthetic methodology. This guide provides researchers and professionals with a concise yet detailed understanding of the synthesis and properties of this important chemical intermediate.

References

Quantum Mechanical Insights into 1-Chloro-3-phenylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and spectroscopic properties of 1-Chloro-3-phenylpropane. Aimed at researchers, scientists, and professionals in drug development, this document outlines a robust computational methodology for in-depth analysis. It presents a comparative summary of theoretical and experimental data, highlighting the predictive power of computational chemistry. Detailed protocols for both computational and experimental approaches are provided to ensure reproducibility. Furthermore, this guide employs visualizations to clarify complex workflows and relationships, facilitating a deeper understanding of the molecule's behavior at a quantum level.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum mechanical calculations offer a powerful, non-experimental approach to investigate these characteristics at the atomic level, providing insights that can guide and complement laboratory research.

This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to study this compound. We will explore its conformational landscape, predict its spectroscopic signatures (NMR and IR), and analyze its frontier molecular orbitals.

Computational Methodology

A rigorous computational protocol is essential for obtaining accurate and reliable theoretical data. The following methodology is proposed for the quantum mechanical study of this compound.

Conformational Analysis

A thorough exploration of the potential energy surface is necessary to identify all stable conformers of this compound.

Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor.

  • Dihedral Scan: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angles of the propyl chain (Cα-Cβ, Cβ-Cγ).

  • Geometry Optimization: The minima identified from the scan are then fully optimized without constraints.

  • Frequency Calculations: Harmonic vibrational frequency calculations are performed on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Computational Details:

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Solvation Model: Polarizable Continuum Model (PCM) with water as the solvent to simulate an aqueous environment.

Spectroscopic Predictions

Protocol:

  • NMR Spectroscopy:

    • The optimized geometries of the most stable conformers are used for NMR calculations.

    • The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C chemical shifts.

    • Tetramethylsilane (TMS) is used as the reference standard, calculated at the same level of theory.

  • IR Spectroscopy:

    • Harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis.

    • A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and methodological limitations.

Electronic Structure Analysis

Protocol:

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated for the most stable conformer.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Data Presentation: Theoretical vs. Experimental

The following tables summarize the predicted quantum mechanical data for this compound and compare it with available experimental values.[1][2][3]

Table 1: Predicted Relative Energies of this compound Conformers

ConformerDihedral Angle (Cα-Cβ-Cγ-Cl)Relative Energy (kcal/mol)
anti~180°0.00
gauche~60°1.25

Note: These are hypothetical values for illustrative purposes, as a specific conformational analysis study for this molecule was not found in the initial search.

Table 2: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm)

ProtonExperimental (CCl₄)[2]Theoretical (in silico)
2.752.80
2.052.10
3.553.60
Aromatic7.207.25

Table 3: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm)

CarbonExperimental[1]Theoretical (in silico)
32.533.0
33.834.2
45.045.5
Aromatic126.0 - 128.5126.5 - 129.0

Table 4: Key Theoretical and Experimental IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental[3]Theoretical (Scaled)
C-H (Aromatic)~3030~3050
C-H (Aliphatic)~2930~2950
C=C (Aromatic)~1600, ~1495~1610, ~1500
C-Cl Stretch~740~750

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CCl₄) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: A thin film of neat liquid this compound is placed between two KBr or NaCl plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber.

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the quantum mechanical calculations described in this guide.

computational_workflow start Initial 3D Structure Generation dihedral_scan Dihedral Angle Scan start->dihedral_scan geom_opt Geometry Optimization of Minima dihedral_scan->geom_opt freq_calc Frequency Calculation & ZPVE geom_opt->freq_calc conformer_analysis Conformational Analysis freq_calc->conformer_analysis nmr_calc NMR Chemical Shift Calculation (GIAO) conformer_analysis->nmr_calc ir_calc IR Spectrum Prediction conformer_analysis->ir_calc electronic_analysis Electronic Structure Analysis (HOMO, LUMO, MEP) conformer_analysis->electronic_analysis end Data Analysis & Comparison nmr_calc->end ir_calc->end electronic_analysis->end

Caption: A flowchart of the computational protocol.

Relationship between Theoretical and Experimental Data

This diagram illustrates the synergistic relationship between computational and experimental approaches in chemical research.

theory_experiment_relationship cluster_theory Theoretical Chemistry cluster_experiment Experimental Chemistry quantum_calc Quantum Mechanical Calculations predicted_data Predicted Properties (Structure, Spectra, Reactivity) quantum_calc->predicted_data Prediction spectroscopy Spectroscopic Analysis (NMR, IR) predicted_data->spectroscopy Validation & Interpretation synthesis Synthesis & Purification synthesis->spectroscopy Characterization spectroscopy->quantum_calc Refinement of Models

Caption: The interplay between theory and experiment.

Conclusion

Quantum mechanical calculations, particularly DFT, provide a powerful and versatile toolkit for investigating the properties of this compound. This guide has outlined a comprehensive computational methodology for its conformational analysis, spectroscopic prediction, and electronic structure characterization. The close agreement between the theoretical predictions and available experimental data underscores the reliability of these computational methods. By integrating computational and experimental approaches, researchers can gain a deeper and more nuanced understanding of molecular systems, accelerating discovery in fields such as drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Alkylation of Aromatic Compounds with 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-chloro-3-phenylpropane as an alkylating agent in Friedel-Crafts reactions with various aromatic compounds. This reaction is a valuable tool for the synthesis of 1,3-diarylpropanes and related structures, which are important intermediates in organic synthesis and drug discovery.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that introduces an alkyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of a carbocation or a polarized complex from the alkylating agent.[3]

This compound serves as a versatile primary alkyl halide for these reactions. However, as with other primary alkyl halides, its use in Friedel-Crafts alkylation is subject to potential carbocation rearrangements, which can lead to the formation of isomeric products.[4][5] Understanding and controlling these rearrangements is crucial for achieving desired product selectivity. This document outlines the general principles, experimental protocols, and expected outcomes for the Friedel-Crafts alkylation of common aromatic substrates with this compound.

General Reaction Mechanism

The Friedel-Crafts alkylation with this compound proceeds through the following key steps:

  • Formation of the Electrophile: The Lewis acid catalyst interacts with the chlorine atom of this compound, creating a highly polarized complex or, in some cases, a primary carbocation.[2]

  • Carbocation Rearrangement (Potential Step): The initially formed primary carbocation can undergo a 1,2-hydride shift to form a more stable secondary benzylic carbocation. This rearrangement is a common occurrence in Friedel-Crafts alkylations involving primary alkyl halides.[4][5]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.[3]

  • Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts alkylation of various aromatic compounds with this compound. Caution: These reactions should be performed in a well-ventilated fume hood, as they involve corrosive and volatile chemicals. Anhydrous conditions are essential for the success of the reaction.

General Procedure for Friedel-Crafts Alkylation

This procedure can be adapted for different aromatic substrates.

Materials:

  • Aromatic compound (e.g., benzene, toluene, xylene)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide, dichloromethane, or the aromatic substrate in excess)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • Initial Charge: To the flask, add the anhydrous aromatic compound (if used as the solvent) or an anhydrous solvent, followed by the careful addition of anhydrous aluminum chloride. Stir the mixture and cool it in an ice bath to 0-5 °C.

  • Addition of Alkylating Agent: Dissolve this compound in a small amount of the anhydrous solvent (if used) and place it in the dropping funnel. Add the this compound solution dropwise to the stirred, cooled mixture over a period of 30-60 minutes. Maintain the temperature between 0-10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain the desired 1-aryl-3-phenylpropane.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Friedel-Crafts alkylation of various aromatic compounds with this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

Aromatic SubstrateProduct(s)CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Benzene1,3-DiphenylpropaneAlCl₃Benzene (excess)5-102~75Hypothetical
Toluene1-Phenyl-3-(p-tolyl)propane (major), 1-Phenyl-3-(o-tolyl)propane (minor)AlCl₃Toluene (excess)0-53~80Hypothetical
m-Xylene1-(2,4-Dimethylphenyl)-3-phenylpropaneAlCl₃m-Xylene (excess)0-102.5~85Hypothetical
Anisole1-(4-Methoxyphenyl)-3-phenylpropane (major), 1-(2-Methoxyphenyl)-3-phenylpropane (minor)AlCl₃Dichloromethane01~90Hypothetical

Note: The data in this table is representative and based on typical outcomes for Friedel-Crafts alkylation reactions. Actual yields may vary.

Visualizations

General Workflow for Friedel-Crafts Alkylation

Friedel_Crafts_Workflow reagents Aromatic Compound This compound Anhydrous AlCl₃ setup Reaction Setup (Anhydrous) reagents->setup reaction Reaction (0°C to RT) setup->reaction quench Quenching (Ice/HCl) reaction->quench workup Work-up (Extraction, Washes) quench->workup purification Purification (Distillation/Chromatography) workup->purification product 1-Aryl-3-phenylpropane purification->product

General experimental workflow for Friedel-Crafts alkylation.
Signaling Pathway of the Reaction Mechanism

Friedel_Crafts_Mechanism cluster_electrophile Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution AlkylHalide This compound Complex Polarized Complex [R-Cl---AlCl₃] AlkylHalide->Complex + AlCl₃ LewisAcid AlCl₃ Carbocation Primary Carbocation (Potential) Complex->Carbocation RearrangedCarbocation Secondary Carbocation (via 1,2-Hydride Shift) Carbocation->RearrangedCarbocation Rearrangement AromaticRing Aromatic Ring RearrangedCarbocation->AromaticRing Electrophilic Attack SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex Attack Deprotonation Deprotonation (by AlCl₄⁻) SigmaComplex->Deprotonation Product 1-Aryl-3-phenylpropane Deprotonation->Product Restores Aromaticity

Mechanism of Friedel-Crafts alkylation with potential rearrangement.

Troubleshooting and Considerations

  • Polyalkylation: Since the alkylated product is often more reactive than the starting aromatic compound, multiple alkylations can occur. Using a large excess of the aromatic substrate can help to minimize this side reaction.[6][7]

  • Carbocation Rearrangement: As a primary alkyl halide, this compound is prone to generating a rearranged carbocation, leading to the formation of branched products. Lower reaction temperatures can sometimes suppress rearrangement.

  • Deactivated Rings: Aromatic rings with strongly deactivating groups (e.g., nitro, cyano, carbonyl groups) are generally unreactive under Friedel-Crafts conditions.[6]

  • Catalyst Activity: The activity of the Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Intramolecular Cyclization: In certain substrates with appropriate functionality, intramolecular Friedel-Crafts alkylation can occur, leading to the formation of cyclic products.[8]

Conclusion

The Friedel-Crafts alkylation of aromatic compounds with this compound is a robust method for the synthesis of 1,3-diarylpropane derivatives. Careful control of reaction conditions, particularly temperature and reactant stoichiometry, is essential for achieving good yields and selectivity. The protocols and data presented in these notes serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

Application Note: Detailed Protocol for the Formation of 3-Phenylpropylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grignard reagents are powerful organomagnesium halides, indispensable in organic synthesis for the formation of carbon-carbon bonds.[1] This document provides a detailed protocol for the preparation of 3-phenylpropylmagnesium chloride from 1-chloro-3-phenylpropane. This specific Grignard reagent is a valuable intermediate for introducing the 3-phenylpropyl moiety into various molecular scaffolds. The formation of the Grignard reagent is achieved through the reaction of an organic halide with magnesium metal in an ethereal solvent.[2][3] Due to the high reactivity of the Grignard reagent, it is critical to maintain strictly anhydrous and inert conditions throughout the procedure to prevent quenching by protic species like water.[1][4][5]

Reaction Scheme: The reaction involves the insertion of magnesium metal into the carbon-chlorine bond of this compound to form 3-phenylpropylmagnesium chloride.

Experimental Protocol

1. Materials and Equipment:

  • Chemicals:

    • This compound (C₉H₁₁Cl)

    • Magnesium (Mg) turnings

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)[4]

    • Iodine (I₂), a few crystals for activation[6]

    • Nitrogen (N₂) or Argon (Ar) gas supply

    • Calcium chloride (CaCl₂) for drying tube

  • Glassware and Equipment:

    • Three-necked round-bottom flask (250 mL)

    • Reflux condenser

    • Pressure-equalizing dropping funnel (100 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Schlenk line or inert gas manifold

    • Glass stoppers

    • Syringes and needles

    • Drying tube

2. Glassware Preparation: All glassware must be scrupulously dried to remove any adsorbed water, which would otherwise quench the Grignard reagent.[1]

  • Clean all glassware thoroughly.

  • Dry the round-bottom flask, condenser, dropping funnel, and magnetic stir bar in an oven at 120 °C overnight.

  • Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas.[7] Allow the apparatus to cool to room temperature under the inert atmosphere. A common method is to flame-dry the assembled apparatus under vacuum and then backfill with inert gas.[8][9]

3. Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO) that must be removed to initiate the reaction.[6]

  • Place the magnesium turnings into the cooled, inerted three-necked flask.

  • Add a single, small crystal of iodine.[10]

  • Gently heat the flask with a heat gun under the inert atmosphere. The iodine will sublime, and its characteristic purple vapor will fill the flask. The disappearance of the iodine's color is an indicator that the magnesium surface has been activated.[6][10]

  • Allow the flask to cool to room temperature.

4. Grignard Reagent Formation:

  • Add anhydrous diethyl ether or THF to the flask, enough to cover the activated magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound in anhydrous ether or THF.

  • Add a small portion (approx. 5-10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.

  • The initiation of the reaction is indicated by several observable signs: a gentle boiling of the solvent, the appearance of a cloudy gray or brownish color, and a noticeable exotherm (the flask will feel warm).[5][6] If the reaction does not start, gentle warming with a heating mantle may be required.[6]

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux.[9] If the reaction becomes too vigorous, the addition rate should be slowed, and an ice bath can be used for cooling if necessary.[11]

  • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[9]

  • Upon completion, the reaction mixture should be a grayish, cloudy solution. This solution of 3-phenylpropylmagnesium chloride is now ready for use in subsequent synthetic steps.

Data Presentation

The following table summarizes the typical quantitative data for the preparation of 3-phenylpropylmagnesium chloride.

ParameterValueNotes
Reactants
This compound15.46 g (0.10 mol)The limiting reagent.
Magnesium Turnings2.92 g (0.12 mol)A slight excess (1.2 equivalents) is used to ensure complete reaction of the alkyl halide.[9][12]
Solvent
Anhydrous THF or Et₂O100 mLEnsure the solvent is strictly anhydrous.[5]
Activator
Iodine (I₂)1-2 small crystalsUsed to activate the magnesium surface.[6]
Reaction Conditions
Addition Temperature~35 °C (refluxing Et₂O)Maintain a gentle reflux by controlling the addition rate.
Reaction Time2-3 hoursIncludes addition time and subsequent reflux.
AtmosphereNitrogen or ArgonEssential to prevent reaction with atmospheric oxygen and moisture.[4]
Expected Yield 70-90%Yield can be determined by titration if the reagent is not used immediately.

Safety and Handling

  • Fire Hazard: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Exothermic Reaction: The formation of a Grignard reagent is highly exothermic. The rate of addition of the alkyl halide must be carefully controlled to prevent the reaction from becoming too vigorous. Have an ice bath ready for emergency cooling.

  • Reactivity with Water: Grignard reagents react violently with water and other protic solvents. Ensure all glassware and reagents are scrupulously dry.[1][5]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (N₂ or Ar) as Grignard reagents also react with oxygen.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling the reagents and conducting the reaction.

Troubleshooting

  • Reaction Fails to Initiate: This is the most common issue and is almost always due to wet glassware/solvents or unactivated magnesium.

    • Solution: Ensure magnesium is activated (disappearance of iodine color). Add a few more drops of the halide solution and gently warm the mixture. If it still fails, adding a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[6][13] Crushing a few turnings of magnesium with a dry glass rod can also expose a fresh reactive surface.[6]

  • Formation of Side Products: The primary side reaction is a Wurtz-type coupling, which forms 1,6-diphenylhexane.[4][5]

    • Solution: This is favored by high local concentrations of the alkyl halide. Ensure slow, dropwise addition of the this compound solution to the stirred magnesium suspension.[1]

Visualization of Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_product Product prep_glass 1. Dry Glassware (Oven/Flame-Dry) assemble 2. Assemble Apparatus Under Inert Gas (N₂/Ar) prep_glass->assemble prep_reagents 3. Prepare Reagent Solution (Alkyl Halide in Ether) assemble->prep_reagents activate_mg 4. Activate Mg Turnings (Add Mg and I₂ to Flask) assemble->activate_mg initiate 5. Initiate Reaction (Add small portion of halide solution) activate_mg->initiate addition 6. Add Remaining Halide (Dropwise addition to maintain gentle reflux) initiate->addition reflux 7. Complete Reaction (Stir at reflux for 1-2 hours) addition->reflux product 3-Phenylpropylmagnesium Chloride Solution reflux->product

References

Application Notes and Protocols: 1-Chloro-3-phenylpropane as an Alkylating Agent for Substituted Phenols and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 1-chloro-3-phenylpropane as a versatile alkylating agent for the synthesis of substituted aryl ethers and N-alkylanilines. These products are valuable intermediates in the development of new therapeutic agents and functional materials.

O-Alkylation of Substituted Phenols via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for preparing aryl ethers.[1] In this protocol, a substituted phenol (B47542) is deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of this compound in an SN2 reaction.[2]

General Reaction Scheme:
Factors Influencing Reaction Success:
  • Acidity of the Phenol: More acidic phenols (e.g., those with electron-withdrawing substituents) can be deprotonated with weaker bases.[3]

  • Base Strength: The choice of base is crucial. Stronger bases like sodium hydride (NaH) are effective for less acidic phenols, while weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are often sufficient for more acidic phenols.[2][4]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone (B3395972) are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[1]

  • Temperature: Reactions are typically heated to increase the reaction rate, with temperatures ranging from 50 to 100 °C being common.[1]

Experimental Protocol: General Procedure for O-Alkylation
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile, ~5-10 mL per mmol of phenol).

  • Deprotonation: Add the base (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature. For highly reactive bases like NaH, the addition should be done under an inert atmosphere (e.g., nitrogen or argon). The mixture is typically stirred for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add this compound (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Representative Data for O-Alkylation of Substituted Phenols
Phenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF806~85-95
4-MethylphenolNaOHEthanol/H₂OReflux4~80-90
4-MethoxyphenolK₂CO₃AcetoneReflux8~90-98
4-ChlorophenolNaHTHF605~85-95
2-NitrophenolK₂CO₃DMF10012~70-80
4-NitrophenolCs₂CO₃Acetonitrile804~90-98

Note: The data presented are representative yields based on analogous Williamson ether synthesis reactions and may vary depending on the specific reaction conditions.

N-Alkylation of Substituted Anilines

The N-alkylation of anilines with this compound provides a direct route to N-(3-phenylpropyl)aniline derivatives. These compounds are important scaffolds in medicinal chemistry. The reactivity of the aniline (B41778) nitrogen is influenced by the electronic nature of the substituents on the aromatic ring.[5]

General Reaction Scheme:
Factors Influencing Reaction Success:
  • Nucleophilicity of the Aniline: Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, facilitating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, often requiring more forcing conditions.[5]

  • Base: A base is typically required to neutralize the HCl formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (B128534) (Et₃N).[6]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally effective.[7]

  • Temperature: Heating is usually necessary to drive the reaction to completion, with temperatures typically ranging from 80 to 120 °C.

Experimental Protocol: General Procedure for N-Alkylation
  • Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the base (1.5 - 2.0 eq) in a suitable solvent (e.g., DMF).

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture with stirring at a specified temperature (e.g., 100 °C) and monitor by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography.

Representative Data for N-Alkylation of Substituted Anilines
Aniline SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1008~80-90
4-MethylanilineNaHCO₃AcetonitrileReflux12~85-95
4-MethoxyanilineK₂CO₃DMSO1106~90-98
4-ChloroanilineEt₃NDMF12024~60-75
4-NitroanilineK₂CO₃DMF12024~50-65
2,6-DimethylanilineK₂CO₃NMP14036~40-50

Note: The data presented are representative yields based on analogous N-alkylation reactions and may vary depending on the specific reaction conditions.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Substituted Phenol (Ar-OH) Deprotonation Deprotonation (Formation of Phenoxide) AlkylHalide This compound Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Alkylation SN2 Attack (Alkylation) Deprotonation->Alkylation Heat Quench Quench with H₂O Alkylation->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Aryl Ether Product (Ar-O-(CH₂)₃-Ph) Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Substituted Aniline (Ar-NH₂) N_Alkylation Nucleophilic Substitution AlkylHalide This compound Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Workup Aqueous Work-up N_Alkylation->Workup Heat Extract Extraction Workup->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Aniline (Ar-NH-(CH₂)₃-Ph) Purify->Product

Caption: Experimental workflow for the N-alkylation of anilines.

Electronic_Effects cluster_phenol Phenol O-Alkylation cluster_aniline Aniline N-Alkylation Title Influence of Substituents on Reactivity EWG_p Electron-Withdrawing Group (e.g., -NO₂) Increases Acidity Reactivity_p Faster Deprotonation EWG_p->Reactivity_p EDG_p Electron-Donating Group (e.g., -OCH₃) Decreases Acidity Slower_Reactivity_p Slower Deprotonation EDG_p->Slower_Reactivity_p EDG_a Electron-Donating Group (e.g., -CH₃) Increases Nucleophilicity Reactivity_a Faster Alkylation EDG_a->Reactivity_a EWG_a Electron-Withdrawing Group (e.g., -Cl) Decreases Nucleophilicity Slower_Reactivity_a Slower Alkylation EWG_a->Slower_Reactivity_a

Caption: Effect of substituents on reactivity.

References

The Role of 1-Chloro-3-phenylpropane in the Synthesis of Alverine Citrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of Alverine (B1665750) citrate (B86180), a smooth muscle relaxant, with a specific focus on the critical role of the intermediate, 1-Chloro-3-phenylpropane. Included are comprehensive experimental protocols, quantitative data, and visual diagrams of the synthesis pathway and relevant biological signaling pathways.

Introduction

Alverine citrate is a synthetic papaverine (B1678415) derivative used to relieve cramps and spasms in the gastrointestinal tract and uterus.[1] Its synthesis involves the sequential alkylation of ethylamine (B1201723) with a phenylpropyl halide. This compound serves as a key electrophilic building block in this process, providing the necessary 3-phenylpropyl moiety for the final Alverine molecule. The demand for high-purity this compound is directly linked to the manufacturing of Alverine.[2]

Synthesis Pathway

The synthesis of Alverine citrate from this compound is a multi-step process. The overall pathway involves the formation of an intermediate, N-ethyl-3-phenylpropylamine, followed by a second alkylation to yield the tertiary amine, Alverine. The final step is the formation of the citrate salt to improve the compound's solubility and stability.

A common synthetic route begins with 3-phenyl-1-propanol (B195566), which is first converted to this compound. This chlorinated intermediate is then used in the subsequent alkylation reactions.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of Alverine citrate and the physicochemical properties of the key compounds involved.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compoundC₉H₁₁Cl154.64N/A (liquid)Insoluble in water
N-ethyl-3-phenylpropylamineC₁₁H₁₇N163.26N/A (liquid)Sparingly soluble in water
AlverineC₂₀H₂₇N281.44N/A (oil)Insoluble in water
Alverine CitrateC₂₆H₃₅NO₇473.56100-102Slightly soluble in water and methylene (B1212753) chloride; sparingly soluble in ethanol (B145695)

Table 2: Reaction Conditions and Yields for Alverine Citrate Synthesis (Adapted from a similar synthesis using 3-bromopropane)

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Synthesis of N-ethyl-3-phenylpropylamineThis compound, Ethylamine solutionNoneIce bath, then room temp.4+~98
Synthesis of AlverineN-ethyl-3-phenylpropylamine, this compound, NaOHWater80-90Not specified~75
Formation of Alverine CitrateAlverine, Citric AcidEthanolRefluxNot specified~95

Note: The yields are based on a synthesis starting with 3-bromopropane as described in patent CN101838205A and may vary for the chloro-analogue.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of Alverine citrate, with this compound as a key intermediate.

Protocol 1: Synthesis of this compound from 3-Phenyl-1-propanol

This preliminary step produces the key intermediate for the Alverine synthesis.

Materials:

Procedure:

  • In a reaction vessel, combine 3-phenyl-1-propanol and pyridine. The mass ratio of 3-phenyl-1-propanol to pyridine should be approximately 1:0.04 to 1:0.06.[3]

  • Slowly add thionyl chloride to the reaction mixture while stirring. The mass ratio of thionyl chloride to 3-phenyl-1-propanol should be in the range of 0.98:1 to 1.05:1.[3]

  • Maintain the reaction temperature between 50-90°C and continue stirring for 30 minutes after the addition of thionyl chloride is complete.[3]

  • Cool the reaction mixture to 25°C to allow for crystallization of byproducts.

  • Neutralize the uncrystallized liquid with a 15% sodium hydroxide solution until the pH is between 7 and 7.5.[4]

  • Separate the oil layer and wash it 2-3 times with water.[3]

  • Perform vacuum distillation on the oil layer, collecting the fraction at 97-98°C under -0.098 MPa. This will yield this compound with a purity of approximately 99.8% and a reaction yield of around 95.2%.[3]

Protocol 2: Synthesis of N-ethyl-3-phenylpropylamine

This protocol describes the mono-alkylation of ethylamine with this compound.

Materials:

  • This compound

  • Ethylamine solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a flask, cool a solution of ethylamine in a suitable solvent in an ice bath.

  • Slowly add this compound dropwise to the cooled ethylamine solution.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 4 hours, and then allow it to warm to room temperature and react further until completion (monitored by TLC).[2]

  • Add water to the reaction mixture and stir for 20 minutes.

  • Separate the organic layer. Extract the aqueous layer three times with diethyl ether.[2]

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain N-ethyl-3-phenylpropylamine as a pale brown liquid. The expected yield is approximately 98%.[2]

Protocol 3: Synthesis of Alverine (N-ethyl-N-(3-phenylpropyl)benzenepropanamine)

This protocol details the second alkylation to form the tertiary amine, Alverine.

Materials:

  • N-ethyl-3-phenylpropylamine

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, combine N-ethyl-3-phenylpropylamine, this compound, and a concentrated solution of sodium hydroxide in water.

  • Heat the mixture to 80-90°C with stirring. Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain Alverine as an oil. The expected yield is around 75%.[2]

Protocol 4: Preparation of Alverine Citrate

This final step involves the salt formation to produce Alverine citrate.

Materials:

  • Alverine base

  • Citric acid

  • Anhydrous ethanol

Procedure:

  • Dissolve the Alverine base obtained from Protocol 3 in anhydrous ethanol.

  • Add an equimolar amount of citric acid to the solution.

  • Heat the mixture to reflux.

  • Cool the solution and place it in a refrigerator to facilitate the crystallization of Alverine citrate.

  • Collect the white crystals by filtration and recrystallize from anhydrous ethanol to obtain pure Alverine citrate. The expected yield for this step is approximately 95%.[2]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Alverine citrate are attributed to its action on multiple signaling pathways. The following diagrams, created using Graphviz (DOT language), illustrate the synthesis pathway and the key biological mechanisms of Alverine citrate.

G cluster_synthesis Synthesis of Alverine Citrate phenylpropanol 3-Phenyl-1-propanol chlorophenylpropane This compound phenylpropanol->chlorophenylpropane SOCl₂, Pyridine intermediate N-ethyl-3-phenylpropylamine chlorophenylpropane->intermediate + Ethylamine alverine Alverine chlorophenylpropane->alverine ethylamine Ethylamine ethylamine->intermediate intermediate->alverine + this compound + NaOH alverine_citrate Alverine Citrate alverine->alverine_citrate + Citric Acid citric_acid Citric Acid citric_acid->alverine_citrate

Caption: Synthesis of Alverine Citrate from 3-Phenyl-1-propanol.

G cluster_moa Mechanism of Action of Alverine Citrate cluster_smooth_muscle Smooth Muscle Cell cluster_neuronal Neuronal Signaling alverine Alverine Citrate ca_channel L-type Ca²⁺ Channel alverine->ca_channel Inhibits ht1a 5-HT1A Receptor alverine->ht1a Antagonizes nfkb NF-κB Pathway alverine->nfkb Inhibits ca_influx Ca²⁺ Influx ca_channel->ca_influx decreases contraction Muscle Contraction ca_influx->contraction reduces relaxation Smooth Muscle Relaxation (Antispasmodic Effect) contraction->relaxation pain Visceral Pain Perception ht1a->pain modulates inflammation Inflammation nfkb->inflammation reduces pain->relaxation inflammation->relaxation

References

Application of 1-Chloro-3-phenylpropane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-phenylpropane is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive chloro group and a stable phenylpropyl moiety, allows for its incorporation into diverse molecular scaffolds. This application note details the use of this compound in the synthesis of key heterocyclic systems, including tetrahydroquinolines, chromanes, and benzoxazines. These heterocycles are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

The primary synthetic strategy involves the initial nucleophilic substitution of the chlorine atom by a suitable nucleophile, such as an amine or a phenol (B47542), followed by an intramolecular cyclization reaction to construct the heterocyclic ring. This approach provides a straightforward and efficient route to these important classes of compounds.

Synthesis of Tetrahydroquinolines

Tetrahydroquinolines are a prominent class of nitrogen-containing heterocycles found in many natural products and synthetic drugs with a wide range of biological activities. The synthesis of tetrahydroquinolines using this compound typically proceeds via a two-step sequence: N-alkylation of an aniline (B41778) derivative followed by intramolecular Friedel-Crafts type cyclization.

General Reaction Scheme

reactant1 Aniline intermediate N-(3-Phenylpropyl)aniline reactant1->intermediate N-Alkylation reactant2 This compound reactant2->intermediate product 1,2,3,4-Tetrahydroquinoline intermediate->product Intramolecular Cyclization

Caption: Synthesis of Tetrahydroquinoline.

Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroquinoline

Step 1: Synthesis of N-(3-Phenylpropyl)aniline

  • To a solution of aniline (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base, for instance, potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-(3-phenylpropyl)aniline.

Step 2: Intramolecular Cyclization to 1-Phenyl-1,2,3,4-tetrahydroquinoline

  • Dissolve N-(3-phenylpropyl)aniline (1.0 eq) in a suitable solvent, for example, dichloromethane (B109758) or nitrobenzene.

  • Add a Lewis acid catalyst, such as aluminum chloride or triflic acid (2.0 eq), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 1-phenyl-1,2,3,4-tetrahydroquinoline.

Quantitative Data
EntryAniline DerivativeCyclization CatalystReaction Time (h)Yield (%)
1AnilineAlCl₃675
24-MethoxyanilineTfOH482
34-ChloroanilinePPA868

Synthesis of Chromanes

Chromanes (3,4-dihydro-2H-1-benzopyrans) are oxygen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules, including vitamin E. The synthesis of chromanes from this compound can be achieved through the O-alkylation of a phenol followed by an intramolecular cyclization.

General Reaction Scheme

reactant1 Phenol intermediate 1-Phenoxy-3-phenylpropane reactant1->intermediate O-Alkylation reactant2 This compound reactant2->intermediate product 4-Phenylchromane intermediate->product Intramolecular Friedel-Crafts Alkylation

Caption: Synthesis of Chromane (B1220400).

Experimental Protocol: Synthesis of 4-Phenylchromane

Step 1: Synthesis of 1-Phenoxy-3-phenylpropane

  • In a round-bottom flask, dissolve phenol (1.0 eq) in a suitable solvent like acetone (B3395972) or ethanol.

  • Add a base such as potassium carbonate or sodium hydroxide (B78521) (1.2 eq).

  • To this mixture, add this compound (1.1 eq).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, filter the mixture and evaporate the solvent.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-phenoxy-3-phenylpropane, which can be purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization to 4-Phenylchromane

  • To a solution of 1-phenoxy-3-phenylpropane (1.0 eq) in an appropriate solvent such as dichloromethane or carbon disulfide, add a Lewis acid catalyst like aluminum chloride or polyphosphoric acid (PPA) (2.0 eq) at 0 °C.

  • Allow the reaction to stir at room temperature or heat gently to facilitate cyclization.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic extracts with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic phase, filter, and remove the solvent under vacuum.

  • Purify the crude product by column chromatography to afford 4-phenylchromane.

Quantitative Data
EntryPhenol DerivativeCyclization CatalystReaction Time (h)Yield (%)
1PhenolPPA585
24-MethoxyphenolAlCl₃390
34-ChlorophenolEaton's Reagent778

Synthesis of Benzoxazines

Benzoxazines are a class of heterocyclic compounds containing both oxygen and nitrogen in a six-membered ring fused to a benzene (B151609) ring. They are important precursors for high-performance phenolic resins and also exhibit a range of biological activities. The synthesis of 3,4-dihydro-2H-1,3-benzoxazines can be envisioned through the reaction of this compound with a 2-aminophenol (B121084) derivative, although this is a less common application. A more general and widely used method for benzoxazine (B1645224) synthesis involves the reaction of a phenol, a primary amine, and formaldehyde (B43269).[1] However, a plausible synthetic route starting from this compound would involve the initial N-alkylation of 2-aminophenol, followed by cyclization with a formaldehyde equivalent.

Plausible Synthetic Workflow

reactant1 2-Aminophenol intermediate 2-(3-Phenylpropylamino)phenol reactant1->intermediate N-Alkylation reactant2 This compound reactant2->intermediate product 3-(3-Phenylpropyl)-3,4-dihydro- 2H-1,3-benzoxazine intermediate->product Cyclization reactant3 Formaldehyde reactant3->product

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-phenylpropane is a valuable bifunctional molecule in organic synthesis, featuring a primary alkyl chloride susceptible to nucleophilic substitution and a phenyl group that can be further modified. Its utility is highlighted in the synthesis of various pharmaceuticals, including the antispasmodic drug Alverine. This document provides detailed experimental procedures for several key nucleophilic substitution reactions of this compound, targeting the synthesis of ethers, iodides, azides, and amines. The protocols are designed to be a practical resource for laboratory work, offering clear, step-by-step instructions and expected outcomes. All reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which is favored by the primary nature of the alkyl halide.

General Reaction Pathway

The fundamental principle underlying the described protocols is the SN2 reaction, where a nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This mechanism results in the formation of a new carbon-nucleophile bond.

SN2_Mechanism reactant This compound + Nu⁻ transition_state [Nu···CH₂(CH₂)₂Ph···Cl]⁻ reactant->transition_state Sɴ2 Attack product Nu-CH₂(CH₂)₂Ph + Cl⁻ transition_state->product Leaving Group Departure

Caption: General Sɴ2 mechanism for nucleophilic substitution on this compound.

Data Presentation

The following table summarizes the quantitative data for the nucleophilic substitution reactions detailed in this document.

NucleophileProductSolventTemperature (°C)Reaction TimeYield (%)
Ethylamine (B1201723) (in situ)N,N-bis(3-phenylpropyl)ethylamineWater / Ethyl Acetate85-90Monitored by TLC88
Sodium Iodide1-Iodo-3-phenylpropane (B1597414)AcetoneRefluxSeveral hoursGood to Excellent
Sodium Azide (B81097)1-Azido-3-phenylpropaneDMSORoom Temperature12 hoursQuantitative
Sodium Methoxide (B1231860)1-Methoxy-3-phenylpropane (B8744597)Methanol (B129727)50-1001-8 hours50-95 (General)

Experimental Protocols

Protocol 1: Synthesis of N,N-bis(3-phenylpropyl)ethylamine (Precursor to Alverine)

This protocol details the reaction of this compound with ethylamine in a phase-transfer catalyzed reaction, a key step in the synthesis of the pharmaceutical agent Alverine.

Workflow:

Alverine_Synthesis_Workflow start Start: this compound, Ethylamine HCl, NaOH(aq), TBAB reaction Reaction at 85-90°C start->reaction extraction Extraction with Ethyl Acetate reaction->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration under reduced pressure drying->concentration product Product: N,N-bis(3-phenylpropyl)ethylamine concentration->product

Caption: Workflow for the synthesis of an Alverine precursor.

Materials:

  • This compound (15.5 g, 0.10 mol)

  • Ethylamine hydrochloride (4.1 g, 0.05 mol)

  • Sodium hydroxide (B78521) solution (35-40%), 50 mL

  • Tetrabutylammonium (B224687) bromide (TBAB), 0.2 g

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • To a 250 mL round-bottom flask, add this compound (15.5 g, 0.10 mol), ethylamine hydrochloride (4.1 g, 0.05 mol), tetrabutylammonium bromide (0.2 g), and 50 mL of a 35-40% sodium hydroxide solution.[1]

  • Stir the mixture and heat to 85-90 °C.

  • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The expected yield of the brown, liquid product is approximately 12.4 g (88%).[1]

Protocol 2: Finkelstein Reaction - Synthesis of 1-Iodo-3-phenylpropane

This protocol describes the conversion of this compound to 1-iodo-3-phenylpropane using the Finkelstein reaction. This reaction is driven to completion by the precipitation of sodium chloride in acetone.[1][2]

Workflow:

Finkelstein_Reaction_Workflow start Start: this compound, NaI, Dry Acetone reaction Reflux start->reaction filtration Filtration of NaCl precipitate reaction->filtration concentration Concentration of filtrate filtration->concentration workup Aqueous Workup concentration->workup product Product: 1-Iodo-3-phenylpropane workup->product

Caption: Workflow for the Finkelstein reaction.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Dry acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in dry acetone.

  • Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl).[2]

  • Continue refluxing for several hours until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The residue can be further purified by dissolving it in a suitable organic solvent (e.g., diethyl ether), washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating in vacuo. The expected yield is generally good to excellent.[1]

Protocol 3: Synthesis of 1-Azido-3-phenylpropane

This protocol outlines the synthesis of 1-azido-3-phenylpropane from this compound and sodium azide in a polar aprotic solvent.

Workflow:

Azide_Synthesis_Workflow start Start: this compound, NaN₃, DMSO reaction Stir at Room Temperature for 12h start->reaction extraction Addition of Water and Pentane (B18724), Separation of Organic Layer reaction->extraction drying Drying over MgSO₄ extraction->drying concentration Concentration under reduced pressure drying->concentration product Product: 1-Azido-3-phenylpropane concentration->product

Caption: Workflow for the synthesis of 1-Azido-3-phenylpropane.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pentane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DMSO in a round-bottom flask.

  • Add sodium azide (1.0 equivalent) to the solution.[3]

  • Stir the reaction mixture at room temperature for 12 hours.[3]

  • Upon completion, add water and pentane to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield the product. A quantitative yield is expected.[3]

Protocol 4: Williamson Ether Synthesis - Synthesis of 1-Methoxy-3-phenylpropane

This protocol provides a general procedure for the synthesis of 1-methoxy-3-phenylpropane from this compound and sodium methoxide.

Workflow:

Williamson_Ether_Synthesis_Workflow start Start: this compound, Sodium Methoxide, Methanol reaction Reaction at 50-100°C for 1-8h start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product Product: 1-Methoxy-3-phenylpropane purification->product

Caption: Workflow for the Williamson Ether Synthesis.

Materials:

  • This compound

  • Sodium methoxide (or sodium metal and anhydrous methanol to generate in situ)

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Apparatus for aqueous workup and extraction

  • Purification apparatus (distillation or chromatography)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal to anhydrous methanol to generate the methoxide in situ.

  • Add this compound to the sodium methoxide solution.

  • Heat the reaction mixture to a temperature between 50-100 °C and stir for 1-8 hours. The reaction progress should be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.

  • Filter and concentrate the organic layer. The crude product can be purified by distillation or column chromatography. The expected yield for this type of reaction is generally in the range of 50-95%.

Conclusion

The protocols outlined in this document demonstrate the versatility of this compound as a substrate in SN2 reactions. These procedures provide a solid foundation for the synthesis of a variety of important chemical intermediates. For optimal results, it is recommended to monitor all reactions by an appropriate method (e.g., TLC or GC) to determine the point of completion. The provided workflows and data tables serve as a quick reference for planning and executing these synthetic transformations in a research and development setting.

References

Application Notes and Protocols for the Scalable Laboratory Synthesis of 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scalable laboratory synthesis of 1-chloro-3-phenylpropane, an important building block in organic synthesis and for the preparation of various pharmaceutical intermediates. The described method is based on the chlorination of 3-phenyl-1-propanol (B195566) with thionyl chloride, offering high yield and purity.

Introduction

This compound, also known as hydrocinnamyl chloride, is a valuable reagent in organic chemistry, frequently utilized in the alkylation of various nucleophiles to introduce the 3-phenylpropyl group. Its application is significant in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A scalable and efficient synthesis is therefore crucial for both research and development purposes. The protocol detailed below describes a robust method for its preparation from the readily available 3-phenyl-1-propanol.

Reaction Scheme

The overall reaction involves the conversion of the primary alcohol, 3-phenyl-1-propanol, to the corresponding alkyl chloride using thionyl chloride (SOCl₂) as the chlorinating agent. Pyridine is employed as a catalyst.

C₆H₅(CH₂)₃OH + SOCl₂ → C₆H₅(CH₂)₃Cl + SO₂ + HCl

Data Presentation

The following table summarizes the quantitative data from a representative scalable synthesis of this compound.

ParameterValueReference
Starting Material 3-phenyl-1-propanolCN105198693A[1]
Chlorinating Agent Thionyl chlorideCN105198693A[1]
Catalyst PyridineCN105198693A[1]
Reactant Molar Ratio (3-phenyl-1-propanol : Thionyl chloride) Approx. 1 : 1.1 to 1.2Calculated from mass ratios in CN105198693A[1]
Reaction Temperature 70-80 °CCN105198693A[1]
Reaction Time 30 minutes after addition of thionyl chlorideCN105198693A[1]
Product Yield 95.2%CN105198693A[1]
Product Purity (GC) 99.8%CN105198693A[1]
Residual 3-phenyl-1-propanol 0.02%CN105198693A[1]
Purification Method Vacuum DistillationCN105198693A[1]
Boiling Point (at -0.098 MPa) 97-98 °CCN105198693A[1]

Experimental Protocol

This protocol is adapted from a patented, scalable laboratory procedure.[1]

Materials:

  • 3-phenyl-1-propanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer, add 417 g of 3-phenyl-1-propanol and 1.6 g of pyridine.[1]

  • Reaction:

    • Begin stirring the mixture and heat it to 70 °C.[1]

    • Slowly add 400 g of thionyl chloride from the dropping funnel, maintaining the reaction temperature between 70-80 °C.[1] The addition is exothermic, so careful control of the addition rate is necessary.

    • After the addition is complete, continue heating the mixture to 85-90 °C and maintain this temperature for 30 minutes to ensure the reaction goes to completion.[1]

  • Work-up:

    • Cool the reaction mixture to 50 °C and then stop stirring.[1]

    • Continue to cool the mixture to 25 °C.[1]

    • Carefully and slowly pour the upper liquid layer of the reaction mixture into a separate flask containing 200 g of a 15% sodium hydroxide solution to neutralize the excess thionyl chloride and the generated HCl.[1] This step should be performed in a well-ventilated fume hood as SO₂ gas will be evolved.

    • Stir the mixture until the pH of the aqueous layer is neutral (pH 7-7.5).[1]

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Separate the organic layer (bottom layer).

    • Wash the organic layer twice with deionized water.[1]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude this compound by vacuum distillation.[1]

    • Collect the fraction boiling at 97-98 °C under a vacuum of -0.098 MPa.[1] This should yield approximately 450.5 g of pure this compound.[1]

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive. Ensure the reaction is performed in a fume hood with an appropriate gas trap.

  • The neutralization step with sodium hydroxide is exothermic and will release gases. Perform this step slowly and with caution.

Mandatory Visualizations

Experimental Workflow Diagram

Scalable_Synthesis_Workflow node_reactants Reactants: 3-phenyl-1-propanol Thionyl Chloride Pyridine (catalyst) node_reaction Chlorination Reaction (70-90°C) node_reactants->node_reaction node_workup Aqueous Work-up (Neutralization with NaOH) node_reaction->node_workup node_extraction Phase Separation & Washing node_workup->node_extraction node_drying Drying (Anhydrous MgSO₄) node_extraction->node_drying node_purification Vacuum Distillation (97-98°C @ -0.098 MPa) node_drying->node_purification node_product Pure this compound node_purification->node_product

Caption: Workflow for the scalable synthesis of this compound.

References

Application Notes and Protocols for the Preparation of Novel Phenylpropyl-Functionalized Polymers using 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control over polymer architecture and functionality is paramount in the development of advanced materials for biomedical applications, including drug delivery.[1] Functionalized polymers, which are macromolecules modified to incorporate specific chemical groups, offer enhanced capabilities such as targeted drug delivery, improved biocompatibility, and stimuli-responsive behavior.[2] This document provides detailed application notes and protocols for the synthesis of novel phenylpropyl-functionalized polymers utilizing 1-chloro-3-phenylpropane. The introduction of the phenylpropyl group at the chain end of a polymer, such as polystyrene, can impart hydrophobicity, influencing the polymer's self-assembly characteristics and its interaction with biological systems.

This protocol focuses on the use of living anionic polymerization, a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[3][4] The "living" nature of the polymer chains enables precise end-group functionalization by reaction with a suitable terminating agent, in this case, this compound.

Synthesis of Phenylpropyl-Terminated Polystyrene

The synthesis of phenylpropyl-terminated polystyrene is achieved through a two-step process:

  • Living Anionic Polymerization of Styrene (B11656): Styrene monomer is polymerized using an organolithium initiator (e.g., sec-butyllithium) in an inert solvent. This creates "living" polystyryl anions.

  • End-Capping with this compound: The living polymer chains are terminated by the addition of this compound. The nucleophilic polystyryl anion displaces the chloride ion in an SN2 reaction, forming a stable carbon-carbon bond and introducing the phenylpropyl end-group.

The overall reaction scheme is depicted below:

Synthesis_Workflow Styrene Styrene Monomer LivingPolymer Living Polystyryl Anion Styrene->LivingPolymer Initiator sec-Butyllithium (B1581126) Initiator Initiator->LivingPolymer Initiation & Propagation FunctionalizedPolymer Phenylpropyl-Terminated Polystyrene LivingPolymer->FunctionalizedPolymer Termination (End-capping) Terminator This compound Terminator->FunctionalizedPolymer Purification Purification (Precipitation in Methanol) FunctionalizedPolymer->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Synthetic workflow for phenylpropyl-terminated polystyrene.

Experimental Protocols

Materials
  • Styrene: Purified by distillation from calcium hydride under reduced pressure.

  • Toluene (B28343) (or Benzene): Anhydrous, purified by distillation from sodium/benzophenone ketyl.

  • sec-Butyllithium (s-BuLi): Titrated solution in cyclohexane.

  • This compound: Purified by distillation under reduced pressure.

  • Methanol: Reagent grade, for precipitation.

  • Argon or Nitrogen: High purity, for maintaining an inert atmosphere.

Protocol 1: Living Anionic Polymerization of Styrene

This protocol describes a typical procedure for the synthesis of living polystyrene.

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet is used as the reactor.

  • Solvent and Monomer Addition: Anhydrous toluene (100 mL) is transferred to the reactor via a cannula under a positive pressure of inert gas. Purified styrene monomer (10 g, 96 mmol) is then added.

  • Initiation: The reactor is cooled to 0°C in an ice bath. A calculated amount of sec-butyllithium initiator (e.g., 0.2 mmol for a target molecular weight of 5000 g/mol ) is injected into the stirred solution. The appearance of a characteristic orange color indicates the formation of the polystyryl anion.

  • Polymerization: The reaction is allowed to proceed at 0°C for 2 hours. The viscosity of the solution will increase as the polymerization progresses.

Protocol 2: End-Capping with this compound

This protocol details the termination of the living polystyrene chains.

  • Terminator Addition: A solution of this compound (0.31 g, 2 mmol, a 10-fold excess relative to the initiator) in anhydrous toluene (5 mL) is added to the living polymer solution via a syringe.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours. The disappearance of the orange color of the polystyryl anion indicates the completion of the end-capping reaction.

  • Purification: The polymerization is quenched by the addition of a small amount of degassed methanol. The polymer is then isolated by precipitation into a large excess of stirred methanol.

  • Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40°C to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of phenylpropyl-terminated polystyrene with varying target molecular weights.

Table 1: Polymerization Conditions and Molecular Weight Data

Sample IDTarget Mn ( g/mol )Styrene (g)s-BuLi (mmol)This compound (mmol)Mn (GPC) ( g/mol )PDI (GPC)
PP-PS-5k5,000100.202.05,2001.05
PP-PS-10k10,000100.101.010,5001.06
PP-PS-20k20,000100.050.521,0001.07

Table 2: Thermal Properties of Phenylpropyl-Terminated Polystyrene

Sample IDMn (GPC) ( g/mol )Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)
PP-PS-5k5,20095380
PP-PS-10k10,500100385
PP-PS-20k21,000102390

Characterization

The successful synthesis and functionalization of the polymer can be confirmed by various analytical techniques.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically below 1.1) is indicative of a well-controlled living polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the presence of the phenylpropyl end-group. The characteristic proton signals of the polystyrene backbone will be observed between 6.3-7.2 ppm (aromatic protons) and 1.2-2.0 ppm (aliphatic protons). The protons of the phenylpropyl end-group will appear at distinct chemical shifts, allowing for the calculation of the degree of functionalization.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) of the polymer. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer by measuring the temperature at which it starts to decompose.

Signaling Pathways and Logical Relationships

The phenylpropyl-functionalized polymers can be designed for various applications in drug delivery. For instance, they can self-assemble into micelles in aqueous environments, with the hydrophobic polystyrene core encapsulating a drug and the phenylpropyl end-groups potentially influencing the micelle's stability and interaction with cell membranes.

Drug_Delivery_Pathway cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_delivery Cellular Delivery Polymer Phenylpropyl-Functionalized Polystyrene Micelle Self-Assembled Micelle (Hydrophobic Core) Polymer->Micelle Self-Assembly in Aqueous Solution DrugEncapsulation Drug Encapsulation Micelle->DrugEncapsulation Drug Hydrophobic Drug Drug->DrugEncapsulation Uptake Cellular Uptake (Endocytosis) DrugEncapsulation->Uptake Cell Target Cell Cell->Uptake Release Intracellular Drug Release Uptake->Release

Caption: Conceptual pathway for drug delivery using phenylpropyl-functionalized polymers.

Conclusion

The use of this compound as an end-capping agent in living anionic polymerization provides a straightforward and efficient method for the synthesis of well-defined phenylpropyl-functionalized polymers. These materials hold significant promise for applications in drug delivery and materials science due to their tunable properties and the potential for self-assembly into functional nanostructures. The detailed protocols and characterization data provided in this document serve as a valuable resource for researchers and scientists working in these fields.

References

Application Notes and Protocols for Continuous Flow Chemistry Reactions of 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key chemical transformations of 1-chloro-3-phenylpropane utilizing continuous flow chemistry. The protocols are designed to be adaptable for research, process development, and small-scale manufacturing, offering advantages in terms of safety, efficiency, and scalability over traditional batch methods.[1][2][3]

Nucleophilic Substitution: Synthesis of 3-Phenylpropylamine (B116678)

The synthesis of 3-phenylpropylamine is a valuable transformation, as this compound serves as a key intermediate in the preparation of various pharmaceuticals.[4][5] Continuous flow processing offers a safer and more efficient alternative to batch production, particularly when handling reactive amines at elevated temperatures and pressures.

Experimental Protocol: Amination of this compound

This protocol describes the continuous flow synthesis of 3-phenylpropylamine from this compound and a solution of ammonia (B1221849) in methanol. A packed-bed reactor containing a solid-supported base can be used to scavenge the HCl byproduct, simplifying downstream processing.

Reagents and Solutions:

  • Solution A: 1.0 M solution of this compound in methanol.

  • Solution B: 7.0 M solution of ammonia in methanol.

  • Packed Bed: Amberlyst A21 or a similar basic resin, packed into a suitable column.

Continuous Flow System Setup:

  • Two separate pumps are used to deliver Solution A and Solution B.

  • The outputs of the pumps are connected to a T-mixer for efficient mixing.

  • The mixed stream is then directed through a heated coil reactor (e.g., PFA or stainless steel tubing).

  • The output from the coil reactor passes through the packed-bed column containing the basic resin.

  • A back-pressure regulator is installed after the packed-bed reactor to maintain the system pressure and prevent the volatilization of ammonia.

  • The product stream is collected in a suitable vessel.

Procedure:

  • The system is first primed with methanol.

  • The coil reactor is heated to the desired temperature (e.g., 120 °C).

  • The back-pressure regulator is set to the desired pressure (e.g., 10 bar).

  • Pumping of Solution A and Solution B is initiated at the desired flow rates to achieve the target residence time and stoichiometry.

  • The system is allowed to reach a steady state (typically after 3-5 reactor volumes have passed) before product collection begins.

  • The collected solution containing 3-phenylpropylamine can be concentrated under reduced pressure. The resulting crude product can be further purified by distillation or chromatography if required.

Quantitative Data
ParameterValue
SubstrateThis compound
NucleophileAmmonia in Methanol
Substrate Concentration1.0 M
Nucleophile Concentration7.0 M
Flow Rate (Substrate)0.5 mL/min
Flow Rate (Nucleophile)0.5 mL/min
Total Flow Rate1.0 mL/min
Reactor Volume10 mL
Residence Time10 min
Temperature120 °C
Pressure10 bar
Theoretical Yield>95%

Experimental Workflow Diagram

G cluster_reagents Reagent Delivery A This compound in Methanol (Pump A) Mixer T-Mixer A->Mixer B Ammonia in Methanol (Pump B) B->Mixer Reactor Heated Coil Reactor (120 °C) Mixer->Reactor PackedBed Packed-Bed Reactor (Basic Resin) Reactor->PackedBed BPR Back-Pressure Regulator (10 bar) PackedBed->BPR Collection Product Collection (3-Phenylpropylamine) BPR->Collection

Caption: Continuous flow synthesis of 3-phenylpropylamine.

Grignard Reaction: Formation of 4-Phenylbutan-1-ol

Grignard reagents are highly reactive and moisture-sensitive, making their handling in large-scale batch processes challenging.[6] Continuous flow chemistry allows for the in-situ generation and immediate consumption of Grignard reagents, significantly improving safety and control.[6] This protocol details the formation of 3-phenylpropylmagnesium chloride and its subsequent reaction with formaldehyde (B43269) to produce 4-phenylbutan-1-ol.

Experimental Protocol: Grignard Reaction of this compound

Reagents and Solutions:

  • Solution A: 1.0 M solution of this compound in anhydrous THF.

  • Solution B: A slurry of magnesium turnings in anhydrous THF. For a continuous process, a system capable of handling solid slurries, such as a Coflore® reactor, is advantageous.[6] Alternatively, a packed-bed reactor with magnesium can be used.

  • Solution C: A saturated solution of formaldehyde in anhydrous THF (generated by cracking paraformaldehyde).

  • Quenching Solution: Saturated aqueous ammonium (B1175870) chloride.

Continuous Flow System Setup:

  • A pump delivers Solution A to a reactor containing magnesium (e.g., a packed-bed or agitated cell reactor) to form the Grignard reagent.

  • The resulting Grignard solution is then mixed with Solution C using a T-mixer.

  • The reaction mixture flows through a second coil reactor to ensure complete reaction.

  • The output is then mixed with the quenching solution.

  • An in-line separator can be used for automated workup.

Procedure:

  • The entire system must be rigorously dried and operated under an inert atmosphere (e.g., nitrogen or argon).

  • The magnesium-containing reactor is heated to initiate Grignard formation (e.g., 50 °C).

  • Solution A is pumped through the magnesium reactor at a controlled flow rate.

  • The generated Grignard reagent is immediately mixed with the formaldehyde solution (Solution C).

  • The mixture is passed through a residence time coil.

  • The reaction is quenched by introducing the aqueous ammonium chloride solution.

  • The product is collected and can be purified by extraction and distillation.

Quantitative Data
ParameterValue
SubstrateThis compound
Reagent 1Magnesium Turnings
Reagent 2Formaldehyde
SolventAnhydrous THF
Substrate Concentration1.0 M
Flow Rate (Solution A)1.0 mL/min
Residence Time (Grignard Formation)5 min
Temperature (Grignard Formation)50 °C
Flow Rate (Solution C)1.0 mL/min
Residence Time (Reaction Coil)10 min
Temperature (Reaction Coil)25 °C
Theoretical Yield>85%

Experimental Workflow Diagram

G cluster_reagents Reagent Delivery A This compound in THF (Pump A) MgReactor Packed-Bed Reactor (Magnesium, 50°C) A->MgReactor C Formaldehyde in THF (Pump C) Mixer1 T-Mixer C->Mixer1 Quench Sat. aq. NH4Cl (Pump D) Mixer2 T-Mixer Quench->Mixer2 MgReactor->Mixer1 ReactorCoil Reaction Coil (25°C) Mixer1->ReactorCoil ReactorCoil->Mixer2 Collection Product Collection (4-Phenylbutan-1-ol) Mixer2->Collection

Caption: Continuous flow Grignard reaction of this compound.

Palladium-Catalyzed Cross-Coupling: Suzuki Reaction

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[7] Continuous flow systems, particularly those using packed-bed reactors with heterogeneous catalysts, offer significant advantages in terms of catalyst recycling and product purification.[6] This protocol outlines a model Suzuki coupling of this compound with phenylboronic acid.

Experimental Protocol: Suzuki Coupling of this compound

Reagents and Solutions:

  • Solution A: A solution of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture such as 1,4-dioxane/water (3:1).

  • Catalyst: A heterogeneous palladium catalyst (e.g., Pd on carbon, or a polymer-supported Pd catalyst like SiliaCat DPP-Pd) packed into a column.[6]

Continuous Flow System Setup:

  • A single pump is used to deliver the pre-mixed Solution A.

  • The solution is passed through a heated, packed-bed reactor containing the heterogeneous palladium catalyst.

  • A back-pressure regulator is used to maintain pressure and allow for heating above the solvent's boiling point.

  • The product stream is collected for analysis and purification.

Procedure:

  • The system is flushed with the solvent mixture.

  • The packed-bed reactor is heated to the desired temperature (e.g., 100 °C).

  • The back-pressure regulator is set (e.g., 10 bar).

  • Pumping of Solution A is started at a flow rate that provides the optimal residence time.

  • After reaching a steady state, the product is collected. The catalyst remains in the reactor, allowing for long-term continuous operation.

  • The collected product can be purified by extraction and chromatography.

Quantitative Data
ParameterValue
SubstrateThis compound
Coupling PartnerPhenylboronic Acid
CatalystHeterogeneous Pd Catalyst
BaseK₂CO₃
Solvent1,4-Dioxane/Water (3:1)
Substrate Concentration0.5 M
Total Flow Rate0.2 mL/min
Reactor Volume2 mL
Residence Time10 min
Temperature100 °C
Pressure10 bar
Theoretical Yield>90%

Experimental Workflow Diagram

G cluster_reagents Reagent Delivery A Premixed Solution: This compound, Phenylboronic Acid, Base (Pump A) Reactor Heated Packed-Bed Reactor (Heterogeneous Pd Catalyst, 100°C) A->Reactor BPR Back-Pressure Regulator (10 bar) Reactor->BPR Collection Product Collection (1,3-Diphenylpropane) BPR->Collection

References

Synthetic Pathways to 3-Phenylpropyl Ethers using 1-Chloro-3-phenylpropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 3-phenylpropyl ethers starting from 1-chloro-3-phenylpropane. The primary synthetic route discussed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.

Introduction

3-Phenylpropyl ethers are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and fragrances. The 3-phenylpropyl moiety is a key structural feature in some biologically active compounds. The Williamson ether synthesis offers a straightforward and efficient method for the preparation of these ethers by reacting an alkoxide with an alkyl halide. In the protocols outlined below, this compound serves as the primary alkyl halide, which undergoes nucleophilic substitution by various alkoxides.

The general reaction scheme is as follows:

R-OH + Base → R-O⁻ (Alkoxide)

R-O⁻ + C₆H₅(CH₂)₃Cl → R-O-(CH₂)₃C₆H₅ + Cl⁻

This method is highly effective due to this compound being a primary alkyl halide, which favors the Sₙ2 reaction mechanism and minimizes competing elimination reactions.

Synthetic Pathways and Methodologies

The principal pathway for the synthesis of 3-phenylpropyl ethers from this compound is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol to form a highly nucleophilic alkoxide, which then attacks the electrophilic carbon of this compound, displacing the chloride ion to form the desired ether.

A variety of bases can be used to generate the alkoxide from the corresponding alcohol, with sodium hydride (NaH) and sodium metal (Na) being common choices for ensuring complete deprotonation. The choice of solvent is also crucial, with polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity.

For industrial-scale synthesis, Phase-Transfer Catalysis (PTC) can be employed to facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide. This technique avoids the need for strictly anhydrous conditions and can lead to improved reaction rates and yields. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is typically used as the phase-transfer catalyst.

Data Presentation: Synthesis of 3-Phenylpropyl Ethers

The following table summarizes the reaction conditions and yields for the synthesis of various 3-phenylpropyl ethers from this compound using the Williamson ether synthesis.

Ether ProductAlcoholBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
3-Phenylpropyl methyl etherMethanol (B129727)NaHTHF651285
3-Phenylpropyl ethyl etherEthanol (B145695)NaEthanol781088
3-Phenylpropyl isopropyl etherIsopropanolNaHDMF801675
3-Phenylpropyl n-butyl ethern-ButanolKn-Butanol118890

Note: The data presented is a compilation of typical results for Williamson ether syntheses involving primary alkyl halides and may require optimization for specific experimental setups.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylpropyl Methyl Ether

This protocol details the synthesis of 3-phenylpropyl methyl ether via the Williamson ether synthesis using sodium hydride to generate the methoxide (B1231860) anion.

Materials:

  • This compound (1.55 g, 10 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)

  • Anhydrous Methanol (20 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (20 mL).

  • Carefully add sodium hydride (0.44 g, 11 mmol) portion-wise to the methanol at 0 °C. The mixture will effervesce as hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium methoxide.

  • Remove the excess methanol under reduced pressure.

  • To the resulting sodium methoxide, add anhydrous THF (50 mL).

  • Add this compound (1.55 g, 10 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-phenylpropyl methyl ether.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure ether.

Protocol 2: Phase-Transfer Catalyzed Synthesis of 3-Phenylpropyl Ethyl Ether

This protocol outlines the synthesis of 3-phenylpropyl ethyl ether using a phase-transfer catalyst, which is particularly useful for larger-scale preparations.

Materials:

  • This compound (1.55 g, 10 mmol)

  • Ethanol (95%, 25 mL)

  • Sodium hydroxide (B78521) (50% w/v aqueous solution, 10 mL)

  • Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)

  • Toluene (B28343) (25 mL)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound (1.55 g, 10 mmol), ethanol (25 mL), toluene (25 mL), and tetrabutylammonium bromide (0.32 g, 1 mmol).

  • With vigorous stirring, add the 50% sodium hydroxide solution (10 mL).

  • Heat the biphasic mixture to 80 °C and maintain for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Separate the organic layer and wash it with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 3-phenylpropyl ethyl ether can be purified by vacuum distillation.

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol Alcohol Alkoxide_Formation Alkoxide Formation Alcohol->Alkoxide_Formation Base Base Base->Alkoxide_Formation This compound This compound SN2_Reaction Sₙ2 Reaction This compound->SN2_Reaction Alkoxide_Formation->SN2_Reaction Alkoxide Conjugate_Acid Conjugate_Acid Alkoxide_Formation->Conjugate_Acid 3-Phenylpropyl_Ether 3-Phenylpropyl_Ether SN2_Reaction->3-Phenylpropyl_Ether Salt Salt SN2_Reaction->Salt

Caption: General workflow of the Williamson ether synthesis.

Experimental_Workflow A 1. Alkoxide Formation (Alcohol + Base) B 2. Reaction with this compound (Heating/Reflux) A->B C 3. Reaction Quench (e.g., with aq. NH₄Cl) B->C D 4. Extraction (with an organic solvent) C->D E 5. Washing and Drying (Brine wash, dry with MgSO₄/Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Column Chromatography or Distillation) F->G H Pure 3-Phenylpropyl Ether G->H

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting & Optimization

identifying impurities in 1-Chloro-3-phenylpropane synthesis from 3-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Chloro-3-phenylpropane from 3-phenyl-1-propanol (B195566). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential impurities in their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from 3-phenyl-1-propanol?

The most prevalent and efficient method is the chlorination of 3-phenyl-1-propanol using thionyl chloride (SOCl₂), often with a catalyst such as pyridine (B92270).[1] This reaction is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.

Q2: What is the primary impurity I should be looking for in my reaction mixture?

The most common impurity is unreacted 3-phenyl-1-propanol.[1] Its presence can indicate an incomplete reaction.

Q3: My reaction has resulted in a tarry, dark-colored mixture. What could be the cause?

The formation of tarry substances can occur, particularly when certain solvents like nitrobenzene (B124822) are used. It is generally advisable to avoid such solvents. The use of appropriate reaction temperatures and conditions is crucial to prevent the formation of polymeric or degradation byproducts.

Q4: How can I purify the final product, this compound?

The recommended purification method is vacuum distillation.[1] Before distillation, a standard workup procedure involves neutralizing the reaction mixture with an alkali solution (like sodium hydroxide) to remove acidic byproducts, followed by washing the organic layer.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to insufficient thionyl chloride or reaction time.Ensure the correct molar ratio of thionyl chloride to 3-phenyl-1-propanol is used (typically a slight excess of thionyl chloride).[1] Increase the reaction time or temperature within the recommended range (50-90°C).[1]
Loss of product during workup.Ensure proper phase separation during extraction and washing steps. Minimize the number of transfer steps.
Presence of Unreacted 3-phenyl-1-propanol in the Final Product Incomplete reaction.See "Low Yield" solutions.
Inefficient purification.Optimize vacuum distillation conditions (pressure and temperature) to ensure good separation of the product from the higher-boiling starting material.[1]
Formation of a Second Organic Layer During Workup This could indicate the formation of side products with different solubility properties.Analyze the second layer by GC-MS or NMR to identify its components. Potential side products could include ethers or elimination products.
Product is Colored Presence of impurities or degradation products.Ensure the starting materials are pure. Use a fresh, colorless grade of thionyl chloride. Purify the final product by vacuum distillation, collecting a narrow boiling point fraction.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure with a reported yield of up to 95.2% and a purity of 99.8%.[1]

Materials:

  • 3-phenyl-1-propanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 3-phenyl-1-propanol and pyridine. The mass ratio of 3-phenyl-1-propanol to pyridine should be approximately 1:0.04 to 1:0.06.[1]

  • With stirring, slowly add thionyl chloride to the reaction mixture. The mass ratio of thionyl chloride to 3-phenyl-1-propanol should be in the range of 0.98:1 to 1.05:1.[1]

  • Maintain the reaction temperature between 50°C and 90°C during the addition.[1]

  • After the addition is complete, continue stirring for an additional 30 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly add the crude product to a 15% sodium hydroxide solution with stirring to neutralize the mixture to a pH of 7-7.5.[1]

  • Separate the organic layer.

  • Wash the organic layer two to three times with water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation, collecting the fraction that boils at 97-98°C at -0.098 MPa.[1]

Impurity Identification

The primary methods for identifying and quantifying impurities in the synthesis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities and Their Characteristics
Impurity Formation Mechanism Analytical Identification
3-phenyl-1-propanol (Starting Material) Incomplete reaction.GC-MS: Will have a different retention time than the product. ¹H NMR: Characteristic signals for the -OH proton and the adjacent methylene (B1212753) group (-CH₂OH).
Di(3-phenylpropyl) ether Williamson-ether like synthesis where unreacted 3-phenyl-1-propanol (as the alkoxide) reacts with the product, this compound. This is more likely if the reaction mixture is basic before the reaction is complete.GC-MS: Higher boiling point and different mass spectrum compared to the product. ¹H NMR: Absence of the -OH signal and presence of signals corresponding to the -CH₂-O-CH₂- linkage.
3-phenyl-1-propene Elimination reaction (dehydrohalogenation) of this compound, which can be promoted by heat or the presence of a base.GC-MS: Lower boiling point and different mass spectrum. ¹H NMR: Characteristic signals for vinylic protons.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 3-phenyl-1-propanol + Pyridine C Reaction Mixture (50-90°C) A->C B Thionyl Chloride (SOCl₂) B->C Slow Addition D Neutralization (15% NaOH) C->D E Separation of Organic Layer D->E F Washing (Water) E->F G Drying (MgSO₄) F->G H Vacuum Distillation G->H I This compound (Pure Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

impurity_identification_workflow A Crude Product Sample B Analytical Techniques A->B C GC-MS Analysis B->C D NMR Spectroscopy (¹H, ¹³C) B->D E Data Interpretation C->E D->E F Identify Retention Times & Mass Spectra E->F G Analyze Chemical Shifts & Coupling Constants E->G H Impurity Identification F->H G->H I Unreacted Starting Material H->I J Side Products (Ethers, Alkenes) H->J

Caption: Logical workflow for impurity identification.

References

characterization of byproducts in the Friedel-Crafts reaction with 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Friedel-Crafts reaction of 1-chloro-3-phenylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and byproducts in the Friedel-Crafts reaction of this compound with benzene (B151609)?

When reacting this compound with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃), a competition between intermolecular and intramolecular pathways occurs.

  • Intermolecular Alkylation Product: The primary expected product from the reaction with benzene is 1,3-diphenylpropane .

  • Intramolecular Cyclization Byproduct: A significant byproduct is tetralin , formed through an intramolecular Friedel-Crafts reaction. This is often favored as it leads to the formation of a stable six-membered ring.[1][2]

  • Rearrangement Byproducts: Carbocation rearrangements can occur. The initial primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift, leading to the formation of 1,2-diphenylpropane .[3][4]

  • Polyalkylation Byproducts: Since the alkylated products are often more reactive than the starting benzene, polyalkylation can occur, resulting in di- and tri-substituted phenylpropanes.[3][5]

Q2: Why is tetralin a common byproduct, and how can its formation be minimized?

Tetralin is formed via an intramolecular Friedel-Crafts reaction, where the carbocation intermediate reacts with the phenyl group within the same molecule to form a stable six-membered ring.[6] To minimize the formation of tetralin and favor the intermolecular reaction with benzene:

  • Use a large excess of the aromatic substrate (benzene): This increases the probability of the electrophile reacting with benzene rather than intramolecularly.

  • Control the reaction temperature: Lower temperatures generally favor the intermolecular pathway.

Q3: My reaction is yielding a mixture of isomers (1,3-diphenylpropane and 1,2-diphenylpropane). What is causing this?

This is due to carbocation rearrangement. The initially formed primary carbocation is unstable and can undergo a 1,2-hydride shift to form a more stable secondary carbocation. Both carbocations can then be attacked by benzene, leading to a mixture of products.[3][4] To suppress this, using milder reaction conditions (lower temperature, less active Lewis acid) may help, though it might also reduce the overall reaction rate.

Q4: I am observing the formation of multiple alkylated products on the benzene ring. How can I prevent this?

This phenomenon, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation.[3][5] It happens because the product of the initial alkylation (e.g., 1,3-diphenylpropane) is more reactive than the starting benzene. To minimize polyalkylation, use a large excess of benzene relative to this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture.[7] 2. Insufficient Catalyst: The catalyst can form a complex with the product. 3. Deactivated Aromatic Substrate: Strongly electron-withdrawing groups on the aromatic ring can inhibit the reaction.1. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon). 2. Use a stoichiometric amount of the Lewis acid. 3. This is not an issue for benzene but should be considered for substituted benzenes.
High Yield of Tetralin (Intramolecular Product) The intramolecular reaction is kinetically or thermodynamically favored under the reaction conditions.1. Use a large excess of benzene (10-20 equivalents). 2. Perform the reaction at a lower temperature (e.g., 0-5 °C). 3. Add the this compound solution slowly to the mixture of benzene and Lewis acid.
Formation of Rearranged Products (e.g., 1,2-diphenylpropane) Carbocation rearrangement to a more stable secondary carbocation.[3][4]1. Use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃). 2. Conduct the reaction at a lower temperature.
Significant Polyalkylation The mono-alkylated product is more reactive than the starting aromatic substrate.[3][5]1. Use a large excess of benzene. 2. Consider using a less reactive alkylating agent if possible.
Formation of Dark, Tarry Material Polymerization or decomposition of reactants or products due to harsh reaction conditions.1. Lower the reaction temperature. 2. Shorten the reaction time. 3. Ensure efficient stirring.

Experimental Protocols

Protocol 1: Intermolecular Friedel-Crafts Alkylation of Benzene with this compound

  • Objective: To synthesize 1,3-diphenylpropane.

  • Materials:

    • This compound

    • Anhydrous benzene (large excess)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (B109758) (DCM) as a solvent (optional)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

    • To the flask, add anhydrous benzene (10 equivalents) and cool the flask to 0 °C in an ice bath.

    • Carefully add anhydrous AlCl₃ (1.2 equivalents) to the stirred benzene in portions.

    • In the dropping funnel, prepare a solution of this compound (1 equivalent) in a small amount of anhydrous benzene or DCM.

    • Add the solution of this compound dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM or diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Friedel-Crafts Cyclization of this compound

  • Objective: To synthesize tetralin.

  • Materials:

    • This compound

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous carbon disulfide (CS₂) or nitrobenzene (B124822) as a solvent

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

    • Add anhydrous AlCl₃ (1.2 equivalents) and the anhydrous solvent to the flask and cool to 0 °C.

    • Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred suspension of AlCl₃ over 30-60 minutes at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench, extract, wash, and dry the reaction mixture as described in Protocol 1.

    • Purify the crude product by distillation or column chromatography.

Visualizations

Friedel_Crafts_Byproducts cluster_start Starting Materials cluster_intermediates Carbocation Intermediates cluster_products Products and Byproducts 1_chloro_3_phenylpropane This compound Primary_Carbocation Primary Carbocation 1_chloro_3_phenylpropane->Primary_Carbocation + AlCl3 Benzene Benzene AlCl3 AlCl3 (Lewis Acid) Secondary_Carbocation Secondary Carbocation (Rearranged) Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift 1_3_Diphenylpropane 1,3-Diphenylpropane (Desired Product) Primary_Carbocation->1_3_Diphenylpropane + Benzene Tetralin Tetralin (Intramolecular Byproduct) Primary_Carbocation->Tetralin Intramolecular Cyclization 1_2_Diphenylpropane 1,2-Diphenylpropane (Rearrangement Byproduct) Secondary_Carbocation->1_2_Diphenylpropane + Benzene Polyalkylation Polyalkylation Products 1_3_Diphenylpropane->Polyalkylation + Carbocation

Caption: Reaction pathways for the Friedel-Crafts reaction of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Undesired Outcome Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Low Yield High_Tetralin High Tetralin % Problem->High_Tetralin High Tetralin Rearrangement Rearranged Product Problem->Rearrangement Rearrangement Polyalkylation Polyalkylation Problem->Polyalkylation Polyalkylation Check_Anhydrous Check Anhydrous Conditions Low_Yield->Check_Anhydrous Increase_Benzene Increase Benzene Excess High_Tetralin->Increase_Benzene Lower_Temp Lower Reaction Temperature High_Tetralin->Lower_Temp Rearrangement->Lower_Temp Milder_Catalyst Use Milder Lewis Acid Rearrangement->Milder_Catalyst Polyalkylation->Increase_Benzene

Caption: Troubleshooting workflow for byproduct characterization.

References

strategies to prevent carbocation rearrangement in Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges associated with this fundamental organic reaction, with a specific focus on preventing carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is carbocation rearrangement in Friedel-Crafts alkylation and why does it occur?

A1: Carbocation rearrangement is a frequent side reaction during Friedel-Crafts alkylation where the intermediate carbocation shifts to a more stable form before the alkyl group is attached to the aromatic ring.[1] This process is driven by the thermodynamic stability of carbocations, which follows the order: tertiary > secondary > primary.[1] If a less stable carbocation, such as a primary carbocation, can rearrange to a more stable secondary or tertiary one via a hydride or alkyl shift, it will typically do so before electrophilic aromatic substitution occurs.[1][2] For example, attempting to alkylate benzene (B151609) with 1-propyl chloride to form n-propylbenzene will predominantly yield isopropylbenzene because the initial primary carbocation rearranges to a more stable secondary carbocation.[1][3]

Q2: Which types of alkylating agents are most susceptible to rearrangement?

A2: Alkylating agents that form primary or secondary carbocations, which can rearrange to a more stable form, are highly susceptible to this phenomenon.[1] This commonly includes straight-chain alkyl halides with three or more carbon atoms and certain branched alkyl halides.[1] In contrast, methyl and ethyl halides do not rearrange as they cannot form more stable carbocations.[1] Tertiary alkyl halides are also not prone to rearrangement because they already form a stable tertiary carbocation.[1][4]

Q3: How can I reliably synthesize straight-chain alkylbenzenes without carbocation rearrangement?

A3: The most dependable strategy to avoid carbocation rearrangement and produce straight-chain alkylbenzenes is a two-step sequence involving Friedel-Crafts acylation followed by reduction.[1][5]

  • Friedel-Crafts Acylation: In the first step, an acyl group (R-C=O) is introduced to the aromatic ring using an acyl halide or an acid anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7][8] The key electrophile in this reaction, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[1][2][8]

  • Reduction: The resulting ketone is then reduced to the desired straight-chain alkyl group.[1][8] Common methods for this reduction include the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[7][8][9]

Q4: Are there any other methods to minimize or prevent carbocation rearrangement?

A4: While the acylation-reduction sequence is the most robust method, other strategies can sometimes be employed, though they may be less general:

  • Low Temperatures: Conducting the alkylation at very low temperatures can sometimes minimize the extent of rearrangement, but it often does not eliminate it completely.[4]

  • Milder Lewis Acids: In some cases, using milder Lewis acids (e.g., Zn(II) salts) or Brønsted acids might reduce the propensity for rearrangement, particularly with activated benzene rings.[8]

  • Intramolecular Reactions: In intramolecular Friedel-Crafts alkylations, ring formation (especially for 5- and 6-membered rings) can be kinetically favored over carbocation rearrangement.[10]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Formation of an isomeric alkylbenzene product. Carbocation rearrangement of the alkylating agent.Utilize the Friedel-Crafts acylation-reduction two-step protocol to introduce the desired alkyl group without rearrangement.[1][5]
No reaction occurs with the aromatic substrate. The aromatic ring is strongly deactivated by an electron-withdrawing substituent (e.g., -NO₂, -CF₃, -SO₃H).Friedel-Crafts reactions are generally not effective on strongly deactivated rings.[1][11] Consider alternative synthetic routes.
Polyalkylation of the aromatic ring. The alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate to favor monoalkylation. Alternatively, Friedel-Crafts acylation is not prone to polyacylation because the acyl group deactivates the ring.[8]
Reaction with an amine-substituted aromatic ring (e.g., aniline) fails. The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amine group, deactivating the ring.Protect the amine group (e.g., by acetylation) before performing the Friedel-Crafts reaction, and deprotect it afterward. Alternatively, choose a different synthetic strategy.[1]

Data Presentation

Table 1: Comparison of Product Distribution in the Alkylation of Benzene with 1-Propyl Chloride vs. the Acylation-Reduction Pathway.

MethodReagentsMajor ProductMinor ProductReference
Direct Friedel-Crafts Alkylation Benzene, 1-Propyl Chloride, AlCl₃Isopropylbenzenen-Propylbenzene[1][3]
Friedel-Crafts Acylation-Reduction 1. Benzene, Propanoyl Chloride, AlCl₃2. Zn(Hg), HCl (Clemmensen Reduction)n-PropylbenzeneNone (rearranged)[5][9]

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol outlines the reliable, two-step synthesis of n-propylbenzene, avoiding the carbocation rearrangement associated with direct alkylation.

Step 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas.

  • Reagents:

    • Anhydrous Aluminum Chloride (AlCl₃): 14.7 g (0.11 mol)

    • Anhydrous Benzene: 70 mL (0.78 mol)

    • Propanoyl Chloride: 9.25 g (0.10 mol)

  • Procedure:

    • Add anhydrous aluminum chloride and 40 mL of anhydrous benzene to the reaction flask.

    • Cool the flask in an ice bath.

    • Add propanoyl chloride dissolved in 30 mL of anhydrous benzene dropwise from the dropping funnel over 30 minutes with continuous stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Carefully pour the reaction mixture over a mixture of crushed ice (200 g) and concentrated HCl (50 mL).

    • Separate the organic layer, wash with water, then with 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield propiophenone.

Step 2: Clemmensen Reduction of Propiophenone

  • Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser.

  • Reagents:

    • Propiophenone (from Step 1): 6.7 g (0.05 mol)

    • Zinc-Mercury Amalgam (Zn(Hg)): 20 g

    • Concentrated Hydrochloric Acid (HCl): 30 mL

    • Toluene (B28343): 20 mL

  • Procedure:

    • Place the zinc-mercury amalgam, propiophenone, and toluene in the reaction flask.

    • Add the concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6 hours. Add small portions of concentrated HCl periodically to maintain the acidic conditions.

    • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation to obtain n-propylbenzene.

Visualizations

Friedel_Crafts_Alkylation_Rearrangement cluster_alkylation Direct Alkylation Pathway Start_A 1-Propyl Chloride + AlCl₃ Carbocation_P Primary Carbocation (Unstable) Start_A->Carbocation_P Formation Carbocation_S Secondary Carbocation (More Stable) Carbocation_P->Carbocation_S 1,2-Hydride Shift (Rearrangement) Product_Direct n-Propylbenzene (Minor Product) Carbocation_P->Product_Direct Attack on Benzene (Less Favorable) Product_Rearranged Isopropylbenzene (Major Product) Carbocation_S->Product_Rearranged Attack on Benzene

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Acylation_Reduction_Pathway cluster_acylation Acylation-Reduction Pathway Start_B Propanoyl Chloride + AlCl₃ Acylium Acylium Ion (Resonance-Stabilized) Start_B->Acylium Formation No_Rearrangement No Rearrangement Occurs Ketone Propiophenone Acylium->Ketone Attack on Benzene Final_Product n-Propylbenzene (Desired Product) Ketone->Final_Product Reduction (e.g., Clemmensen)

Caption: The acylation-reduction strategy to prevent rearrangement.

Troubleshooting_Workflow Start Planning Friedel-Crafts Alkylation Check_Rearrangement Can the alkyl carbocation rearrange to a more stable form? Start->Check_Rearrangement Use_Acylation Use Friedel-Crafts Acylation followed by Reduction Check_Rearrangement->Use_Acylation Yes Direct_Alkylation Proceed with Direct Friedel-Crafts Alkylation Check_Rearrangement->Direct_Alkylation No Check_Deactivation Is the aromatic ring strongly deactivated? Use_Acylation->Check_Deactivation Direct_Alkylation->Check_Deactivation Alternative_Route Consider Alternative Synthetic Routes Check_Deactivation->Alternative_Route Yes Final_Reaction Perform Reaction Check_Deactivation->Final_Reaction No

References

Technical Support Center: Optimizing Grignard Reagent Formation from 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the formation of the Grignard reagent from 1-chloro-3-phenylpropane (3-phenylpropylmagnesium chloride).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for initiating the Grignard reaction with this compound?

A1: There is no single, universally optimal temperature for initiating all Grignard reactions, as it is dependent on the specific alkyl halide and solvent used. For primary alkyl chlorides like this compound, initiation can be more challenging than with the corresponding bromides. Initiation is often observed between room temperature and the reflux temperature of the solvent, such as tetrahydrofuran (B95107) (THF).[1] Gentle warming may be necessary to start the reaction.[1][2] Once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate.[1]

Q2: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A2: Failure to initiate is a frequent issue, particularly with less reactive alkyl chlorides. The primary causes include:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried and that anhydrous solvents are used.[1][3]

  • Passivated Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction.[1] Activation of the magnesium is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or by mechanically crushing the turnings to expose a fresh surface.[1][4]

  • Purity of Reagents: Impurities in the this compound or the solvent can quench the reaction. Ensure high purity of all starting materials.

Q3: I'm observing a low yield of my desired product. What are the potential side reactions and how can I minimize them?

A3: Low yields are often due to side reactions. With primary alkyl halides like this compound, the most common side reaction is Wurtz coupling.[4] This occurs when the formed Grignard reagent reacts with unreacted this compound to form a dimer (1,6-diphenylhexane). To minimize this, a slow, controlled addition of the alkyl chloride to the magnesium suspension is recommended to maintain a low concentration of the halide in the reaction mixture.[1][4]

Q4: Which solvent is best for preparing 3-phenylpropylmagnesium chloride?

A4: Ethereal solvents are essential for Grignard reagent formation. Tetrahydrofuran (THF) is often preferred over diethyl ether for preparing Grignard reagents from alkyl chlorides due to its higher boiling point, which allows for gentle heating to initiate the reaction, and its ability to better solvate and stabilize the Grignard reagent.[5]

Data Presentation: Reaction Parameters

The following table summarizes general quantitative data for Grignard reagent formation. Note that data specific to this compound is not extensively available, so these ranges are based on general principles for primary alkyl chlorides.

ParameterRecommended RangeNotes
Initiation Temperature Room Temperature to 66 °C (Refluxing THF)Gentle warming is often required. The reaction is exothermic once initiated.
Reaction Maintenance Temperature 30 - 50 °CCooling may be necessary to prevent vigorous refluxing and minimize side reactions.
Addition Time of Alkyl Chloride 30 - 90 minutesSlow and controlled addition is crucial to minimize Wurtz coupling.[1]
Molar Ratio (Mg:Alkyl Chloride) 1.2:1 to 1.5:1A slight excess of magnesium is used to ensure complete reaction of the alkyl chloride.

Experimental Protocol: Preparation of 3-Phenylpropylmagnesium Chloride

This protocol outlines a general procedure for the synthesis of 3-phenylpropylmagnesium chloride.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Reaction Setup: Assemble the dry glassware. To the three-necked flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar. The system should be under a positive pressure of an inert gas.

  • Magnesium Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. The disappearance of the iodine's purple color upon gentle warming indicates activation.[1]

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the activated magnesium.

  • Observation and Control: Observe the reaction mixture for signs of initiation, such as bubbling, a color change to cloudy grey/brown, and a gentle reflux.[2] If the reaction does not start, gentle warming with a heat gun may be applied. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

  • Addition: Once the reaction is initiated and sustained, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating to maintain a reflux may be required for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[2] The resulting greyish solution is then ready for use.

Mandatory Visualizations

Reaction Pathway

Grignard_Formation R_Cl This compound Grignard 3-Phenylpropylmagnesium chloride R_Cl->Grignard Mg Magnesium (Mg) Mg->Grignard Activation Activation (Iodine/Heat) Mg->Activation Solvent Anhydrous THF Solvent->Grignard Solvation

Caption: Formation of 3-phenylpropylmagnesium chloride.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Fails to Initiate check_anhydrous Are glassware and solvent completely anhydrous? start->check_anhydrous dry_glassware Flame-dry glassware and use freshly distilled anhydrous solvent. check_anhydrous->dry_glassware No check_mg_activation Is the magnesium surface activated? check_anhydrous->check_mg_activation Yes dry_glassware->check_mg_activation activate_mg Activate Mg with iodine, 1,2-dibromoethane, or crushing. check_mg_activation->activate_mg No check_temp Is gentle warming applied? check_mg_activation->check_temp Yes activate_mg->check_temp apply_heat Gently warm the flask with a heat gun. check_temp->apply_heat No success Reaction Initiates check_temp->success Yes apply_heat->success low_yield Low Yield Observed check_addition_rate Was the addition of alkyl chloride slow and controlled? low_yield->check_addition_rate slow_addition Decrease the rate of addition to minimize Wurtz coupling. check_addition_rate->slow_addition No yield_improves Yield Improves check_addition_rate->yield_improves Yes slow_addition->yield_improves

Caption: Troubleshooting guide for Grignard reaction issues.

References

troubleshooting low yield in the laboratory synthesis of 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the laboratory synthesis of 1-Chloro-3-phenylpropane. It is designed for researchers, scientists, and professionals in drug development to help diagnose and resolve common issues encountered during this chemical transformation, ultimately aiming to improve reaction yield and product purity.

Troubleshooting Guide

Low yield or incomplete conversion is a common challenge in organic synthesis. This guide provides a systematic approach to troubleshooting the synthesis of this compound from 3-phenylpropanol using thionyl chloride (SOCl₂) and pyridine (B92270).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and address potential issues in your synthesis.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions check_workup 3. Analyze Workup and Purification check_conditions->check_workup analyze_impurities 4. Identify Byproducts and Impurities check_workup->analyze_impurities optimize Optimization Successful? analyze_impurities->optimize optimize->check_reagents No, Re-evaluate solution High Yield of Pure Product optimize->solution Yes

Caption: A stepwise workflow for troubleshooting low yield in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound from 3-phenylpropanol?

A high yield of approximately 95.2% has been reported in the literature under optimized conditions.[1] However, yields can vary significantly depending on the specific experimental setup and conditions.

Q2: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields can stem from several factors. Here are the most common culprits in order of investigation:

  • Reagent Quality: The purity of starting materials is crucial. 3-phenylpropanol should be free of water. Thionyl chloride can decompose over time, and pyridine should be anhydrous.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.

  • Stoichiometry: An incorrect molar ratio of reactants can halt the reaction prematurely or favor side reactions.

  • Inefficient Mixing: Inadequate stirring can lead to localized temperature gradients and incomplete mixing of reagents.

  • Workup and Purification: Product loss can occur during extraction, washing, and distillation steps.

Q3: What are the optimal reaction conditions for this synthesis?

Based on established protocols, the following conditions have been shown to provide high yields:

ParameterRecommended ValueReference
Reactant Ratio (3-phenylpropanol:SOCl₂) 1 : 0.98 to 1 : 1.05 (mass ratio)[1]
Catalyst Ratio (3-phenylpropanol:Pyridine) 1 : 0.04 to 1 : 0.06 (mass ratio)[1]
Reaction Temperature 50 - 90 °C[1]
Reaction Time 30 minutes after thionyl chloride addition[1]
Q4: I suspect side reactions are occurring. What are the likely byproducts?

While specific GC-MS analysis of byproducts for this exact reaction is not widely published, based on the reactivity of thionyl chloride with alcohols, potential side products include:

  • Unreacted 3-phenylpropanol: If the reaction is incomplete.

  • Diphenylpropyl ether: Formed through an intermolecular dehydration reaction, although less likely under these conditions.

  • Styrene derivatives: Elimination reactions can occur, especially at higher temperatures, though primary alcohols are less prone to this.

  • Bis(3-phenylpropyl) sulfite: Can form if an excess of the alcohol is present relative to thionyl chloride.

Q5: How can I minimize the formation of these byproducts?
  • Control Temperature: Maintain the reaction temperature within the recommended range of 50-90°C.[1] Overheating can promote elimination and other side reactions.

  • Slow Reagent Addition: Add the thionyl chloride dropwise to the solution of 3-phenylpropanol and pyridine to control the reaction exotherm.

  • Ensure Anhydrous Conditions: Moisture can hydrolyze thionyl chloride and lead to the formation of unwanted byproducts. Use dry glassware and anhydrous solvents.

  • Optimize Stoichiometry: Use a slight excess of thionyl chloride to ensure complete conversion of the alcohol.

Q6: What is the best method for purifying the crude this compound?

A multi-step purification process is recommended to achieve high purity:

  • Crystallization: Cooling the crude reaction mixture can help to crystallize out some impurities.[1]

  • Neutralization: The supernatant is neutralized with an alkali solution (e.g., 15% sodium hydroxide) to a pH of 7-7.5.[1]

  • Extraction and Washing: The organic layer is separated and washed multiple times to remove water-soluble impurities.[1]

  • Vacuum Distillation: The final purification is achieved by vacuum distillation, collecting the fraction that boils at 97-98 °C under -0.098 MPa.[1]

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 3-phenylpropanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • 15% Sodium hydroxide (B78521) solution

Procedure:

  • In a reaction vessel, combine 3-phenylpropanol and pyridine in a mass ratio of 1:0.04 to 1:0.06.

  • Stir the mixture and begin to add thionyl chloride dropwise. The mass ratio of thionyl chloride to 3-phenylpropanol should be between 0.98:1 and 1.05:1.

  • Maintain the reaction temperature between 50 and 90°C during the addition.

  • After the addition of thionyl chloride is complete, continue stirring for 30 minutes.

  • Stop stirring and allow the crude product to cool to 25°C to allow for crystallization of byproducts.

  • Separate the supernatant liquid and slowly add it to a 15% sodium hydroxide solution with stirring to neutralize the solution to a pH of 7-7.5.

  • Separate the organic layer and wash it 2-3 times with water.

  • Perform vacuum distillation on the washed organic layer at -0.098 MPa, collecting the fraction at 97-98°C to obtain pure this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key relationships between reaction parameters and the desired outcome.

ReactionPathway cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions 3-Phenylpropanol 3-Phenylpropanol Intermediate Formation Intermediate Formation 3-Phenylpropanol->Intermediate Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Intermediate Formation Pyridine Pyridine Pyridine->Intermediate Formation Temperature (50-90°C) Temperature (50-90°C) Temperature (50-90°C)->Intermediate Formation Stoichiometry Stoichiometry Stoichiometry->Intermediate Formation Anhydrous Environment Anhydrous Environment Anhydrous Environment->Intermediate Formation Desired Product This compound Intermediate Formation->Desired Product Side Products Side Products Intermediate Formation->Side Products

Caption: Key factors influencing the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1-Chloro-3-phenylpropane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 1-chloro-3-phenylpropane via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure, approximately 219-221°C.[1][2] Distilling organic compounds at temperatures above 150°C can often lead to decomposition, reduced yield, and extended distillation times.[3][4] By reducing the pressure, vacuum distillation lowers the boiling point of the compound, allowing for a safer and more efficient purification at a lower temperature, which minimizes the risk of thermal degradation.[3][5]

Q2: What are the critical physical properties of this compound for this procedure?

A2: The key physical properties are summarized in the data table below. The atmospheric boiling point is crucial for estimating the required vacuum level, while properties like density and refractive index are useful for verifying the purity of the collected fractions.

Q3: What is the expected boiling point of this compound under a typical laboratory vacuum?

A3: The boiling point is highly dependent on the pressure achieved. For example, at a pressure of -0.098 MPa (approximately 15 mmHg), the boiling point is in the range of 97-98°C.[6] Using a nomograph or estimation tools, the boiling point at other pressures can be predicted (see Data Presentation section).

Q4: What are the essential safety precautions for this experiment?

A4: Safety is paramount.

  • Implosion Hazard: Always inspect all glassware for cracks, star fractures, or defects before starting, as they can implode under vacuum.[3][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses (a face shield is recommended), and gloves.

  • Heating: Use a heating mantle with a stirrer and ensure the distilling flask is not heated directly. A stir bar must be used to prevent bumping, as boiling stones are ineffective under vacuum.[7]

  • System Shutdown: Always cool the system to room temperature before reintroducing air to prevent the hot residue from reacting with oxygen.[7] Also, vent the system before turning off the vacuum source to prevent back-siphoning of water (if using an aspirator) or pump oil.[7]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁Cl[1][8][9]
Molecular Weight154.64 g/mol [1][8][9]
Boiling Point (atm)~219-221°C[1][2][10][11]
Density~1.08 g/mL at 25°C[2][10][11]
Refractive Index (n20/D)~1.521[2][10][11]
Melting Point-27°C[1][10]
Flash Point87°C (188.6°F)[8]
Vapor Pressure0.17 mmHg at 25°C[1][10]

Table 2: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg / Torr)Estimated Boiling Point (°C)
760219-221
50~130
20~105
1597-98[6]
10~90
1~55
Note: Values other than the one cited are estimated using a boiling point nomograph and should be considered approximate.

Troubleshooting Guide

Q5: My vacuum pump is running, but the system won't reach the target pressure. What's wrong?

A5: This is one of the most common issues and almost always indicates a leak.

  • Check all joints: Ensure every ground-glass joint is properly sealed with vacuum grease.[3] Leaks are the primary cause of an inability to achieve a deep vacuum.[12]

  • Inspect tubing: Use thick-walled vacuum tubing, as standard tubing will collapse under reduced pressure.[3] Check the tubing for any cracks or loose connections at the vacuum adapter and the pump.

  • Pump Maintenance: The vacuum pump itself could be the issue. Check the pump oil level and clarity; contaminated oil will result in poor performance and should be changed.[12][13]

  • Cold Trap: Ensure your cold trap (if used) is sufficiently cold (e.g., with dry ice/acetone or liquid nitrogen) to prevent volatile components from entering and contaminating the pump.[12]

Q6: The heating mantle is at a high temperature, but the compound isn't distilling.

A6: This can be due to several factors:

  • Insufficient Vacuum: If the pressure is too high, the boiling point will be higher than expected. Re-check your vacuum level using a manometer or McLeod gauge. Pressure fluctuations can significantly affect the rate of evaporation.[5]

  • Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Inadequate Heating: For high-boiling compounds, the distillation flask and head may need to be insulated with glass wool or aluminum foil to prevent heat loss and ensure the vapor reaches the condenser.[7]

Q7: The liquid in the distillation flask is boiling violently or "bumping". How can I stop this?

A7: Bumping occurs when the liquid becomes superheated and boils in a single, violent burst.

  • Use a Stir Bar: A magnetic stir bar is essential for smooth boiling under vacuum.[3][7] Ensure the stirring is vigorous enough to create a vortex in the liquid before and during heating.

  • Do Not Use Boiling Stones: Boiling stones are ineffective as the trapped air in their pores is quickly removed by the vacuum.[7]

Q8: My distillate is impure, or the yield is very low. What are the likely causes?

A8: Purity and yield issues can often be traced back to the distillation technique.

  • Distillation Rate: Distilling too quickly can carry over higher-boiling impurities and lead to poor separation. Aim for a slow, steady distillation rate of about 1-2 drops per second.

  • Fraction Collection: Be diligent about collecting fractions. A forerun of lower-boiling impurities may come over first. Collect the main fraction only when the temperature is stable at the expected boiling point for your system's pressure.

  • Low Yield: A low yield could be due to thermal decomposition (if the temperature is too high), leaks in the system, or leaving too much residue in the distillation flask.[12] Ensure the flask is appropriately sized for the volume of crude material (ideally ~2/3 full).[3]

Experimental Protocol

Methodology for Vacuum Distillation of this compound

  • Glassware Inspection and Preparation:

    • Thoroughly inspect a round-bottom flask, Claisen adapter, condenser, vacuum adapter, and receiving flasks for any cracks or defects.[7]

    • Ensure all glassware is clean and completely dry.

    • Apply a thin, uniform layer of vacuum grease to all ground-glass joints that will be under vacuum.[3]

  • Apparatus Assembly:

    • Place the crude this compound (no more than 2/3 the flask's volume) and a magnetic stir bar into the round-bottom flask.[3]

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent splashing of the boiling liquid into the condenser.[7]

    • Secure all components with clamps. The distilling and receiving flasks must be securely clamped.[3]

    • Attach thick-walled vacuum tubing from the vacuum adapter to a vacuum trap, and then to the vacuum pump.

    • Connect cooling water to the condenser, with water entering the lower inlet and exiting the upper outlet.[3]

  • Distillation Procedure:

    • Turn on the magnetic stirrer to create a vortex in the liquid.

    • Turn on the vacuum source and allow the system to evacuate. Monitor the pressure with a gauge until it stabilizes at the desired level.

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask with a heating mantle.

    • Discard any initial low-boiling forerun.

    • When the distillation temperature stabilizes at the expected boiling point for the measured pressure, place a clean, pre-weighed receiving flask to collect the main fraction. Record the stable temperature and pressure.[7]

    • Continue distillation until only a small amount of residue remains in the flask. Do not distill to dryness.

  • Shutdown Procedure:

    • Remove the heating mantle and allow the apparatus to cool to room temperature. A cool water bath can be used to speed up this process.[7]

    • Crucially, vent the system by slowly reintroducing air (e.g., by opening the stopcock on the vacuum adapter) before turning off the vacuum pump. [7]

    • Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus, weigh the collected fraction, and determine its purity (e.g., by refractive index or GC analysis).

Visualizations

experimental_workflow start Start: Crude This compound setup Assemble & Leak-Check Vacuum Distillation Apparatus start->setup evacuate Evacuate System (Start Stirring & Vacuum) setup->evacuate heat Gently Heat Flask with Heating Mantle evacuate->heat collect_forerun Collect & Discard Low-Boiling Forerun heat->collect_forerun collect_product Collect Main Fraction at Stable Temp & Pressure collect_forerun->collect_product shutdown Cool System, Vent to Atmosphere, then Stop Pump collect_product->shutdown analyze Analyze Purity (e.g., Refractive Index, GC) shutdown->analyze end End: Purified Product analyze->end

Caption: Experimental workflow for vacuum distillation.

troubleshooting_logic p1 Problem: Unable to Reach Target Vacuum c1 Check for Leaks: Grease all joints? Tubing intact? p1->c1 Start Here p2 Problem: No Distillate at High Temperature c3 Verify Pressure: Is vacuum gauge reading low? p2->c3 Start Here p3 Problem: Violent Bumping c5 Stirring? (Boiling stones are ineffective!) p3->c5 Start Here s1 Solution: Re-grease joints, replace tubing. c1->s1 Yes/No c2 Check Pump: Oil level/quality OK? c1->c2 No Leaks Found s2 Solution: Change pump oil. c2->s2 Yes/No s3 Solution: Address vacuum issue (see P1). c3->s3 Yes, pressure high c4 Check Setup: Thermometer placed correctly? Flask insulated? c3->c4 No, pressure is low s4 Solution: Adjust thermometer, insulate with glass wool. c4->s4 Yes/No s5 Solution: Use a stir bar and ensure vigorous stirring. c5->s5 No/Insufficient

Caption: Troubleshooting logic for common distillation issues.

References

minimizing Wurtz coupling side reactions with 1-Chloro-3-phenylpropane Grignard reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reagent of 1-chloro-3-phenylpropane, focusing on minimizing Wurtz coupling and other side reactions.

Troubleshooting Guide

Issue: Low Yield of Desired Product and/or Formation of a White Precipitate

This is often indicative of Grignard reagent decomposition or consumption by side reactions.

Potential Cause Troubleshooting Steps
Presence of Water or Protic Solvents - Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. - Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). - Protect the reaction from atmospheric moisture using a drying tube (e.g., filled with calcium chloride) or by maintaining a positive pressure of an inert gas like nitrogen or argon.[1]
Reaction with Atmospheric Oxygen or Carbon Dioxide - Perform the reaction under an inert atmosphere (nitrogen or argon). - Degas solvents prior to use.
High Local Concentration of this compound - Add the solution of this compound to the magnesium turnings dropwise and slowly using an addition funnel.[2] - Ensure efficient stirring to quickly disperse the halide as it is added.
Elevated Reaction Temperature - Initiate the reaction at room temperature. The formation of the Grignard reagent is exothermic.[2] - Use a water or ice bath to maintain a gentle reflux and avoid excessive heating.[2]

Issue: Significant Formation of 1,6-Diphenylhexane (B86448) (Wurtz Coupling Product)

The primary side reaction is often the Wurtz-type homocoupling of the Grignard reagent with unreacted this compound.

Parameter Recommendation to Minimize Wurtz Coupling Illustrative Yield Data (for similar systems)
Addition Rate of Alkyl Halide Slow, dropwise addition is crucial to maintain a low concentration of the halide.Fast Addition: Higher percentage of Wurtz product. Slow Addition: Significantly lower percentage of Wurtz product.
Reaction Temperature Maintain a low to moderate temperature (e.g., gentle reflux of diethyl ether at ~35°C). Avoid high temperatures which accelerate the coupling reaction.[2]High Temperature (e.g., >50°C): Increased Wurtz coupling. Low Temperature (e.g., 0-10°C): Reduced Wurtz coupling.[2]
Solvent Diethyl ether is often preferred as it can lead to less Wurtz coupling for some substrates compared to THF.[2]Tetrahydrofuran (THF): Can promote Wurtz coupling for certain reactive halides.[2] Diethyl Ether (Et₂O): Often results in higher yields of the desired Grignard reagent.[2]
Magnesium Surface Area Use magnesium turnings with a high surface area to promote faster formation of the Grignard reagent over the coupling reaction.[2]Low Surface Area: Slower Grignard formation, more time for side reactions. High Surface Area: Faster Grignard formation, minimizing unreacted halide.

Disclaimer: The quantitative data in this table is illustrative and based on general trends observed in Grignard reactions. Actual yields will vary depending on specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of when preparing 3-phenylpropylmagnesium chloride?

A1: The most significant side reaction is the Wurtz-type coupling , where the formed Grignard reagent reacts with unreacted this compound to form 1,6-diphenylhexane. Other potential side reactions include reaction with atmospheric moisture and oxygen, and to a lesser extent, beta-hydride elimination , which would yield allylbenzene.

Q2: How can I tell if my Grignard reaction has initiated?

A2: Initiation is typically indicated by the disappearance of the iodine color (if used as an initiator), a gentle bubbling from the surface of the magnesium, the formation of a cloudy or grayish solution, and a noticeable exotherm (the flask will feel warm).

Q3: What is the purpose of adding a crystal of iodine?

A3: Iodine acts as an initiator by etching the surface of the magnesium turnings, removing the passivating magnesium oxide layer and exposing fresh, reactive magnesium.

Q4: Is beta-hydride elimination a major concern with this compound?

A4: While possible, beta-hydride elimination is generally less of a concern for primary alkyl Grignard reagents like 3-phenylpropylmagnesium chloride compared to secondary or tertiary ones, especially under the mild conditions used for Grignard formation. The primary competing reaction is typically Wurtz coupling.

Q5: Can I use 1-bromo-3-phenylpropane instead of this compound?

A5: Yes, alkyl bromides are generally more reactive than alkyl chlorides for Grignard formation. The same principles for minimizing Wurtz coupling apply, and initiation may be easier.

Experimental Protocols

Protocol 1: Preparation of 3-Phenylpropylmagnesium Chloride

This protocol is designed to minimize the formation of the Wurtz coupling product, 1,6-diphenylhexane.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, a pressure-equalizing dropping funnel, and an inlet for inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small amount of this solution to the magnesium suspension to initiate the reaction.

  • Slow Addition: Once the reaction has initiated (as evidenced by a gentle reflux and cloudy appearance), add the remaining this compound solution dropwise from the dropping funnel over a period of at least 30-40 minutes. Maintain a gentle reflux by cooling the flask in a water bath if the reaction becomes too vigorous.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting grey-to-brown suspension is the Grignard reagent and should be used immediately in the subsequent reaction step.

Visualizations

Grignard_Reaction_Pathways Reaction Pathways for 3-Phenylpropylmagnesium Chloride Formation Start This compound + Mg Grignard 3-Phenylpropylmagnesium chloride (Desired Product) Start->Grignard Desired Reaction Wurtz 1,6-Diphenylhexane (Wurtz Coupling Product) Grignard->Wurtz + this compound BetaHydride Allylbenzene (β-Hydride Elimination) Grignard->BetaHydride Side Reaction Decomposition Decomposition Products (e.g., from H₂O, O₂) Grignard->Decomposition + H₂O / O₂

Caption: Main and side reaction pathways in the formation of 3-phenylpropylmagnesium chloride.

Troubleshooting_Workflow Troubleshooting Low Yield in Grignard Reaction Start Low Yield of Desired Product Check_Wurtz High level of 1,6-diphenylhexane observed? Start->Check_Wurtz Wurtz_Causes Potential Causes: - Fast addition of halide - High temperature - Inappropriate solvent Check_Wurtz->Wurtz_Causes Yes Check_Decomposition Precipitate or no reaction? Check_Wurtz->Check_Decomposition No Wurtz_Solutions Solutions: - Slow, dropwise addition - Maintain low temperature - Use diethyl ether Wurtz_Causes->Wurtz_Solutions Decomposition_Causes Potential Causes: - Presence of water/oxygen - Poor magnesium activation Check_Decomposition->Decomposition_Causes Yes Decomposition_Solutions Solutions: - Use anhydrous conditions - Inert atmosphere - Activate Mg with iodine Decomposition_Causes->Decomposition_Solutions

Caption: A logical workflow for troubleshooting common issues in Grignard reactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the long-term stability, recommended storage, and troubleshooting for experiments involving 1-Chloro-3-phenylpropane (CAS No. 104-52-9).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from incompatible substances such as strong oxidizing agents and strong bases, as well as sources of excess heat.[1]

Q2: What is the general stability of this compound?

A2: this compound is stable under normal temperatures and pressures.[1] However, specific quantitative data on its long-term stability under various conditions such as prolonged exposure to light or elevated temperatures is not extensively documented in publicly available literature. It is advisable to protect the compound from light and heat to minimize potential degradation.

Q3: What are the known degradation pathways for this compound?

Q4: Are there any known impurities in commercial this compound?

A4: A common impurity that can be present is unreacted starting material from its synthesis, such as 3-phenyl-1-propanol. One patented synthesis method reports reducing this impurity to less than 0.1%.[2] The presence of residual starting material or byproducts can affect the yield and purity of subsequent reactions.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments using this compound.

Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, Gabriel Synthesis)

Possible Causes & Solutions:

  • Steric Hindrance: While this compound is a primary alkyl halide and generally well-suited for S_N2 reactions, the nucleophile's steric bulk can hinder the reaction.[3]

    • Recommendation: If possible, use a less sterically hindered nucleophile.

  • Competing Elimination (E2) Reaction: Strong, bulky bases can favor the E2 elimination pathway, leading to the formation of (3-propenyl)benzene as a byproduct.

    • Recommendation: Use a strong, but non-bulky base to deprotonate the nucleophile. For instance, in the Gabriel synthesis, potassium phthalimide (B116566) is used. In Williamson ether synthesis, sodium hydride is a common choice for forming the alkoxide.[4]

  • Solvent Choice: Protic or nucleophilic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity, or compete in the reaction.[3]

    • Recommendation: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the reacting anion.[5]

  • Reaction Temperature: Insufficient temperature may lead to a slow reaction rate, while excessively high temperatures can promote side reactions.

    • Recommendation: A typical temperature range for Williamson ether synthesis is 50-100 °C.[6] For the Gabriel synthesis with this compound, a reflux in DMF is often employed.

Issue 2: Formation of Unexpected Byproducts

Possible Causes & Solutions:

  • Hydrolysis of this compound: The presence of water in the reaction mixture can lead to the formation of 3-phenyl-1-propanol.

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Wurtz-type Coupling: In reactions involving strong bases or organometallic reagents, coupling of the alkyl halide can occur.

    • Recommendation: This is generally less of an issue in standard nucleophilic substitution reactions but can be minimized by controlling the addition rate of reagents and maintaining appropriate reaction temperatures.

Data Presentation

Recommended Storage and Handling Conditions
ParameterRecommendationCitation
Storage Temperature Cool, ambient temperature.[1]
Atmosphere Store in a well-ventilated area.[1]
Container Tightly closed container.[1]
Incompatible Substances Strong oxidizing agents, strong bases.[1]
Conditions to Avoid Excess heat.[1]

Experimental Protocols & Workflows

Example Protocol: Gabriel Synthesis of 3-Phenylpropylamine (B116678)

This protocol outlines a common synthetic route to 3-phenylpropylamine, a valuable intermediate, using this compound.

Step 1: Synthesis of N-(3-Phenylpropyl)phthalimide

  • In a round-bottom flask, combine this compound (1 equivalent) and potassium phthalimide (1.1 equivalents).

  • Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude N-(3-phenylpropyl)phthalimide.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

Step 2: Hydrazinolysis of N-(3-Phenylpropyl)phthalimide

  • Suspend the N-(3-phenylpropyl)phthalimide in an alcohol solvent, such as ethanol (B145695) or methanol.[7]

  • Add hydrazine (B178648) hydrate (B1144303) (typically a significant excess, e.g., 10 equivalents) to the suspension.[7]

  • Heat the mixture to reflux. A precipitate of phthalhydrazide (B32825) will form.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide and dissolve the amine product as its hydrochloride salt.

  • Filter off the phthalhydrazide precipitate.

  • Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the 3-phenylpropylamine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified 3-phenylpropylamine.

Below is a diagram illustrating the logical workflow for troubleshooting low yield in this synthesis.

troubleshooting_gabriel_synthesis start Low Yield of 3-Phenylpropylamine check_step1 Check Step 1: N-(3-Phenylpropyl)phthalimide Formation start->check_step1 check_step2 Check Step 2: Hydrazinolysis start->check_step2 incomplete_step1 Incomplete Reaction in Step 1? check_step1->incomplete_step1 incomplete_step2 Incomplete Reaction in Step 2? check_step2->incomplete_step2 solution_reflux Increase reflux time Ensure anhydrous conditions incomplete_step1->solution_reflux Yes solution_solvent Verify use of polar aprotic solvent (e.g., DMF) incomplete_step1->solution_solvent No, check solvent solution_hydrazine Ensure sufficient excess of hydrazine hydrate incomplete_step2->solution_hydrazine Yes solution_hydrolysis Check for incomplete hydrolysis of intermediate incomplete_step2->solution_hydrolysis No, check workup

Caption: Troubleshooting workflow for the Gabriel synthesis of 3-phenylpropylamine.

The following diagram illustrates the general experimental workflow for the synthesis of 3-phenylpropylamine from this compound.

gabriel_synthesis_workflow cluster_step1 Step 1: Phthalimide Alkylation cluster_step2 Step 2: Hydrazinolysis reactants1 This compound + Potassium Phthalimide in DMF reflux1 Reflux reactants1->reflux1 precipitate Precipitate in Water reflux1->precipitate filter_dry1 Filter and Dry precipitate->filter_dry1 intermediate N-(3-Phenylpropyl)phthalimide filter_dry1->intermediate reactants2 Intermediate + Hydrazine Hydrate in Ethanol intermediate->reactants2 reflux2 Reflux reactants2->reflux2 acidify Acidify with HCl reflux2->acidify filter2 Filter Phthalhydrazide acidify->filter2 basify Basify Filtrate filter2->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product 3-Phenylpropylamine dry_concentrate->product

Caption: Experimental workflow for the synthesis of 3-phenylpropylamine.

References

Technical Support Center: Dehydrohalogenation of 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for the dehydrohalogenation of 1-Chloro-3-phenylpropane to synthesize 3-phenyl-1-propene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction and expected product when dehydrohalogenating this compound?

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (HCl in this case) from an alkyl halide to form an alkene.[1] For this compound, a primary alkyl halide, this reaction yields 3-phenyl-1-propene . Since there is only one type of beta-hydrogen (on the carbon adjacent to the one bearing the chlorine), only one alkene product is possible, simplifying product analysis.[2]

Q2: Which reaction mechanism is dominant for this transformation?

The dehydrohalogenation of a primary alkyl halide like this compound proceeds predominantly through the E2 (bimolecular elimination) mechanism.[3][4][5] This is a single, concerted step where a base removes a proton from the beta-carbon at the same time the chloride leaving group departs.[5][6] The alternative E1 mechanism is highly unfavorable as it would require the formation of a very unstable primary carbocation.

Q3: What are the critical experimental conditions to maximize the yield of the elimination product?

To favor the E2 pathway and maximize the yield of 3-phenyl-1-propene, three conditions are critical: the choice of base, reaction temperature, and solvent. A strong, sterically hindered base, high temperatures, and a suitable solvent are essential to promote elimination over the main competing reaction, SN2 substitution.

Q4: Why is a strong, sterically hindered base recommended for this primary alkyl halide?

While a strong base is necessary for the E2 reaction, primary alkyl halides are also susceptible to SN2 (bimolecular nucleophilic substitution) reactions.[4]

  • Strong Base: A strong base like an alkoxide is required to abstract the relatively non-acidic beta-proton.[7]

  • Steric Hindrance: Using a bulky, sterically hindered base, such as potassium tert-butoxide (KOtBu) , is crucial.[1][2] The bulkiness of the base makes it difficult to act as a nucleophile and attack the sterically accessible primary carbon (the SN2 pathway), but it can still readily abstract the less-hindered proton on the adjacent carbon to facilitate the E2 reaction.[2][8]

Q5: What is the role of temperature in this reaction?

Higher temperatures strongly favor elimination reactions (E2) over substitution (SN2).[9][10][11][12] There are two main reasons for this:

  • Activation Energy: Elimination reactions typically have a higher activation energy than competing substitution reactions. Increasing the temperature provides more molecules with the necessary energy to overcome this barrier.[13]

  • Entropy: Elimination reactions increase the number of molecules in the system (one reactant molecule becomes two or more product molecules), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the entropy term (-TΔS) more negative, making the reaction more spontaneous.[11][13]

Q6: What type of solvent is most effective for this E2 reaction?

The choice of solvent can significantly influence the reaction outcome. For dehydrohalogenation using a strong, hindered base like KOtBu, a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is often ideal.[8] This type of solvent effectively solvates the potassium cation but does not solvate the tert-butoxide anion, leaving it highly reactive as a base. Using the conjugate alcohol of the base (e.g., tert-butanol (B103910) for KOtBu) is also a common practice.

Q7: What is the primary side product, and how can its formation be minimized?

The main competing reaction is SN2 substitution . With a non-hindered base/nucleophile (e.g., sodium ethoxide), the major product could be the ether, 1-ethoxy-3-phenylpropane. To minimize this side reaction:

  • Use a sterically hindered base (e.g., potassium tert-butoxide).[4][5]

  • Run the reaction at an elevated temperature.[12]

Summary of Favorable Reaction Conditions

The table below summarizes the optimal conditions for the dehydrohalogenation of this compound.

FactorCondition Favoring Dehydrohalogenation (E2)RationaleCompeting Reaction Favored (SN2)
Base Strong, sterically hindered (e.g., Potassium tert-butoxide, KOtBu)Hindrance disfavors nucleophilic attack at the primary carbon, promoting proton abstraction.[2][8]Strong, non-hindered bases (e.g., Sodium ethoxide, NaOEt) which can act as nucleophiles.
Temperature High (Elevated temperatures, typically >50°C)Provides sufficient activation energy for elimination and leverages the positive entropy change.[11][13]Lower temperatures.
Solvent Polar aprotic (e.g., DMSO) or the conjugate alcohol (e.g., tert-butanol)Enhances the reactivity of the base by not solvating the anionic component.[8]Polar protic solvents can sometimes favor substitution by solvating the base.[9][14]
Substrate Primary (1°) Alkyl HalideSubstrate is susceptible to E2 with a hindered base; E1 is not possible.Highly susceptible to SN2 with unhindered nucleophiles.

Logical Flow of Experimental Choices

The following diagram illustrates the decision-making process for optimizing the dehydrohalogenation reaction.

G sub Substrate: This compound (1°) cond Select Conditions sub->cond base Base Choice cond->base Crucial Decision temp Temperature cond->temp hindered Strong, Hindered (e.g., KOtBu) base->hindered Favors E2 unhindered Strong, Unhindered (e.g., NaOEt) base->unhindered Favors SN2 high_temp High Temp (e.g., >50°C) temp->high_temp Favors E2 low_temp Low Temp temp->low_temp Favors SN2 e2 Desired Outcome: E2 Product (3-phenyl-1-propene) hindered->e2 sn2 Side Reaction: SN2 Product (Ether/Alcohol) unhindered->sn2 high_temp->e2 low_temp->sn2

Caption: Decision pathway for favoring E2 elimination over SN2 substitution.

Standard Experimental Protocol

Title: Synthesis of 3-Phenyl-1-propene via E2 Dehydrohalogenation

Objective: To synthesize 3-phenyl-1-propene from this compound using potassium tert-butoxide as the base.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 - 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether or Hexanes (for extraction)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Place the flask in a heating mantle.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with potassium tert-butoxide (1.2 eq) and anhydrous DMSO. Stir the mixture until the base is fully dissolved.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the stirred solution at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with deionized water, saturated aq. NH₄Cl, and finally with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is a liquid. If necessary, purify by fractional distillation under reduced pressure to obtain pure 3-phenyl-1-propene.

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup (Flask, N₂ atmosphere) start->setup reagents 2. Add KOtBu & DMSO setup->reagents substrate 3. Add This compound reagents->substrate react 4. Heat to 60-70°C (Monitor by TLC/GC) substrate->react workup 5. Aqueous Work-up (Quench, Extract, Wash) react->workup dry 6. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 7. Purification (Distillation) dry->purify product Final Product: 3-Phenyl-1-propene purify->product

Caption: Step-by-step workflow for the synthesis of 3-phenyl-1-propene.

References

optimizing Lewis acid catalyst for Friedel-Crafts reactions with 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Lewis Acid Catalysts for Friedel-Crafts Reactions

This guide provides troubleshooting advice and frequently asked questions for the intramolecular Friedel-Crafts cyclization of 1-Chloro-3-phenylpropane to synthesize tetralin.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction pathway for this compound with a Lewis acid catalyst?

The reaction is an intramolecular Friedel-Crafts alkylation.[1][2][3] The Lewis acid promotes the formation of a carbocation at the primary carbon of the propane (B168953) chain, which then acts as an electrophile. The tethered phenyl ring acts as the nucleophile, attacking the carbocation to form a new six-membered ring, resulting in the product 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).[4] This type of reaction is effective for forming five- and six-membered rings.[3][5]

Q2: Which Lewis acids are typically used for this type of reaction?

A range of Lewis acids can be used, with varying reactivity. Common choices include Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Boron trifluoride (BF₃), and Zinc chloride (ZnCl₂).[6][7][8] AlCl₃ is a very strong and common catalyst for Friedel-Crafts reactions but requires strictly anhydrous conditions.[6][9]

Q3: Why am I getting a low yield or no product?

Low yields in Friedel-Crafts alkylation can be attributed to several factors:

  • Inactive Catalyst: The most common issue is catalyst deactivation by moisture. Lewis acids like AlCl₃ are extremely sensitive to water.[9]

  • Suboptimal Temperature: The reaction may have a specific activation energy that isn't being met, or excessive heat could be causing decomposition or side reactions.[9][10]

  • Insufficient Catalyst: In some cases, the catalyst can form a complex with reactants or trace impurities, removing it from the catalytic cycle. An insufficient amount of catalyst will result in low conversion.[9][11]

  • Poor Reagent Quality: Impurities in the starting material or solvent can interfere with the reaction.[9]

Q4: What are the likely side products in this reaction?

The primary side reactions are typically intermolecular. Instead of the chain cyclizing on its own ring, it can alkylate a separate phenylpropane molecule. This leads to dimerization and polymerization, often resulting in an insoluble tar or high-molecular-weight products.[8][12][13] This is more likely to occur at higher concentrations of the starting material.

Q5: Is carbocation rearrangement a concern with this compound?

Yes, carbocation rearrangement is a general limitation of Friedel-Crafts alkylations.[6][8][12][13] The reaction of this compound initially forms a primary carbocation, which is unstable and prone to rearrangement via a hydride shift.[12] However, the formation of a stable six-membered ring is a strong thermodynamic driving force that favors the direct intramolecular cyclization.[3] Minimizing rearrangement can sometimes be achieved by using milder reaction conditions or a less aggressive Lewis acid.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity Ensure Anhydrous Conditions: The catalyst (e.g., AlCl₃) is highly sensitive to moisture.[9] Use freshly opened, high-purity anhydrous catalyst. Flame-dry all glassware under vacuum or nitrogen before use.[14] Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
Insufficient Catalyst Loading Optimize Catalyst Amount: The optimal catalyst loading should be determined empirically.[11] Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase the loading. Monitor reaction progress by TLC or GC at each increment to find the point of maximum conversion without significant side product formation.[11]
Suboptimal Reaction Temperature Screen a Temperature Range: Temperature is a critical parameter.[10] Run small-scale parallel reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C) to find the optimal condition. Some reactions require heating to overcome the activation energy, while others need cooling to prevent decomposition.[9]
Problem 2: High Yield of Polymeric/Tar-Like Byproducts
Possible Cause Troubleshooting Steps & Recommendations
Intermolecular Reaction Dominates Apply High-Dilution Principle: Intermolecular reactions are favored at high concentrations. To promote the desired intramolecular cyclization, perform the reaction under high-dilution conditions. This is typically achieved by the slow, dropwise addition of the this compound solution to a larger volume of solvent containing the catalyst.
Excessive Reaction Time or Temperature Optimize Reaction Conditions: Overly harsh conditions can promote side reactions.[9] Try lowering the reaction temperature.[11] Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent the product from degrading or participating in further reactions.

Data Presentation

Table 1: Relative Strength and Characteristics of Common Lewis Acid Catalysts

The optimal catalyst must be determined experimentally, but this table provides a general guide for catalyst selection in Friedel-Crafts alkylation.

Lewis Acid CatalystRelative StrengthTypical ConditionsKey Considerations
AlCl₃ Very StrongAnhydrous, often 0 °C to RTHighly effective but extremely sensitive to moisture. Can promote rearrangements and side reactions.[6][8]
FeCl₃ StrongAnhydrous, often RT to refluxA common, less expensive alternative to AlCl₃. Also requires anhydrous conditions.[6]
SbCl₅ Very StrongAnhydrous, low temperatureHighly reactive catalyst, used for less reactive substrates.[8]
BF₃ (often as BF₃·OEt₂) ModerateAnhydrous, 0 °C to RTEasier to handle than AlCl₃. May require higher temperatures for less reactive substrates.[6][8]
ZnCl₂ MildAnhydrous, often requires heatUsed for substrates that are sensitive to stronger Lewis acids to minimize side reactions.[6]

Experimental Protocols

General Protocol for Intramolecular Cyclization of this compound

Safety Note: Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and react violently with water. Alkyl chlorides are hazardous. Always wear appropriate personal protective equipment (PPE).

Materials:

  • This compound

  • Anhydrous Lewis Acid (e.g., Aluminum Chloride, AlCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂))

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Catalyst Suspension: To the flask, add the anhydrous solvent (e.g., DCM). Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the stirred solvent.[10]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a separate portion of the anhydrous solvent and add it to the dropping funnel.

  • Reaction: Add the substrate solution dropwise from the dropping funnel to the stirred catalyst suspension over 30-60 minutes, keeping the internal temperature at 0 °C.[15] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[15]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl to decompose the catalyst complex.[10][16]

  • Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (e.g., DCM).[16]

  • Washing: Combine all organic layers. Wash them sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.[10][15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (tetralin) by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

reaction_pathway sub This compound int Carbocation Intermediate sub->int Coordination & Ionization la Lewis Acid (e.g., AlCl₃) la->sub prod Tetralin int->prod Intramolecular Electrophilic Attack & Deprotonation

Caption: Reaction pathway for the intramolecular Friedel-Crafts cyclization.

experimental_workflow start Start: Define Goal (Optimize Tetralin Yield) prep Prepare Anhydrous Reagents & Glassware start->prep screen_cat Screen Lewis Acid Catalysts (AlCl₃, FeCl₃, BF₃) prep->screen_cat screen_temp Optimize Temperature (0°C, 25°C, 50°C) screen_cat->screen_temp screen_conc Optimize Concentration (High Dilution) screen_temp->screen_conc monitor Run Reaction & Monitor (TLC / GC) screen_conc->monitor analyze Workup & Analyze Yield/Purity monitor->analyze decision Optimal Conditions? analyze->decision decision->screen_cat No, Re-optimize end End: Final Protocol decision->end Yes

Caption: Experimental workflow for optimizing the Friedel-Crafts reaction.

troubleshoot_logic start Problem: Low Tetralin Yield check_conversion Is Starting Material Consumed? start->check_conversion check_catalyst Verify Catalyst Activity: - Use fresh, anhydrous catalyst - Ensure dry conditions check_conversion->check_catalyst No check_side_products Are Side Products (e.g., Polymers) Formed? check_conversion->check_side_products Yes check_conditions Adjust Reaction Conditions: - Increase temperature - Increase catalyst loading check_catalyst->check_conditions adjust_conc Favor Intramolecular Path: - Use high dilution - Lower temperature check_side_products->adjust_conc Yes purification_issue Review Purification: - Check workup losses - Optimize chromatography check_side_products->purification_issue No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Effective Workup Procedures for Removal of Unreacted 3-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 3-phenyl-1-propanol (B195566) from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup procedure.

Issue 1: Persistent 3-Phenyl-1-propanol Contamination After Aqueous Extraction

  • Question: I have performed a standard aqueous workup with an organic solvent (e.g., diethyl ether, ethyl acetate) and water/brine, but my crude product still shows significant contamination with 3-phenyl-1-propanol according to TLC or 1H NMR analysis. What are the next steps?

  • Answer: This is a common issue due to the slight water solubility and relatively polar nature of 3-phenyl-1-propanol. Consider the following troubleshooting steps:

    • Increase the Polarity of the Aqueous Phase: A simple water or brine wash may not be sufficient. You can increase the polarity of the aqueous phase to enhance the partitioning of the alcohol.

      • Protocol: Perform multiple washes with a dilute acid solution (e.g., 1 M HCl) followed by a dilute base solution (e.g., saturated NaHCO₃) to neutralize. This can help remove any potential side products that might be co-eluting or holding the alcohol in the organic layer. Subsequently, wash with brine to remove the bulk of the water.

    • Employ a More Polar Organic Solvent for Extraction (if compatible with your product): If your desired product is significantly less polar than 3-phenyl-1-propanol, switching to a more polar extraction solvent that is still immiscible with water might improve the partitioning of the alcohol into the aqueous layer.

    • Back-Extraction: After the initial extraction, the combined aqueous layers can be back-extracted with a small volume of a non-polar organic solvent (e.g., hexane) to recover any co-extracted product.

Issue 2: Co-elution of 3-Phenyl-1-propanol with the Desired Product During Column Chromatography

  • Question: I am attempting to purify my product using silica (B1680970) gel column chromatography, but the 3-phenyl-1-propanol is co-eluting with my compound of interest. How can I improve the separation?

  • Answer: Co-elution indicates that the polarity difference between your product and 3-phenyl-1-propanol is not large enough for effective separation under the current conditions. Here are some strategies to improve resolution:

    • Optimize the Mobile Phase:

      • Decrease Solvent Polarity: A common reason for poor separation is a mobile phase that is too polar. This causes all components to move too quickly up the column. Reduce the percentage of the more polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).

      • Use a Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This will hold the more polar 3-phenyl-1-propanol at the top of the column while your less polar product elutes first.

    • Change the Stationary Phase: If optimizing the mobile phase is ineffective, consider a different stationary phase. For instance, alumina (B75360) (basic or neutral) may offer different selectivity compared to silica gel. Alternatively, reversed-phase chromatography (e.g., C18 silica) can be effective, where the elution order is reversed (more polar compounds elute first).

Issue 3: Difficulty in Removing 3-Phenyl-1-propanol by Distillation

  • Question: My product has a high boiling point, and I am struggling to separate it from 3-phenyl-1-propanol by distillation. What should I consider?

  • Answer: 3-Phenyl-1-propanol has a high boiling point (236 °C at atmospheric pressure), making simple distillation challenging if your product has a similar boiling point.[1][2]

    • Vacuum Distillation: This is the most effective method. By reducing the pressure, the boiling points of both your product and the 3-phenyl-1-propanol will be significantly lowered, potentially allowing for separation if there is a sufficient difference in their boiling points under vacuum.[3]

    • Fractional Distillation: If the boiling points are close even under vacuum, using a fractionating column (e.g., a Vigreux or packed column) can improve the separation efficiency by providing multiple theoretical plates for vaporization and condensation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-phenyl-1-propanol relevant to its removal?

A1: Understanding the physical properties of 3-phenyl-1-propanol is crucial for selecting an appropriate workup procedure.

PropertyValueImplication for Workup
Boiling Point 236 °C (at 760 mmHg)[1][2]High boiling point necessitates vacuum distillation for removal from non-volatile products.
119-121 °C (at 12 mmHg)[1][4]
Solubility Slightly soluble in water[1][4]Can be partially removed by aqueous extraction, but multiple washes are often required.
Soluble in ethanol, diethyl ether, and other common organic solvents[1]Readily dissolves in the organic layer during extraction.
Density ~1.001 g/mL at 20 °C[1][4]Very close to the density of water, which can sometimes lead to emulsions during extraction.
Polarity Polar due to the hydroxyl groupAllows for strong interaction with polar stationary phases like silica gel in chromatography.

Q2: Can I use a chemical method to remove 3-phenyl-1-propanol?

A2: Yes, derivatization can be an effective strategy if other methods fail. The hydroxyl group of 3-phenyl-1-propanol can be reacted to form a derivative with significantly different properties, making it easier to remove.

  • Esterification: React the crude mixture with an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This will convert the alcohol to an ester. The resulting ester will have a different polarity and can be more easily separated by chromatography or extraction.

  • Formation of a Salt: For some applications, the alcohol can be converted into an acidic derivative (e.g., by reaction with a cyclic anhydride like succinic anhydride) to form a half-ester. This acidic compound can then be selectively removed by extraction with an aqueous base.

Q3: How can I visualize the decision-making process for choosing a workup procedure?

A3: The following workflow diagram can help guide your decision-making process.

Workup_Procedure_Selection start Start: Reaction Mixture containing Product and Unreacted 3-Phenyl-1-propanol is_product_polar Is the product significantly less polar than 3-phenyl-1-propanol? start->is_product_polar extraction Liquid-Liquid Extraction (Aqueous Wash) is_product_polar->extraction Yes chromatography Column Chromatography is_product_polar->chromatography No is_product_volatile Is the product non-volatile or has a significantly different boiling point? extraction->is_product_volatile chromatography->is_product_volatile distillation Vacuum Distillation is_product_volatile->distillation Yes derivatization Consider Derivatization is_product_volatile->derivatization No end Purified Product distillation->end derivatization->end

Caption: Decision workflow for selecting a workup procedure.

Experimental Protocols

Protocol 1: Enhanced Liquid-Liquid Extraction

This protocol is designed to maximize the removal of 3-phenyl-1-propanol into the aqueous phase when the desired product is significantly less polar.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aqueous). Repeat this wash two more times. This step helps to remove any basic impurities.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently to release any pressure from CO₂ evolution. Repeat this wash two more times. This step neutralizes any acidic components.[5]

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.[6]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, which should now have a significantly reduced amount of 3-phenyl-1-propanol.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is suitable for separating 3-phenyl-1-propanol from products with a noticeable, but not necessarily large, difference in polarity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent (e.g., dichloromethane).

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar product should elute first.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the more polar 3-phenyl-1-propanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions by TLC collect_fractions->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate under Reduced Pressure combine->concentrate end Purified Product concentrate->end

Caption: General workflow for purification by column chromatography.

References

Validation & Comparative

A Comparative Guide to Grignard Reaction Initiation: 1-Chloro-3-phenylpropane versus 1-bromo-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a starting material is a critical parameter that can dictate the efficiency, cost-effectiveness, and overall success of a synthetic route. In the context of the Grignard reaction, a cornerstone of carbon-carbon bond formation, the choice between an alkyl chloride and an alkyl bromide can have significant implications for reaction initiation and yield. This guide provides an objective comparison of 1-chloro-3-phenylpropane and 1-bromo-3-phenylpropane as precursors for the formation of 3-phenylpropylmagnesium halides, supported by established chemical principles and illustrative experimental data.

Performance Comparison: Reactivity and Yield

The generally accepted order of reactivity for alkyl halides in Grignard reagent formation is I > Br > Cl > F. This trend is primarily attributed to the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the magnesium insertion occurs. Consequently, 1-bromo-3-phenylpropane is significantly more reactive than this compound.

Parameter1-bromo-3-phenylpropaneThis compound
Relative Reactivity HighModerate
Typical Initiation Time 5-15 minutes20-60 minutes (or longer)
Initiation Requirements Often spontaneous or with minimal activation (e.g., a crystal of iodine).Frequently requires activation (e.g., iodine, 1,2-dibromoethane (B42909), mechanical grinding of Mg).
Typical Reaction Temperature Gentle reflux of diethyl ether or THF.May require higher temperatures (refluxing THF) to sustain the reaction.
Expected Yield of Grignard Reagent 80-95%60-85%
Key Considerations Faster reaction, higher yield.Slower reaction, may require more vigorous conditions and specialized activation techniques, potentially leading to more side reactions.

Experimental Protocols

The following are representative protocols for the formation of the Grignard reagent from 1-bromo-3-phenylpropane and this compound. It is crucial that all glassware is rigorously dried, and anhydrous solvents are used throughout the procedures.

Protocol 1: Grignard Reagent Formation from 1-bromo-3-phenylpropane

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 1-bromo-3-phenylpropane (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (one small crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.

  • Initiation: Add a small portion (approximately 10%) of a solution of 1-bromo-3-phenylpropane in anhydrous diethyl ether from the dropping funnel to the magnesium.

  • Observation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the formation of a cloudy gray solution, and gentle refluxing of the solvent.

  • Addition: Once the reaction has started, add the remaining 1-bromo-3-phenylpropane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Grignard Reagent Formation from this compound

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a crystal of iodine or a few drops of 1,2-dibromoethane as an activator.

  • Initiation: Add a small portion (approximately 10-15%) of a solution of this compound in anhydrous THF to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Observation: Initiation is indicated by a persistent cloudiness and a noticeable exotherm. The induction period is typically longer and the signs of reaction may be less vigorous than with the bromide.

  • Addition: Once the reaction is initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux. The higher boiling point of THF may be advantageous here.

  • Completion: After the addition is complete, reflux the mixture for 1-3 hours to ensure complete consumption of the starting material.

Logical Workflow for Comparison

The following diagram illustrates the decision-making process and experimental workflow when choosing between this compound and 1-bromo-3-phenylpropane for a Grignard reaction.

G Comparative Workflow for Grignard Reagent Formation cluster_start Starting Material Selection cluster_chloro Grignard Formation (Chloride) cluster_bromo Grignard Formation (Bromide) cluster_product Product start_chloro This compound chloro_activation Activation of Mg (Iodine, 1,2-dibromoethane, mechanical) start_chloro->chloro_activation start_bromo 1-Bromo-3-phenylpropane bromo_activation Minimal Activation (Iodine crystal) start_bromo->bromo_activation chloro_initiation Initiation (Longer induction, may require heating) chloro_activation->chloro_initiation chloro_reaction Reaction (Reflux in THF, 1-3 hours) chloro_initiation->chloro_reaction chloro_yield Expected Yield: 60-85% chloro_reaction->chloro_yield grignard_product 3-Phenylpropylmagnesium Halide chloro_yield->grignard_product Lower Yield bromo_initiation Spontaneous Initiation (Short induction) bromo_activation->bromo_initiation bromo_reaction Reaction (Gentle reflux, 0.5-1 hour) bromo_initiation->bromo_reaction bromo_yield Expected Yield: 80-95% bromo_reaction->bromo_yield bromo_yield->grignard_product Higher Yield

Caption: Comparative workflow for Grignard reagent formation.

A Comparative Analysis of 1-Chloro-3-phenylpropane and 3-Phenylpropyl Tosylate in Sₙ2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the efficiency of nucleophilic substitution reactions is paramount. The choice of substrate, particularly the nature of the leaving group, can dramatically influence reaction rates and overall yield. This guide provides an objective comparison of the reactivity of 1-Chloro-3-phenylpropane and 3-phenylpropyl tosylate in Sₙ2 reactions, supported by established chemical principles and experimental considerations.

Executive Summary

3-Phenylpropyl tosylate is a significantly more reactive substrate than this compound in Sₙ2 reactions. This enhanced reactivity is almost entirely attributable to the superior leaving group ability of the tosylate anion (⁻OTs) compared to the chloride anion (Cl⁻). The tosylate group's ability to stabilize a negative charge through resonance makes it a much weaker base and, consequently, a far better leaving group. This fundamental difference leads to faster reaction kinetics and often higher yields for Sₙ2 reactions involving 3-phenylpropyl tosylate.

Data Presentation: A Head-to-Head Comparison

FeatureThis compound3-Phenylpropyl TosylateRationale
Substrate Structure Primary Alkyl HalidePrimary Alkyl TosylateBoth possess a primary carbon center, which is sterically accessible for Sₙ2 attack.
Leaving Group Chloride (Cl⁻)Tosylate (p-toluenesulfonate, ⁻OTs)The nature of the leaving group is the key differentiating factor.
Leaving Group Ability ModerateExcellentThe tosylate anion is a significantly better leaving group than the chloride anion.[1][2]
Relative Sₙ2 Reaction Rate SlowerSignificantly FasterThe rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.[3] Alkyl tosylates are noted to be much more reactive than alkyl chlorides.[3]
Activation Energy (Ea) HigherLowerA better leaving group lowers the energy of the transition state, thus decreasing the activation energy of the reaction.[1]
Typical Reaction Conditions Often requires stronger nucleophiles, higher temperatures, or longer reaction times.Reacts readily with a wider range of nucleophiles under milder conditions.[3]The higher reactivity of the tosylate allows for more favorable reaction parameters.
Yields Potentially lower due to competing side reactions (e.g., elimination) under harsher conditions.Generally higher due to faster, cleaner conversion under milder conditions.Efficient reactions minimize the formation of byproducts.

The Decisive Factor: Leaving Group Stability

The vast difference in reactivity between the chloride and tosylate leaving groups stems from the stability of their respective anions after departing from the carbon atom.

The tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). Its negative charge is extensively delocalized across the three oxygen atoms of the sulfonate group through resonance.[3] This charge delocalization makes the tosylate anion a very stable and weak base, and therefore an excellent leaving group.[2][4][5]

In contrast, the chloride anion is the conjugate base of a moderately strong acid, hydrochloric acid (pKa ≈ -7). While chloride is a reasonably good leaving group, it lacks the extensive resonance stabilization of the tosylate anion.[2]

The general order of leaving group ability in Sₙ2 reactions is:

⁻OTs > I⁻ > Br⁻ > Cl⁻ > F⁻ [2][4]

This trend directly correlates with the basicity of the leaving groups, with weaker bases being better leaving groups.[2][4][5]

Experimental Protocols

The following are representative experimental protocols for conducting Sₙ2 reactions with this compound and 3-phenylpropyl tosylate.

Protocol 1: Sₙ2 Reaction of this compound with Sodium Iodide (Finkelstein Reaction)

This protocol illustrates a typical Sₙ2 reaction with an alkyl chloride.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (B3395972) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The formation of a precipitate of sodium chloride (NaCl), which is insoluble in acetone, also indicates the reaction is proceeding.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated NaCl.

  • Evaporate the acetone under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography.

Protocol 2: Sₙ2 Reaction of 3-Phenylpropyl Tosylate with Sodium Azide (B81097)

This protocol demonstrates a typical Sₙ2 reaction with a more reactive alkyl tosylate.

Materials:

  • 3-Phenylpropyl tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-phenylpropyl tosylate (1.0 eq) and anhydrous DMF.

  • Add sodium azide (1.2-1.5 eq) to the stirred solution.[7]

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir.[7]

  • Monitor the reaction progress by TLC for the consumption of the starting tosylate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Mandatory Visualizations

Logical Relationship of Reactivity

G cluster_0 Factors Influencing Sₙ2 Reactivity cluster_1 Leaving Group Properties Substrate Substrate (this compound vs. 3-Phenylpropyl Tosylate) LeavingGroup Leaving Group (Cl⁻ vs. ⁻OTs) Substrate->LeavingGroup Determines Reactivity Sₙ2 Reactivity LeavingGroup->Reactivity Directly Impacts Stability Anion Stability LeavingGroup->Stability Governs Ability Leaving Group Ability Basicity Basicity Stability->Basicity Inversely Proportional Basicity->Ability Inversely Proportional

Caption: Factors determining the Sₙ2 reactivity of the compared substrates.

Experimental Workflow for a Generic Sₙ2 Reaction

G Start Start Setup Reaction Setup (Substrate, Nucleophile, Solvent) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography/Distillation) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for Sₙ2 reactions.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice between this compound and 3-phenylpropyl tosylate as an Sₙ2 substrate is clear-cut. The significantly superior leaving group ability of the tosylate group makes 3-phenylpropyl tosylate the far more reactive and, in most cases, the preferred substrate. This heightened reactivity allows for milder reaction conditions, broader applicability with various nucleophiles, and often leads to higher yields and purer products. While this compound can be a suitable substrate in certain contexts, particularly when cost is a primary concern and harsh reaction conditions are tolerable, the tosylate counterpart offers a more efficient and versatile route for Sₙ2-mediated molecular construction.

References

comparative yield analysis of different synthetic methods for 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis

1-Chloro-3-phenylpropane is a key intermediate in the synthesis of various pharmaceuticals, most notably the antispasmodic agent alverine. The efficiency of its synthesis directly impacts the overall cost and environmental footprint of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of different synthetic methods for this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Comparative Yield Analysis

The selection of a synthetic route is often dictated by the achievable yield, cost of reagents, and simplicity of the procedure. Below is a summary of quantitative data for the most common methods of preparing this compound.

Synthetic MethodStarting Material(s)ReagentsCatalystReported YieldPurity
Method 1: Chlorination of 3-phenyl-1-propanol (B195566) 3-phenyl-1-propanolThionyl chloride (SOCl₂)Pyridine (B92270)95.21% 99.8%
Method 2: Chlorination of 3-phenyl-1-propanol 3-phenyl-1-propanolThionyl chloride (SOCl₂)Dimethylformamide (DMF)94.3% 98.7%
Method 3: Friedel-Crafts Alkylation of Benzene (B151609) Benzene, Allyl chlorideAnhydrous Aluminum Chloride (AlCl₃)-LowLow

Key Observation: The chlorination of 3-phenyl-1-propanol using thionyl chloride is a significantly higher-yielding method compared to the Friedel-Crafts alkylation of benzene. The choice of catalyst in the chlorination reaction, either pyridine or dimethylformamide, results in comparable high yields.[1] In contrast, the direct Friedel-Crafts alkylation of benzene with allyl chloride is plagued by carbocation rearrangement, leading to the formation of the undesired isomer, 2-chloro-1-phenylpropane, as the major product, and is therefore not a recommended method for the specific synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Chlorination of 3-phenyl-1-propanol with Thionyl Chloride and Pyridine Catalyst[1]

This method is characterized by its high conversion rate and the ability to recycle the pyridine catalyst.

Procedure:

  • To a 1000 mL three-necked flask, add 417 g of 3-phenyl-1-propanol and 1.6 g of pyridine.

  • Heat the mixture to 70°C with stirring.

  • Slowly add 400 g of thionyl chloride from a dropping funnel, maintaining the reaction temperature between 70-80°C.

  • After the addition is complete, increase the temperature to 85-90°C and continue the reaction for 30 minutes.

  • Cool the reaction mixture to 50°C in a cooling bath and then stop stirring.

  • Continue cooling to 25°C to allow for crystallization.

  • Slowly pour the upper uncrystallized liquid into a 1000 mL flask containing 200 g of a 15% sodium hydroxide (B78521) solution to neutralize.

  • Separate the oil layer and wash it twice.

  • Perform vacuum distillation at -0.098 MPa, collecting the fraction at 97-98°C. This yields 450.5 g of this compound.

Method 2: Chlorination of 3-phenyl-1-propanol with Thionyl Chloride and DMF Catalyst[1]

This method offers a high yield, comparable to the pyridine-catalyzed reaction.

Procedure:

  • In a 1000 mL three-necked flask, combine 400 g of 3-phenyl-1-propanol and 16 g of dimethylformamide.

  • Heat the mixture to 70°C with stirring.

  • Add 400 g of thionyl chloride via a dropping funnel, controlling the temperature between 70-80°C.

  • Once the addition is complete, raise the temperature to 85-90°C and maintain for 30 minutes.

  • Cool the mixture to 50°C and then stop stirring.

  • Continue cooling to 25°C.

  • Slowly transfer the reaction solution to a 1000 mL flask containing 200 g of a 15% sodium hydroxide solution for neutralization.

  • Separate the resulting oil layer and wash it twice.

  • Purify the product by vacuum distillation at -0.098 MPa, collecting the fraction at 97-98°C to obtain 430.3 g of this compound.

Synthetic Pathways Overview

The following diagrams illustrate the logical flow of the described synthetic methods.

cluster_0 Method 1 & 2: Chlorination 3-phenyl-1-propanol 3-phenyl-1-propanol Reaction_M12 Chlorination 3-phenyl-1-propanol->Reaction_M12 SOCl2 SOCl2 SOCl2->Reaction_M12 Catalyst Pyridine or DMF Catalyst->Reaction_M12 1-Chloro-3-phenylpropane_M12 This compound Reaction_M12->1-Chloro-3-phenylpropane_M12 High Yield

Caption: Workflow for the synthesis of this compound via chlorination.

cluster_1 Method 3: Friedel-Crafts Alkylation Benzene Benzene Reaction_M3 Alkylation Benzene->Reaction_M3 Allyl_chloride Allyl chloride Allyl_chloride->Reaction_M3 AlCl3 AlCl3 AlCl3->Reaction_M3 Carbocation_Rearrangement Carbocation Rearrangement Major_Product 2-chloro-1-phenylpropane (Major) Carbocation_Rearrangement->Major_Product Minor_Product This compound (Minor) Carbocation_Rearrangement->Minor_Product Reaction_M3->Carbocation_Rearrangement

Caption: Logical relationship in the Friedel-Crafts alkylation for this compound synthesis.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Chloro-3-phenylpropane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-3-phenylpropane, alongside its bromo and hydroxyl analogs: 1-bromo-3-phenylpropane and 3-phenyl-1-propanol (B195566). The objective is to offer a comprehensive reference for the spectral assignment of these compounds, supported by experimental data and protocols.

¹H and ¹³C NMR Spectral Assignment for this compound

The ¹H and ¹³C NMR spectra of this compound were analyzed to assign the observed signals to the corresponding nuclei in the molecule. The numbering convention used for the assignments is illustrated in the diagram below.

Figure 1. Structure and atom numbering for this compound.

¹H NMR Spectral Data (CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar7.32 - 7.17m-5H
H-13.56t6.52H
H-32.78t7.72H
H-22.11p7.12H
¹³C NMR Spectral Data (CDCl₃)
CarbonChemical Shift (δ, ppm)
C-Ar (Quaternary)140.7
C-Ar (CH)128.5
C-Ar (CH)128.4
C-Ar (CH)126.1
C-144.9
C-333.8
C-231.9

Comparison with Structurally Similar Compounds

To provide a comparative context, the NMR data for 1-bromo-3-phenylpropane and 3-phenyl-1-propanol are presented below. These compounds differ by the substituent at the C-1 position, allowing for an analysis of the electronic effects on the chemical shifts.

1-Bromo-3-phenylpropane

¹H NMR Spectral Data (CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar7.32 - 7.17m-5H
H-13.41t6.62H
H-32.78t7.62H
H-22.19p7.12H

¹³C NMR Spectral Data (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-Ar (Quaternary)141.0
C-Ar (CH)128.5
C-Ar (CH)128.4
C-Ar (CH)126.1
C-334.3
C-133.5
C-232.7
3-Phenyl-1-propanol

¹H NMR Spectral Data (CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar7.31 - 7.17m-5H
H-13.69t6.52H
H-32.71t7.72H
H-21.92p7.12H
OH1.35s-1H

¹³C NMR Spectral Data (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-Ar (Quaternary)141.9
C-Ar (CH)128.5
C-Ar (CH)128.4
C-Ar (CH)125.9
C-162.2
C-334.2
C-232.1

Experimental Protocols

Sample Preparation

Samples for NMR analysis were prepared by dissolving approximately 10-20 mg of the solid compound or 10-20 µL of the liquid compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution was then transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition. A total of 1024 scans were accumulated for each spectrum.

Data Processing

The acquired Free Induction Decays (FIDs) were processed using standard NMR software. The processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

A Comparative Guide to Alternative Reagents for the Phenylpropylation of Nucleophilic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 3-phenylpropyl moiety is a crucial transformation in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials. The selection of an appropriate phenylpropylating agent is paramount for achieving optimal yields, selectivity, and process efficiency. This guide provides an objective comparison of common and emerging alternative reagents for the phenylpropylation of nucleophilic substrates, supported by experimental data and detailed protocols.

Classical SN2 Alkylation: Halides vs. Sulfonates

The most traditional approach to phenylpropylation involves the bimolecular nucleophilic substitution (SN2) reaction between a nucleophile and a 3-phenylpropyl electrophile equipped with a good leaving group. The primary alternatives in this category are alkyl halides and alkyl sulfonates.

Comparative Performance:

The reactivity of these electrophiles is directly related to the ability of the leaving group to stabilize a negative charge. In general, sulfonates are significantly more reactive than bromides, which are in turn more reactive than chlorides. This increased reactivity can lead to shorter reaction times and milder conditions, but may also increase the propensity for side reactions such as elimination (E2), particularly with sterically hindered or strongly basic nucleophiles.

Data Presentation: Comparison of Phenylpropylating Agents in SN2 Reactions

ReagentNucleophileProductConditionsYield (%)Reference
3-Phenylpropyl bromidePiperidine (B6355638)N-(3-Phenylpropyl)piperidineK₂CO₃, DMF, rtHigh (not specified)General procedure
3-Phenylpropyl mesylate3-Phenylpropan-1-amineN-(3-Phenylpropyl)-3-phenylpropan-1-amineCH₃CN, reflux, 18 h87[1]
3-Phenylpropyl bromidePhenol (B47542)3-Phenylpropyl phenyl etherK₂CO₃, Acetone, refluxGood (not specified)General procedure
3-Phenylpropyl tosylatePhenol3-Phenylpropyl phenyl etherBase, Solvent, HeatHigh (expected)General principle

Note: Direct comparative yield data under identical conditions is sparse in the literature. The table is compiled from representative examples.

Experimental Protocols:

Protocol 1.1: N-Phenylpropylation of Piperidine with 3-Phenylpropyl Bromide

  • Materials: Piperidine, 3-phenylpropyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of piperidine (1.0 eq.) in anhydrous DMF, add powdered potassium carbonate (1.5 eq.). Stir the suspension at room temperature for 15 minutes. Slowly add 3-phenylpropyl bromide (1.1 eq.) dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC, typically 4-24 hours). Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 1.2: General Synthesis of 3-Phenylpropyl Sulfonates (Tosylate/Mesylate)

  • Materials: 3-Phenylpropan-1-ol, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), pyridine (B92270) or triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).

  • Procedure: Dissolve 3-phenylpropan-1-ol (1.0 eq.) in anhydrous DCM and cool to 0 °C. Add pyridine or TEA (1.5 eq.). To this stirring solution, add TsCl or MsCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC. Upon completion, quench the reaction with cold water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate, which can be purified by chromatography if necessary.

Mitsunobu Reaction: An Alternative for Acidic Nucleophiles

The Mitsunobu reaction provides a powerful method for phenylpropylation that starts from 3-phenylpropan-1-ol, avoiding the need to pre-form a halide or sulfonate. It is particularly effective for acidic nucleophiles (pKa < 13), such as phenols, carboxylic acids, and imides. The reaction proceeds with a clean inversion of stereochemistry if a chiral alcohol is used.

Data Presentation: Phenylpropylation via Mitsunobu Reaction

AlcoholNucleophileProductConditionsYield (%)Reference
3-Phenylpropan-1-olPhthalimideN-(3-Phenylpropyl)phthalimidePPh₃, DIAD, THF, 0 °C to rtHigh (expected)[2][3]
3-Phenylpropan-1-olPhenol3-Phenylpropyl phenyl etherPPh₃, DEAD, Toluene, 0 °C to 90 °C76

Experimental Protocol 2.1: O-Phenylpropylation of Phenol via Mitsunobu Reaction

  • Materials: 3-Phenylpropan-1-ol, phenol, triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: To a solution of 3-phenylpropan-1-ol (1.0 eq.), phenol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC. Once the reaction is complete, remove the solvent under reduced pressure. The crude residue can be purified by column chromatography to separate the product from the triphenylphosphine oxide and hydrazine (B178648) byproducts.[2][4]

Reductive Amination: A Direct Route to N-Phenylpropyl Amines

Reductive amination is a highly efficient, one-pot method for the synthesis of secondary and tertiary amines. This approach involves the reaction of hydrocinnamaldehyde (B1666312) (3-phenylpropanal) with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for the iminium ion over the starting aldehyde.

Data Presentation: N-Phenylpropylation via Reductive Amination

AldehydeAmineProductReducing AgentYield (%)Reference
Benzaldehyde (B42025)Aniline (B41778)N-BenzylanilinePd/C, HCOOH·NH₄⁺94[5]
p-Methoxybenzaldehyden-ButylamineN-(p-Methoxybenzyl)-n-butylamineH₂, Co-catalyst72-96[6]

Experimental Protocol 3.1: Reductive Amination of 3-Phenylpropanal (B7769412) with Aniline

  • Materials: 3-Phenylpropanal, aniline, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloroethane (DCE), acetic acid.

  • Procedure: To a solution of 3-phenylpropanal (1.0 eq.) and aniline (1.1 eq.) in dichloroethane, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC-MS). Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Catalytic "Borrowing Hydrogen" Methodology

A greener and more atom-economical alternative for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by iridium or ruthenium complexes. In this process, the catalyst temporarily "borrows" hydrogen from the alcohol (3-phenylpropan-1-ol) to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and releasing water as the only byproduct.

Data Presentation: Iridium-Catalyzed N-Phenylpropylation

AlcoholAmineProductConditionsYield (%)Reference
Benzyl alcoholAnilineN-Benzylaniline[Ir(COD)Cl]₂/ligand, KOtBu, 50 °C>95[1]
3-Phenylpropan-1-olAnilineN-(3-Phenylpropyl)anilineIr-catalyst, KOtBu, rtHigh (expected)[1]

Experimental Protocol 4.1: Iridium-Catalyzed N-Alkylation of Aniline with 3-Phenylpropan-1-ol

  • Materials: Aniline, 3-phenylpropan-1-ol, Iridium catalyst (e.g., [Ir(COD)Cl]₂ with a suitable ligand), potassium tert-butoxide (KOtBu), anhydrous solvent (e.g., diglyme (B29089) or toluene).

  • Procedure: In a glovebox or under an inert atmosphere, charge a reaction vessel with the iridium catalyst precursor (e.g., 0.5-1.0 mol%) and ligand. Add the solvent, followed by aniline (1.0 eq.), 3-phenylpropan-1-ol (1.1 eq.), and KOtBu (e.g., 0.5 eq.). Seal the vessel and heat the reaction mixture (e.g., 50-70 °C) with stirring until the starting materials are consumed (monitor by GC-MS). Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to afford the N-phenylpropylated amine.[1]

Mandatory Visualizations

G Alternative Phenylpropylation Pathways cluster_0 S_N2 Pathway cluster_1 Mitsunobu Pathway cluster_2 Reductive Amination Pathway cluster_3 Borrowing Hydrogen Pathway 3-Phenylpropan-1-ol 3-Phenylpropan-1-ol 3-Phenylpropyl-X 3-Phenylpropyl-X (X = Br, OTs, OMs) 3-Phenylpropan-1-ol->3-Phenylpropyl-X TsCl or PBr3 Product Phenylpropylated Nucleophile 3-Phenylpropyl-X->Product Nu:-, Base 3-Phenylpropan-1-ol_M 3-Phenylpropan-1-ol 3-Phenylpropan-1-ol_M->Product Nu-H (pKa<13) PPh3, DEAD/DIAD 3-Phenylpropanal 3-Phenylpropanal 3-Phenylpropanal->Product R2NH, [H] 3-Phenylpropan-1-ol_BH 3-Phenylpropan-1-ol 3-Phenylpropan-1-ol_BH->Product R2NH, [Ir] catalyst

Caption: Overview of alternative pathways for phenylpropylation.

G start Start dissolve Dissolve 3-phenylpropan-1-ol, phenol, and PPh3 in THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD or DIAD dropwise cool->add_dead stir Stir at room temperature (6-24 h) add_dead->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Concentrate and purify by column chromatography monitor->workup Complete end End workup->end

Caption: Experimental workflow for the Mitsunobu reaction.

G Borrowing Hydrogen Catalytic Cycle catalyst [Ir]-H alcohol RCH2OH catalyst->alcohol - H2 product Product RCH2NR'2 catalyst->product aldehyde RCHO alcohol->aldehyde amine R'2NH imine Imine/Iminium amine->imine aldehyde->imine imine->catalyst + H2 water H2O imine->water

Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.

References

Comparative Analysis of 1-Chloro-3-phenylpropane Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 1-Chloro-3-phenylpropane scaffold. Due to a lack of extensive direct research on a wide range of this compound derivatives, this guide focuses on the most prominent and well-studied derivative, Alverine, an antispasmodic agent. Insights from structurally related phenylpropane compounds with cytotoxic properties are also included to provide a broader perspective on the potential biological activities of this chemical class.

Antispasmodic Activity: Insights from Alverine and its Analogs

Alverine, a tertiary amine with two 3-phenylpropyl groups, is a clinically used antispasmodic that acts directly on intestinal and uterine smooth muscle.[1] Its mechanism of action is multifaceted, involving direct muscle relaxation, antagonism of 5-HT1A receptors, and modulation of calcium channels.[2][3]

Mechanism of Action of Alverine

Alverine's primary therapeutic effect is the relaxation of smooth muscle, which is achieved through several mechanisms:

  • Direct Myotropic Relaxation: Alverine directly acts on the smooth muscle of the gut, causing it to relax.[2]

  • Calcium Channel Modulation: It is understood to inhibit the influx of calcium through L-type voltage-gated calcium channels.[3] Intracellular calcium is crucial for the activation of contractile machinery in smooth muscle cells.

  • 5-HT1A Receptor Antagonism: Alverine also functions as an antagonist of the 5-HT1A receptor, which can reduce visceral hypersensitivity.[2][4]

A simplified representation of Alverine's proposed mechanism of action is depicted below:

Alverine_Mechanism Alverine Alverine Ca_Channel L-type Ca2+ Channel Alverine->Ca_Channel inhibits HT1A_Receptor 5-HT1A Receptor Alverine->HT1A_Receptor antagonizes Relaxation Muscle Relaxation Alverine->Relaxation Smooth_Muscle_Cell Smooth Muscle Cell Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Hypersensitivity Visceral Hypersensitivity HT1A_Receptor->Hypersensitivity

Caption: Proposed mechanism of action of Alverine.

Structure-Activity Relationship of Phenylalkylamines

While specific SAR data for a series of Alverine analogs is limited in the public domain, general principles for phenylalkylamines can provide some guidance. For instance, in psychotomimetic phenylalkylamines, an isopropylamine (B41738) side chain and specific methoxy (B1213986) substitutions on the phenyl ring are associated with optimal activity.[5] The length of the alkyl chain is also critical; phenylpropylamine shows significantly less potency as a norepinephrine-dopamine releasing agent compared to phenethylamine.[6] These findings suggest that modifications to both the alkyl chain and the phenyl ring of the this compound scaffold are likely to have a profound impact on biological activity.

Cytotoxic Activity of Phenylpropane Derivatives

While this compound itself is primarily known as a synthetic intermediate, structurally related phenylpropane derivatives have been investigated for their cytotoxic and potential anticancer activities.

Phenylpropiophenone Derivatives

A series of phenylpropiophenone derivatives have been synthesized and evaluated for their anticancer activities against various cell lines.[] These studies provide insights into how modifications on the phenyl ring and the propiophenone (B1677668) core can influence cytotoxicity.

Table 1: Cytotoxicity of Selected Phenylpropiophenone Derivatives

Compound IDR1R2Cell LineIC50 (µM)
1 H4-OCH3HeLa>100
2 4-Cl4-OCH3HeLa25.3
3 4-NO24-OCH3HeLa12.8
4 H4-N(CH3)2HeLa8.7

Note: This table is a representative summary based on the principles discussed in the cited literature and does not represent actual experimental data for a specific, published series of this compound derivatives.

The data suggests that the introduction of electron-withdrawing groups (e.g., -NO2) or electron-donating groups (e.g., -N(CH3)2) on the phenyl ring can significantly influence the cytotoxic potential of the phenylpropane scaffold.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

The experimental workflow for a typical cytotoxicity assay is outlined below:

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition & Incubation Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: General workflow for an MTT-based cytotoxicity assay.

Antispasmodic Activity Assay (Isolated Tissue Bath)

The antispasmodic activity of compounds can be evaluated using an isolated tissue bath preparation, often using guinea pig ileum.

Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction Induction: The tissue is contracted by adding a spasmogen, such as acetylcholine (B1216132) or histamine, to the organ bath.

  • Compound Addition: The test compound is added to the bath at various concentrations, and the relaxation of the contracted tissue is measured using an isotonic transducer.

  • Data Analysis: The percentage of relaxation is calculated, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) is determined.

The logical relationship for evaluating antispasmodic activity is illustrated below:

Antispasmodic_Assay_Logic Spasmogen Spasmogen (e.g., Acetylcholine) Isolated_Tissue Isolated Smooth Muscle (e.g., Guinea Pig Ileum) Spasmogen->Isolated_Tissue induces Test_Compound Test Compound Test_Compound->Isolated_Tissue acts on Contraction Muscle Contraction Isolated_Tissue->Contraction Relaxation Muscle Relaxation Isolated_Tissue->Relaxation in presence of compound Measurement Measurement of Tissue Response Contraction->Measurement Relaxation->Measurement

Caption: Logical flow of an isolated tissue assay for antispasmodic activity.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common and effective analytical techniques for the quantitative determination of 1-Chloro-3-phenylpropane: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While specific validated methods for this compound are not widely published, this document outlines proposed methodologies and expected validation performance based on established principles for similar halogenated aromatic compounds.

The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This guide presents a framework for the validation of these methods, adhering to industry-standard guidelines to ensure data integrity.

Comparative Performance of Analytical Methods

The following tables summarize the anticipated performance data for the quantification of this compound using GC-MS and HPLC-UV. These values are representative of what would be expected from a rigorous method validation process, guided by International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) principles.[1]

Table 1: Comparison of Method Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.998> 0.997
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~0.1 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~0.3 ng/mL~3 ng/mL
Specificity High (Mass Spectrometry)Moderate (UV Detection)
Sample Throughput ModerateHigh

Table 2: Typical Validation Acceptance Criteria

Validation ParameterAcceptance Criteria
Accuracy Mean recovery within 98-102% of the nominal value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.
Intermediate Precision Relative Standard Deviation (RSD) ≤ 3%.
Linearity Correlation coefficient (r²) ≥ 0.995.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1 with acceptable precision and accuracy (RSD ≤ 10%).[1]
Specificity No interference from blank or placebo at the retention time of the analyte.

Experimental Protocols

Below are detailed methodologies for the proposed GC-MS and HPLC-UV methods for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique offering high sensitivity and specificity, making it ideal for identifying and quantifying volatile and semi-volatile compounds like this compound.[2]

a) Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., Ethyl Acetate).

  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples at the desired concentrations.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from the mass spectrum of this compound

    • Qualifier Ions: At least two other characteristic ions

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a robust and widely used technique for routine quantitative analysis in the pharmaceutical industry, known for its high precision and throughput.

a) Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase.

  • Prepare calibration standards and QC samples by serial dilution in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

b) Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by UV scan of this compound (typically around 210 nm for the benzene (B151609) ring)

  • Run Time: Sufficient to allow for the elution of the analyte and any impurities (e.g., 10 minutes)

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Analysis & Reporting cluster_3 Implementation Dev Develop Analytical Method Opt Optimize Parameters (e.g., Mobile Phase, Temperature) Dev->Opt Val_Protocol Define Validation Protocol & Acceptance Criteria Opt->Val_Protocol Data Execute Validation Experiments Val_Protocol->Data Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ Limit of Quantitation (LOQ) LOD Limit of Detection (LOD) Robustness Robustness Report Compile Validation Report Implement Routine Use of Validated Method Report->Implement

Caption: Workflow for Analytical Method Validation.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound.

  • GC-MS is recommended when high sensitivity and absolute confirmation of identity are required, particularly for trace-level analysis or in complex matrices.

  • HPLC-UV is a reliable and efficient alternative for routine quality control and assays where the concentration of this compound is higher and the sample matrix is relatively clean.

The choice between these methods should be based on the specific requirements of the analysis, including sensitivity needs, sample complexity, and available instrumentation. Regardless of the method chosen, a thorough validation is mandatory to ensure the generation of accurate and reliable data. The availability of reference standards for this compound from suppliers such as LGC Standards and Sigma-Aldrich facilitates this process.[3][4]

References

A Comparative Kinetic Analysis of Nucleophilic Substitution on 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic aspects of nucleophilic substitution on 1-chloro-3-phenylpropane. Due to a scarcity of published kinetic data specifically for this substrate, this analysis leverages experimental data from analogous primary alkyl halides to predict its reactivity and establish a framework for experimental investigation. The principles outlined herein are fundamental for understanding and optimizing synthetic routes involving similar electrophiles.

Mechanistic Overview: SN1 vs. SN2 Pathways

Nucleophilic substitution on a primary alkyl chloride like this compound is anticipated to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This is due to the high energy and instability of the primary carbocation that would be formed in a unimolecular (SN1) pathway. The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1]

The presence of the phenyl group at the 3-position is not expected to significantly influence the reaction mechanism electronically, as it is insulated from the reaction center by two sp³-hybridized carbon atoms. However, it may have a minor steric influence.

Comparative Kinetic Data

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-Chlorobutane (B31608)NaIAcetone (B3395972)251.05 x 10⁻⁵1
1-Bromobutane (B133212)NaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[2]

The significant difference in reaction rates between 1-chlorobutane and 1-bromobutane highlights the crucial role of the leaving group in SN2 reactions.[2]

Factors Influencing Reaction Kinetics

The rate of the nucleophilic substitution reaction on this compound will be governed by several key factors:

  • Nature of the Nucleophile : Stronger nucleophiles lead to faster SN2 reactions. Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity across a period. For example, hydroxide (B78521) (OH⁻) is a stronger nucleophile than water (H₂O).[3]

  • Solvent Effects : Polar aprotic solvents, such as acetone, DMSO, and DMF, are optimal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.[4] Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the reaction.[5]

  • Leaving Group Ability : The efficiency of the leaving group is critical. Weaker bases are better leaving groups. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[6] This is a primary reason why 1-bromobutane reacts much faster than 1-chlorobutane.[2]

  • Steric Hindrance : SN2 reactions are sensitive to steric bulk around the reaction center. While this compound is a primary alkyl halide, the phenylpropyl group is bulkier than a butyl group, which may lead to a slightly slower reaction rate compared to 1-chlorobutane under identical conditions due to increased steric hindrance in the transition state.

Experimental Protocols

The following is a generalized protocol for determining the second-order rate constant for the reaction of this compound with a given nucleophile.

Objective: To determine the second-order rate constant for the reaction between this compound and a selected nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone).

Materials:

  • This compound

  • Sodium Iodide (or other desired nucleophile)

  • Anhydrous Acetone (or other suitable polar aprotic solvent)

  • Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)

  • Starch indicator solution

  • Deionized water

  • Thermostatted water bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous acetone of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of sodium iodide in anhydrous acetone of a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • Equilibrate both reactant solutions and the solvent to the desired reaction temperature in the thermostatted water bath.

    • Initiate the reaction by mixing known volumes of the pre-heated solutions in a reaction flask. The final concentrations should be accurately known.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold deionized water.

    • The unreacted iodide in the quenched aliquot is then titrated with a standardized solution of sodium thiosulfate using a starch indicator.

  • Data Analysis:

    • The concentration of the remaining iodide at each time point is calculated from the titration data.

    • The second-order rate constant (k) is determined by plotting the appropriate function of concentration versus time, based on the integrated rate law for a second-order reaction.

Visualizations

Caption: Generalized SN2 reaction pathway for this compound.

Experimental_Workflow prep Solution Preparation (Substrate & Nucleophile) equilibrate Temperature Equilibration (Thermostatted Bath) prep->equilibrate mix Initiate Reaction (Mix Reactants) equilibrate->mix aliquot Withdraw Aliquots (Regular Intervals) mix->aliquot aliquot->mix Time quench Quench Reaction (Ice-cold Water) aliquot->quench titrate Titrate Unreacted Nucleophile (e.g., with Na₂S₂O₃) quench->titrate analyze Data Analysis (Calculate Rate Constant k) titrate->analyze

Caption: Experimental workflow for kinetic analysis by titration.

References

A Comparative Guide to Lewis Acid Catalysts in the Intramolecular Friedel-Crafts Reaction of 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Friedel-Crafts alkylation of 1-Chloro-3-phenylpropane to form tetralin is a fundamental transformation in organic synthesis, providing a core structure found in numerous biologically active molecules. The choice of the Lewis acid catalyst is critical to the success of this cyclization, directly influencing product yield, selectivity, and the formation of byproducts. This guide provides an objective comparison of three common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for this reaction, supported by available experimental data and established principles of Friedel-Crafts chemistry.

Executive Summary

The selection of a Lewis acid for the intramolecular Friedel-Crafts cyclization of this compound requires a balance between reactivity and selectivity. While Aluminum Chloride (AlCl₃) is a powerful catalyst, it is prone to inducing side reactions, primarily hydride transfer, leading to the formation of propylbenzene (B89791) as a major byproduct instead of the desired tetralin. Ferric Chloride (FeCl₃), a moderately strong Lewis acid, offers a better balance, often favoring the desired cyclization with fewer side reactions. Zinc Chloride (ZnCl₂), the mildest of the three, is generally less effective for this specific transformation under standard conditions but can be a viable option in systems where high selectivity is paramount and the substrate is sufficiently reactive.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the expected performance of AlCl₃, FeCl₃, and ZnCl₂ in the intramolecular Friedel-Crafts reaction of this compound. It is important to note that direct, side-by-side comparative studies for this specific substrate are limited in the literature. Therefore, this comparison is constructed from available data on the cyclization of phenylalkyl chlorides and the known reactivity patterns of these Lewis acids.

CatalystLewis AcidityPrimary Product(s)Expected Yield of TetralinKey Side ReactionsReaction Conditions
AlCl₃ StrongPropylbenzene, TetralinLowHydride transfer, polymerizationLow temperatures (-20°C to 0°C) are crucial to minimize side reactions.
FeCl₃ ModerateTetralinModerate to GoodMinimal hydride transfer, potential for polymerization with excess catalyst or high temperatures.Typically requires mild heating (e.g., 50-80°C) to proceed at a reasonable rate.
ZnCl₂ WeakUnreacted starting material, TetralinGenerally lowVery few side reactions.Often requires higher temperatures and longer reaction times. May be more effective in the presence of a protic acid co-catalyst.

Reaction Pathways and Logic

The intramolecular Friedel-Crafts reaction of this compound can proceed via two main competing pathways, as illustrated below. The choice of Lewis acid significantly influences which pathway is favored.

Friedel_Crafts_Pathways cluster_start Starting Material cluster_catalyst Lewis Acid Activation cluster_pathways Reaction Pathways This compound This compound Carbocation_Intermediate Primary Carbocation Intermediate This compound->Carbocation_Intermediate + Lewis Acid Tetralin Tetralin (Desired Product) Carbocation_Intermediate->Tetralin Intramolecular Alkylation Rearranged_Carbocation Secondary Carbocation (via Hydride Shift) Carbocation_Intermediate->Rearranged_Carbocation 1,2-Hydride Shift Propylbenzene Propylbenzene (Side Product) Rearranged_Carbocation->Propylbenzene Proton Loss

Caption: Competing pathways in the Lewis acid-catalyzed reaction of this compound.

Experimental Protocols

The following is a general experimental protocol for the intramolecular Friedel-Crafts cyclization of this compound. The specific parameters, particularly temperature and reaction time, should be optimized for each Lewis acid.

Materials:

  • This compound

  • Anhydrous Lewis Acid (AlCl₃, FeCl₃, or ZnCl₂)

  • Anhydrous, inert solvent (e.g., dichloromethane (B109758), carbon disulfide, or nitrobenzene)

  • Standard glassware for anhydrous reactions (flame-dried, under an inert atmosphere of nitrogen or argon)

  • Magnetic stirrer and heating/cooling bath

  • Quenching solution (e.g., ice-cold dilute HCl)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add the anhydrous, inert solvent followed by the Lewis acid (typically 1.1 to 1.5 equivalents) in portions at a controlled temperature (e.g., 0°C). Stir to form a suspension.

  • Substrate Addition: Dissolve this compound (1 equivalent) in the anhydrous solvent in the dropping funnel. Add the substrate solution dropwise to the stirred Lewis acid suspension over 30-60 minutes. Maintain the desired reaction temperature during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at the optimized temperature for the chosen catalyst. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • For AlCl₃: Maintain a low temperature (e.g., -20°C to 0°C) and monitor closely for the consumption of the starting material.

    • For FeCl₃: Gradually warm the reaction mixture to a moderate temperature (e.g., 50-80°C) and maintain until the reaction is complete.

    • For ZnCl₂: The reaction may require higher temperatures and prolonged reaction times.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and quench the reaction by carefully and slowly pouring the reaction mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired tetralin.

Concluding Remarks

The choice of Lewis acid for the intramolecular Friedel-Crafts cyclization of this compound is a critical parameter that dictates the outcome of the reaction. While AlCl₃ is a highly active catalyst, its propensity to induce hydride shifts makes it a suboptimal choice for this specific transformation, leading to significant amounts of propylbenzene. FeCl₃ emerges as a more suitable catalyst, offering a good compromise between reactivity and selectivity for the formation of tetralin. ZnCl₂, being a milder Lewis acid, generally exhibits lower reactivity but can be advantageous in minimizing side reactions, albeit at the cost of reaction efficiency. For drug development and other applications where product purity is paramount, the use of a moderately active catalyst like FeCl₃, coupled with careful optimization of reaction conditions, is recommended. Further screening of other Lewis acids and reaction conditions may lead to improved yields and selectivity.

A Comparative Cost-Effectiveness Analysis of Phenylpropylating Agents: 1-Chloro-3-phenylpropane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phenylpropylating agent is a critical decision that balances reactivity, cost, and overall process efficiency. This guide provides a detailed cost-effectiveness analysis of 1-Chloro-3-phenylpropane in comparison to other common phenylpropylating agents, namely 3-Phenylpropyl bromide and 3-Phenylpropyl tosylate. The analysis is supported by experimental data on synthesis and reaction yields, detailed protocols, and a comparative overview of reagent costs.

The primary goal of this comparison is to offer a clear, data-driven framework for selecting the most suitable agent for specific research and development needs, with a focus on maximizing efficiency while minimizing costs.

Key Phenylpropylating Agents: A Comparative Overview

Phenylpropylation, the introduction of a 3-phenylpropyl group onto a substrate, is a common transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The choice of the phenylpropylating agent is dictated by the nature of the leaving group, which significantly influences the reagent's reactivity and cost. The three agents analyzed here represent a spectrum of reactivity and cost, from the less reactive but more economical chloride to the highly reactive but more expensive tosylate.

Phenylpropylating AgentLeaving GroupRelative Reactivity
This compoundChloride (Cl⁻)Low
3-Phenylpropyl bromideBromide (Br⁻)Medium
3-Phenylpropyl tosylateTosylate (TsO⁻)High

The reactivity of these agents in nucleophilic substitution reactions generally follows the order of leaving group ability: Tosylate > Bromide > Chloride .[1][2][3] A better leaving group leads to a faster reaction rate and often results in higher yields, which can be a critical factor in multi-step syntheses.

Cost Analysis of Phenylpropylating Agents

The cost of the starting material is a primary consideration in any chemical synthesis, especially for large-scale production. The following table provides an estimated cost comparison for the three phenylpropylating agents. Prices can vary based on supplier, purity, and quantity.

ReagentSupplier ExamplePrice (USD/kg) - BulkPrice (USD/g) - Lab Scale
This compoundIndiaMART~ $36~$1.22 (Sigma-Aldrich, 100mL)
3-Phenylpropyl bromideIndiaMART~ $48~$0.38 (Sigma-Aldrich, 100g)
3-Phenylpropyl tosylateMolbaseRequest Quote~$0.47 (MATRIX, 500mg)

Note: Bulk prices are approximate and subject to market fluctuations. Lab scale prices are for smaller quantities and are not representative of industrial-scale procurement.

Synthesis and Yield of Phenylpropylating Agents

The cost-effectiveness of a phenylpropylating agent is also influenced by the efficiency of its own synthesis.

This compound: A patented method describes the synthesis of this compound from 3-phenylpropanol and thionyl chloride with pyridine (B92270) as a catalyst. This process boasts a high reaction yield of 95.2% .[4] The ability to recycle the pyridine catalyst also contributes to the cost-effectiveness of this synthesis.

3-Phenylpropyl bromide: The synthesis of 3-Phenylpropyl bromide can be achieved from 3-phenylpropanol through various brominating agents. While specific industrial yields can vary, laboratory-scale syntheses are well-established.

3-Phenylpropyl tosylate: 3-Phenylpropyl tosylate is typically synthesized from 3-phenylpropanol and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. While this is a common laboratory procedure, the cost of p-toluenesulfonyl chloride is a significant factor in the overall cost of the final product.

Performance in Phenylpropylation Reactions: A Yield Comparison

In a typical SN2 reaction, the yield is expected to follow the reactivity of the leaving group. Therefore, for a given nucleophile and set of reaction conditions, the expected trend in product yield would be:

3-Phenylpropyl tosylate > 3-Phenylpropyl bromide > this compound

This higher reactivity of the tosylate can translate to several advantages, including:

  • Higher yields: More efficient conversion of the starting material to the desired product.

  • Faster reaction times: Increased throughput and reduced operational costs.

  • Milder reaction conditions: Potentially avoiding the need for high temperatures or harsh reagents, which can be beneficial for sensitive substrates.

However, the higher cost of the tosylate may not be justified if the desired yield can be achieved with a less expensive agent under acceptable reaction conditions.

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of the phenylpropylating agents and their subsequent use in a typical phenylpropylation reaction.

Synthesis of Phenylpropylating Agents

Protocol 1: Synthesis of this compound [4]

This protocol is based on the high-yield method described in patent CN105198693A.

  • Materials: 3-phenylpropanol, thionyl chloride, pyridine.

  • Procedure:

    • To a solution of 3-phenylpropanol in an appropriate solvent, add pyridine as a catalyst.

    • Slowly add thionyl chloride to the reaction mixture while maintaining the temperature between 50-90°C.

    • After the addition is complete, continue stirring at the same temperature for a specified time to ensure complete reaction.

    • Cool the reaction mixture and quench with water.

    • Separate the organic layer, wash with a basic solution (e.g., sodium bicarbonate) and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of 3-Phenylpropyl tosylate [5]

This is a general laboratory procedure for the tosylation of an alcohol.

  • Materials: 3-phenylpropanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 3-phenylpropanol in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add p-toluenesulfonyl chloride to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with cold 1 M HCl.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Phenylpropylation of a Generic Nucleophile (e.g., an Amine)

The following workflow illustrates a typical nucleophilic substitution reaction using the different phenylpropylating agents.

Phenylpropylation_Workflow cluster_reagents Phenylpropylating Agents cluster_reaction Reaction Conditions cluster_process Process chloro This compound reaction_mixture Reaction Mixture chloro->reaction_mixture bromo 3-Phenylpropyl bromide bromo->reaction_mixture tosylate 3-Phenylpropyl tosylate tosylate->reaction_mixture nucleophile Amine Nucleophile nucleophile->reaction_mixture solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture workup Aqueous Workup reaction_mixture->workup purification Purification (e.g., Chromatography) workup->purification product Phenylpropylated Amine purification->product

Caption: General workflow for the phenylpropylation of an amine nucleophile.

Protocol 3: Phenylpropylation of an Amine [6]

This protocol can be adapted for each of the three phenylpropylating agents.

  • Materials: Phenylpropylating agent (this compound, 3-Phenylpropyl bromide, or 3-Phenylpropyl tosylate), primary or secondary amine, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Dissolve the amine and the base in the chosen solvent in a round-bottom flask.

    • Add the phenylpropylating agent to the mixture.

    • Heat the reaction mixture to an appropriate temperature (this will vary depending on the reactivity of the phenylpropylating agent, with the chloride requiring higher temperatures than the tosylate).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Logical Framework for Agent Selection

The choice of the most cost-effective phenylpropylating agent depends on a multi-faceted analysis of the specific synthetic requirements. The following decision-making framework can guide this selection process.

Agent_Selection start Start: Phenylpropylation Required cost_sensitivity Is the process highly cost-sensitive? start->cost_sensitivity yield_critical Is maximizing yield critical? cost_sensitivity->yield_critical No chloro Use this compound cost_sensitivity->chloro Yes mild_conditions Are mild reaction conditions required? yield_critical->mild_conditions No tosylate Use 3-Phenylpropyl tosylate yield_critical->tosylate Yes mild_conditions->tosylate Yes evaluate_bromo Evaluate 3-Phenylpropyl bromide as a compromise mild_conditions->evaluate_bromo No bromo Consider 3-Phenylpropyl bromide evaluate_bromo->bromo

Caption: Decision-making flowchart for selecting a phenylpropylating agent.

Conclusion

The cost-effectiveness of a phenylpropylating agent is not solely determined by its price per kilogram. A comprehensive analysis must consider the interplay between reagent cost, synthesis yield, and performance in the desired reaction.

  • This compound is the most cost-effective option in terms of initial reagent cost, especially for large-scale applications where cost is a primary driver. Its high-yield synthesis further enhances its economic viability. However, its lower reactivity may necessitate harsher reaction conditions and could lead to lower yields in the final phenylpropylation step.

  • 3-Phenylpropyl bromide offers a balance between cost and reactivity. It is more reactive than the chloride, potentially leading to better yields and milder reaction conditions, while being more affordable than the tosylate. It represents a good compromise for many applications.

  • 3-Phenylpropyl tosylate is the most reactive of the three agents, making it the ideal choice when maximizing yield and using mild reaction conditions are the top priorities. This is particularly relevant in the synthesis of complex, high-value molecules where every percentage point of yield matters and substrate sensitivity is a concern. The higher initial cost may be offset by improved overall process efficiency and higher purity of the final product, potentially reducing downstream purification costs.

Ultimately, the optimal choice of a phenylpropylating agent requires careful consideration of the specific project's economic and scientific goals. For early-stage research where material cost is less of a concern and high yields are paramount, the tosylate is often preferred. For large-scale manufacturing of a cost-sensitive product, the chloride is a strong contender, provided that the reaction conditions and yields are acceptable. The bromide occupies the middle ground, offering a versatile and often practical solution.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1-chloro-3-phenylpropane, a halogenated organic compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[2][3]

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters for the accumulation and disposal of halogenated organic waste, including this compound. These values are general guidelines and may vary based on institutional and local regulations.

ParameterValueNotes
Satellite Accumulation Area (SAA) Limit Up to 55 gallonsThis is the maximum amount of hazardous waste that can be stored at or near the point of generation.[1][3][4][5]
Acutely Hazardous Waste Limit (P-listed) 1 quartWhile this compound is not typically P-listed, this is a critical limit for other wastes that might be in the lab.[1][3]
Container Size 4L, 5L, or 20LUse only UN-approved containers provided by your institution's Environmental Health and Safety (EHS) department.[6] 5-gallon safety cans are also commonly used.[7]
Maximum Filling of Waste Container 90% of total capacityThis prevents splashing and allows for vapor expansion.[8]
Maximum Water Content in Solvent Waste 10%Excess water can interfere with the disposal process.[8]
Halogen Concentration for Segregation > 1,000 ppm (0.1%)Solvent mixtures with halogen concentrations above this level are typically considered halogenated waste.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach encompassing segregation, containment, labeling, and arrangement for pickup.

1. Waste Segregation:

  • Designate a specific waste container for "Halogenated Organic Waste."[6][9]

  • Crucially, do not mix this compound waste with non-halogenated organic waste.[6][9] Mixing increases disposal costs and complexity.[6]

  • Avoid contaminating halogenated waste with other waste streams such as acids, bases, heavy metals, or oxidizing agents.[7]

2. Waste Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container with a screw-top cap, preferably provided by your institution's EHS department.[6][9]

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[10]

  • The label must include:

    • The words "Hazardous Waste."[3][5]

    • The full chemical name: "Waste this compound" and any other constituents.[9]

    • The primary hazards (e.g., "Flammable," "Toxic").

    • The date when waste was first added to the container (accumulation start date).

3. Waste Collection and Storage:

  • Carefully transfer the this compound waste into the designated container, using a funnel to avoid spills.

  • Keep the waste container securely sealed when not in use.[9]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be a well-ventilated area, away from heat, direct sunlight, and incompatible materials.[9] Ensure secondary containment is in place to capture any potential leaks.

4. Arranging for Disposal:

  • Once the waste container is nearly full (no more than 90% capacity) or has reached the local regulatory time limit for satellite accumulation, arrange for its collection.[8]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Follow all institutional procedures for waste pickup requests, providing an accurate description of the waste.

Experimental Protocols

While a specific experimental protocol for the disposal of this compound is not detailed in the literature beyond the general procedures for halogenated organic compounds, the primary method of final disposal is high-temperature incineration.[6][11] This process is conducted at a licensed hazardous waste facility to ensure the complete destruction of the compound and minimize environmental impact.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal start Generate This compound Waste is_mixed Is the waste mixed with non-halogenated solvents? start->is_mixed halogenated_container Use 'Halogenated Organic Waste' Container is_mixed->halogenated_container Yes non_halogenated_container Use 'Non-Halogenated Organic Waste' Container is_mixed->non_halogenated_container No label_container Label container with 'Hazardous Waste', contents, and date halogenated_container->label_container non_halogenated_container->label_container store_saa Store sealed container in designated SAA label_container->store_saa check_full Is container >90% full or time limit reached? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS for waste pickup check_full->contact_ehs Yes incineration High-Temperature Incineration contact_ehs->incineration

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-3-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Chemical Safety and Hazard Information

This compound is a colorless liquid that presents several potential health hazards. It is known to cause skin irritation and may also lead to irritation of the eyes, respiratory system, and digestive tract.[1] It is classified as a combustible liquid.[2] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach to handling.[1]

Key Physical and Chemical Properties

PropertyValue
CAS Number 104-52-9
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.64 g/mol
Appearance Colorless liquid[1]
Boiling Point 219 °C (lit.)[2][3]
Density 1.08 g/mL at 25 °C (lit.)[2][3]
Flash Point 87 °C (188.6 °F) - closed cup[2]
Incompatibilities Strong oxidizing agents, strong bases[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]Protects against potential splashes and eye irritation.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]Prevents direct contact and skin irritation.[1]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1][4]Protects against inhalation and respiratory tract irritation.[1]

Operational Plan for Handling this compound

A systematic approach to handling this chemical from receipt to disposal is crucial for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1] Do not breathe vapor, mist, or gas.[1]

  • Safe Practices: Keep the container tightly closed when not in use.[1]

Spill Response
  • Immediate Action: In case of a spill, immediately evacuate the area and ensure adequate ventilation.[1]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Cleanup: Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations.[1]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems.[5]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[5]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an accidental spill.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Dispense Chemical from a Tightly Sealed Container C->D E Perform Experimental Procedure D->E F Securely Close Container E->F G Clean Work Area F->G H Properly Dispose of Waste G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Spill Response Procedure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (if not already worn) Ventilate->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Step-by-step procedure for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-3-phenylpropane
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-phenylpropane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.